molecular formula C40H54N8O7 B3026388 Unguisin A

Unguisin A

货号: B3026388
分子量: 758.9 g/mol
InChI 键: JLLVQPKAQVOYFS-KVOZXUITSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Unguisin A is a marine-derived cyclic heptapeptide isolated from the fungus Emericella unguis ( Aspergillus unguis ) [1] [6] . Its structure is characterized by a macrocycle annealed to ɣ-aminobutyric acid (GABA) and is composed predominantly of D-amino acids, including two D-valines, two D-alanines, a D-tryptophan, and a single L-phenylalanine [1] . The structure of this natural product has been confirmed by total synthesis [1] . While initial reports suggested antimicrobial activity, recent research has clarified that this compound lacks detectable antimicrobial growth inhibition properties [2] . Instead, it has been identified as a promiscuous anion receptor with particularly high affinity for phosphate and pyrophosphate ions [2] . This function makes it a compound of significant interest in supramolecular chemistry for anion binding and sensing applications. Its flexible macrocyclic structure also makes it a promising lead for the development of fluorinated analogues, research that aims to rigidify the peptide and alter its affinity for anions like chloride [2] [8] . This product is supplied for research use only and is not intended for human use. It is recommended to store the product at -20°C [1] .

属性

IUPAC Name

(3R,6R,9R,12S,15R,18R)-12-benzyl-3-(1H-indol-3-ylmethyl)-6,18-dimethyl-9,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54N8O7/c1-22(2)33-39(54)44-25(6)35(50)45-31(20-27-21-42-29-16-11-10-15-28(27)29)37(52)41-18-12-17-32(49)43-24(5)36(51)47-34(23(3)4)40(55)46-30(38(53)48-33)19-26-13-8-7-9-14-26/h7-11,13-16,21-25,30-31,33-34,42H,12,17-20H2,1-6H3,(H,41,52)(H,43,49)(H,44,54)(H,45,50)(H,46,55)(H,47,51)(H,48,53)/t24-,25-,30+,31-,33-,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLVQPKAQVOYFS-KVOZXUITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of Unguisin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, chemical synthesis, and biosynthesis of Unguisin A, a notable member of the unguisin family of fungal cyclic heptapeptides. This document consolidates key findings, experimental methodologies, and quantitative data to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Discovery and Fungal Origin

This compound is a cyclic heptapeptide belonging to the unguisin family, a class of natural products characterized by the presence of a γ-aminobutyric acid (GABA) residue and a high proportion of D-amino acids.[1][2] These compounds have been predominantly isolated from various species of the fungal genus Aspergillus.[3][4]

Initially, Unguisins A, B, and C were identified from the marine-derived fungus Emericella unguis, which was isolated from the Venezuelan cannonball jellyfish, Stomolopus meliagris.[5] Subsequent studies have led to the isolation of this compound and its analogues from other fungal sources, including:

  • Aspergillus violaceofuscus CBS 115571 : This species was found to produce both this compound and B.

  • Aspergillus candidus NF2412 and MEFC1001 : These strains have been identified as producers of this compound, E, F, G, and a new analogue, Unguisin K.

  • Aspergillus heteromorphus CBS 117.55 : This species was shown to produce Unguisin B and a new derivative, Unguisin J.

  • Aspergillus campestris IBT 28561 : This strain produces Unguisins H and I.

The recurrence of unguisins in various Aspergillus species highlights the biosynthetic potential of this fungal genus.

Structural Elucidation and Characteristics

The structure of this compound was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The absolute stereochemistry of the amino acid residues was established using Marfey's method. The first total synthesis of this compound in 2011 definitively confirmed its proposed structure.

This compound is a cyclic heptapeptide with the following amino acid sequence: cyclo-(D-Ala-D-Val-D-Phe-L-Val-L-Ala-D-Trp-GABA). A key structural feature is the presence of the non-proteinogenic amino acid γ-aminobutyric acid (GABA), which is thought to impart conformational flexibility to the macrocycle. This flexibility may be crucial for its biological activity. The D-Trp-GABA-D-Ala sequence is a highly conserved motif within the unguisin scaffold.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C41H56N8O7
Molecular Weight 772.9 g/mol
¹H NMR Data (400 MHz, DMSO-d₆) See detailed table below
Biological Activity Moderate antibacterial activity against Staphylococcus aureus; high-affinity anion receptor for phosphate and pyrophosphate.

Table 2: ¹H NMR (400 MHz, DMSO-d₆) Data for Synthetic this compound

Positionδ (ppm)MultiplicityJ (Hz)
D-Phe
NH8.28d8.8
α-CH4.54m
β-CH₂2.98dd13.8, 5.0
2.80dd13.8, 9.5
Ar-H7.27–7.16m
L-Val
NH8.01d8.4
α-CH4.14t8.4
β-CH1.95m
γ-CH₃0.84d6.8
0.80d6.8
L-Ala
NH8.16d7.2
α-CH4.28m
β-CH₃1.25d7.2
D-Trp
NH8.52d7.6
α-CH4.41m
β-CH₂3.12dd14.8, 5.6
2.98dd14.8, 7.6
Indole NH10.83s
Indole H-27.11d2.4
Indole H-47.56d8.0
Indole H-56.98t7.6
Indole H-67.06t7.6
Indole H-77.33d8.0
GABA
NH7.91t5.6
α-CH₂3.16m
β-CH₂1.63m
γ-CH₂2.12m
D-Ala
NH8.24d7.6
α-CH4.22m
β-CH₃1.11d7.2
D-Val
NH7.94d9.2
α-CH4.07t9.2
β-CH1.86m
γ-CH₃0.76d6.8
0.69d6.8

Biosynthesis of this compound

The biosynthesis of unguisins is orchestrated by a dedicated biosynthetic gene cluster (BGC). The core of this pathway is a multi-modular non-ribosomal peptide synthetase (NRPS) named UngA. The biosynthesis of this compound involves the following key steps:

  • Starter Unit Formation : The process is initiated by the isomerization of L-Alanine to D-Alanine. This reaction is catalyzed by a PLP-dependent alanine racemase, UngC.

  • Peptide Assembly : The heptamodular NRPS, UngA, sequentially incorporates the constituent amino acids. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. The adenylation (A) domain within each module selects the cognate amino acid.

  • Epimerization : The incorporation of D-amino acids (other than the initial D-Ala) is facilitated by epimerization (E) domains within the respective NRPS modules.

  • Macrocyclization and Release : The final step involves the macrocyclization of the linear heptapeptide precursor and its release from the NRPS enzyme, yielding the mature cyclic this compound.

Interestingly, in some producer strains like Aspergillus candidus MEFC1001, the alanine racemase gene (ugsC) is located outside the main unguisin BGC (ugs), which is a unique arrangement compared to other known unguisin-producing systems.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Unguisin_A_Biosynthesis cluster_initiation Initiation cluster_nrps NRPS Assembly (UngA) cluster_final Final Product L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala UngC (Alanine Racemase) NRPS Module 1 (D-Ala) Module 2 (D-Val) Module 3 (D-Phe) Module 4 (L-Val) Module 5 (L-Ala) Module 6 (D-Trp) Module 7 (GABA) D_Ala->NRPS:m1 Incorporation Linear_Peptide Linear Heptapeptide Precursor NRPS->Linear_Peptide Synthesis Unguisin_A This compound Linear_Peptide->Unguisin_A Macrocyclization & Release (UngA)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Fungal Cultivation and Extraction
  • Fungal Strain : Aspergillus heteromorphus CBS 117.55.

  • Cultivation Medium : Solid rice medium.

  • Procedure : The fungus is cultivated on the solid medium, after which the culture is extracted with an organic solvent (e.g., ethyl acetate) to yield a crude extract containing the secondary metabolites.

Isolation and Purification of this compound
  • Initial Fractionation : The organic-soluble extract is subjected to fractionation using preparative High-Performance Liquid Chromatography (HPLC) with Photo Diode Array (PDA) and Evaporative Light Scattering Detection (ELSD).

  • Final Purification : The fractions containing unguisins are further purified by semi-preparative HPLC-PDA to yield pure this compound.

The following diagram outlines a general experimental workflow for the isolation of unguisins.

Isolation_Workflow start Fungal Culture on Rice Medium extraction Organic Solvent Extraction start->extraction crude_extract Crude Extract extraction->crude_extract prep_hplc Preparative HPLC-PDA-ELSD crude_extract->prep_hplc fractions Unguisin-containing Fractions prep_hplc->fractions semi_prep_hplc Semi-preparative HPLC-PDA fractions->semi_prep_hplc pure_unguisin Pure this compound semi_prep_hplc->pure_unguisin

Caption: General workflow for unguisin isolation.

Structural Characterization
  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired to determine the planar structure and amino acid sequence.

  • Mass Spectrometry : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

  • Stereochemistry Determination (Marfey's Method) :

    • The purified peptide is hydrolyzed to its constituent amino acids.

    • The amino acid hydrolysate is reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent).

    • The resulting diastereomeric derivatives are analyzed by HPLC and compared with authentic standards to determine the D/L configuration of each amino acid.

Total Synthesis of this compound

The first total synthesis of this compound was achieved through a solution-phase peptide synthesis strategy.

  • Retrosynthesis : The retrosynthetic analysis involved disconnecting the macrocycle between the phenylalanine carboxyl group and the adjacent valine amino group. This site was chosen to facilitate macrocyclization between L- and D-amino acid residues, which can reduce epimerization.

  • Key Steps :

    • Synthesis of a linear heptapeptide precursor using standard peptide coupling reagents.

    • Macrocyclization of the linear precursor to form the cyclic heptapeptide. This step was found to proceed rapidly and in good yield.

Biological Activity

While the biological profile of this compound is not yet fully explored, initial studies have reported:

  • Moderate antibacterial activity against Staphylococcus aureus.

  • Function as a high-affinity anion receptor for phosphate and pyrophosphate, suggesting potential applications in sensing or sequestration.

Further investigation into the biological activities of this compound and its analogues is warranted to explore their therapeutic potential.

Conclusion

This compound represents an intriguing class of cyclic heptapeptides with a unique structure conferred by the presence of GABA and multiple D-amino acids. Its discovery in various Aspergillus species, coupled with the elucidation of its biosynthetic pathway, opens avenues for bioengineering and the generation of novel analogues. The development of a total synthesis route provides a platform for structure-activity relationship studies. This technical guide serves as a foundational resource for researchers aiming to further explore the chemistry, biosynthesis, and therapeutic potential of the unguisin family of natural products.

References

Unguisin A from Aspergillus candidus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Unguisin A, a cyclic heptapeptide produced by the fungus Aspergillus candidus. Unguisins represent a class of structurally complex cyclic peptides that incorporate a γ-aminobutyric acid (GABA) residue within their skeleton, affording them significant conformational flexibility.[1][2] This document details the isolation, structural characterization, biosynthetic pathway, and known biological activities of this compound, with a focus on providing practical information for research and development.

Overview of this compound

This compound is a member of the unguisin family of cyclic heptapeptides, which are characterized by a high proportion of D-amino acid residues and the presence of a GABA moiety.[2] The core structure of unguisins often includes a conserved D-Trp-GABA-D-Ala sequence, with variability in other amino acid positions contributing to the diversity of this peptide family.[1] First isolated from a marine-derived strain of Aspergillus candidus, this compound has garnered interest due to its potential applications in environmental and biomedical fields as a high-affinity anion receptor, particularly for phosphate and pyrophosphate.[1]

Physicochemical Properties of this compound

The structural and physical properties of this compound have been determined through extensive spectroscopic analysis. A summary of its key quantitative data is presented below.

PropertyValueSource
Molecular Formula C₄₀H₅₄N₈O₇
Molecular Weight 758.9 g/mol Calculated
Appearance White amorphous powder
Amino Acid Composition D-Ala, L-Val, D-Phe, L-Phe, L-Ala, D-Trp, GABA

Isolation and Purification of this compound from Aspergillus candidus

The production and isolation of this compound involve fungal fermentation followed by a multi-step chromatographic separation process. The following protocols are based on methodologies reported for the isolation of unguisins from Aspergillus candidus strains MEFC1001 and NF2412.

Fungal Fermentation

A large-scale fermentation of Aspergillus candidus is the initial step to generate sufficient biomass for the extraction of this compound.

Protocol:

  • Strain Cultivation: Aspergillus candidus is cultured on a suitable solid medium, such as rice solid medium.

  • Incubation: The culture is incubated under static conditions at a controlled temperature (e.g., 28°C) for a period sufficient for secondary metabolite production (e.g., 30 days).

  • Harvesting: The fermented rice solid medium is harvested for extraction.

Extraction and Chromatographic Separation

The extraction and purification process is designed to isolate this compound from the complex mixture of metabolites present in the fungal culture.

Protocol:

  • Solvent Extraction: The fermented solid culture is extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract.

  • Fractionation: The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) and Evaporative Light Scattering Detector (ELSD) to fractionate the components.

  • Purification: Fractions containing this compound are further purified using semi-preparative HPLC-PDA to yield the pure compound.

G Figure 1: Experimental Workflow for this compound Isolation cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification A Aspergillus candidus Inoculation B Incubation on Solid Medium A->B C Solvent Extraction (Ethyl Acetate) B->C D Preparative HPLC-PDA-ELSD C->D E Semi-preparative HPLC-PDA D->E F Pure this compound E->F G Figure 2: Biosynthetic Pathway of this compound cluster_precursors Precursor Synthesis cluster_enzymes Enzymatic Machinery cluster_intermediates Intermediates cluster_product Final Product Ala L-Alanine UgsC UgsC (Alanine Racemase) Ala->UgsC Ppy Phenylpyruvic Acid UgsB UgsB (Methyltransferase) Ppy->UgsB OtherAAs Other Amino Acids UgsA UgsA (NRPS) OtherAAs->UgsA DAla D-Alanine UgsC->DAla mPpy β-methylphenylpyruvate UgsB->mPpy Heptapeptide Linear Heptapeptide UgsA->Heptapeptide Assembly UnguisinA This compound UgsA->UnguisinA Release DAla->UgsA mPpy->UgsA Heptapeptide->UgsA Macrocyclization

References

Unveiling the Biological Profile of Unguisin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin A, a cyclic heptapeptide originally isolated from the marine-derived fungus Emericella unguis, has garnered attention within the scientific community for its unique structural features and potential biological activities.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting key data, experimental methodologies, and a detailed look at its biosynthetic origins. The information is intended to serve as a valuable resource for researchers investigating novel therapeutic agents and molecular probes.

Core Biological Activities

The biological evaluation of this compound has yielded intriguing, and at times conflicting, results across different studies. The primary activities investigated include its antimicrobial effects, cytotoxicity against cancer cell lines, and its role as an anion receptor.

Antimicrobial Activity: A Tale of Two Findings

Initial reports suggested that this compound possessed moderate antibacterial activity. A 1999 study by Malmstrøm et al. first described the isolation of this compound and its congener, Unguisin B, and reported their moderate inhibitory effects against Staphylococcus aureus and Vibrio parahaemolyticus.[1][2]

However, a subsequent and more detailed investigation in 2017 by Hunter et al. contradicted these earlier findings.[3][4] Their research, which included antimicrobial growth inhibition assays, concluded that this compound lacks any detectable activity against a variety of bacteria, including Staphylococcus aureus. This discrepancy highlights the importance of standardized methodologies and further independent verification in the assessment of antimicrobial compounds.

Table 1: Summary of Antimicrobial Activity Data for this compound

OrganismReported Activity (Malmstrøm, 1999)Reported Activity (Hunter et al., 2017)
Staphylococcus aureusModerateNo detectable activity
Vibrio parahaemolyticusModerateNot reported
Cytotoxicity Profile

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines and normal human cell lines. At a concentration of 50 µM, this compound did not exhibit significant cytotoxic effects. This suggests a low level of general toxicity, which is a desirable characteristic for potential therapeutic agents. However, to date, specific IC50 values from comprehensive dose-response studies have not been widely reported in the literature.

Table 2: Summary of Cytotoxicity Data for this compound

Cell LinesConcentrationObserved Effect
Various Cancer & Normal Human Cell Lines50 µMNo significant cytotoxic effects
Anion Receptor Function: A High Affinity for Phosphates

A significant and well-substantiated biological function of this compound is its ability to act as a high-affinity anion receptor, with a particular selectivity for phosphate and pyrophosphate. This property was elucidated through detailed studies involving ¹H NMR titration experiments. The interaction with these biologically important anions suggests potential applications for this compound as a molecular sensor or in the study of biological processes involving phosphate recognition.

Table 3: Anion Binding Profile of this compound

AnionBinding Affinity
Phosphate (H₂PO₄⁻)High
Pyrophosphate (HP₂O₇³⁻)High
Chloride (Cl⁻)Binds

Experimental Protocols

To ensure the reproducibility and further exploration of this compound's biological activities, detailed experimental methodologies are crucial. The following sections outline the key protocols employed in the cited research.

Cytotoxicity Assay: CCK-8 Protocol

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in culture and is a common method for assessing cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Grow the bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anion Binding Analysis: ¹H NMR Titration

¹H NMR titration is a powerful technique to study host-guest interactions and determine binding affinities.

  • Sample Preparation: Prepare a solution of this compound at a known concentration in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Guest Anion Solution: Prepare a stock solution of the tetrabutylammonium salt of the anion of interest (e.g., phosphate, pyrophosphate) in the same deuterated solvent.

  • Titration: Acquire a ¹H NMR spectrum of the this compound solution alone. Sequentially add small aliquots of the anion stock solution to the NMR tube containing the this compound solution.

  • Spectral Acquisition: After each addition of the anion, acquire a new ¹H NMR spectrum.

  • Data Analysis: Monitor the chemical shift changes of specific protons in the this compound molecule that are involved in the binding interaction. The data is then fitted to a suitable binding isotherm (e.g., 1:1 or 1:2) to calculate the association constant (Ka).

Biosynthesis of this compound

The biosynthesis of unguisins is a complex process involving a multi-modular non-ribosomal peptide synthetase (NRPS) system. The core enzymes are encoded by a biosynthetic gene cluster (BGC).

The key enzymes involved in the biosynthesis of this compound and its congeners are:

  • UgsA: A heptamodular NRPS that is responsible for the assembly of the peptide backbone.

  • UgsC: An alanine racemase that provides the D-alanine precursor.

  • UgsB: A methyltransferase involved in the modification of a precursor amino acid.

The biosynthesis initiates with the activation of amino acids by the adenylation (A) domains of the NRPS. The activated amino acids are then tethered to the peptidyl carrier protein (PCP) domains. The condensation (C) domains catalyze the formation of peptide bonds, elongating the peptide chain. Finally, the thioesterase (TE) domain catalyzes the cyclization and release of the mature cyclic peptide.

Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Outcome This compound Isolation/Synthesis This compound Isolation/Synthesis Antimicrobial Assay Antimicrobial Assay This compound Isolation/Synthesis->Antimicrobial Assay Cytotoxicity Assay Cytotoxicity Assay This compound Isolation/Synthesis->Cytotoxicity Assay Anion Binding Assay Anion Binding Assay This compound Isolation/Synthesis->Anion Binding Assay MIC Determination MIC Determination Antimicrobial Assay->MIC Determination IC50 Calculation IC50 Calculation Cytotoxicity Assay->IC50 Calculation Binding Constant (Ka) Determination Binding Constant (Ka) Determination Anion Binding Assay->Binding Constant (Ka) Determination Biological Activity Profile Biological Activity Profile MIC Determination->Biological Activity Profile IC50 Calculation->Biological Activity Profile Binding Constant (Ka) Determination->Biological Activity Profile

Caption: Workflow for assessing this compound's biological activity.

Unguisin Biosynthetic Pathway

G cluster_0 Precursor Supply cluster_1 Enzymatic Modification & Synthesis cluster_2 Products L-Alanine L-Alanine UgsC (Alanine Racemase) UgsC (Alanine Racemase) L-Alanine->UgsC (Alanine Racemase) Amino Acids Amino Acids UgsA (NRPS) UgsA (NRPS) Amino Acids->UgsA (NRPS) Phenylpyruvic Acid Phenylpyruvic Acid UgsB (Methyltransferase) UgsB (Methyltransferase) Phenylpyruvic Acid->UgsB (Methyltransferase) D-Alanine D-Alanine UgsC (Alanine Racemase)->D-Alanine Modified Precursor Modified Precursor UgsB (Methyltransferase)->Modified Precursor Linear Heptapeptide Linear Heptapeptide UgsA (NRPS)->Linear Heptapeptide Assembly & Elongation D-Alanine->UgsA (NRPS) Modified Precursor->UgsA (NRPS) This compound (Cyclic) This compound (Cyclic) Linear Heptapeptide->this compound (Cyclic) Cyclization & Release

Caption: Key steps in the biosynthesis of this compound.

Conclusion

This compound presents a multifaceted biological profile. While its antimicrobial activity remains a subject of debate, its low cytotoxicity and high affinity for phosphate and pyrophosphate anions are well-documented. These characteristics make this compound an interesting candidate for further investigation, not as a direct antimicrobial or cytotoxic agent, but potentially as a molecular tool for studying anion recognition processes or as a scaffold for the development of novel selective binders. The elucidation of its biosynthetic pathway also opens avenues for synthetic biology approaches to generate novel analogs with tailored properties. This guide provides a foundational understanding for researchers poised to explore the full potential of this intriguing cyclic peptide.

References

The Pivotal Role of the GABA Residue in Unguisin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the structural significance, anion-binding capabilities, and potential biological implications of the γ-aminobutyric acid (GABA) moiety within the cyclic heptapeptide Unguisin A.

Introduction

This compound, a cyclic heptapeptide originally isolated from the marine fungus Emericella unguis, has garnered significant interest within the scientific community.[1] Its unique structural features, including a high proportion of D-amino acids and the presence of a γ-aminobutyric acid (GABA) residue, distinguish it from many other naturally occurring cyclic peptides.[1] This technical guide provides a comprehensive overview of the critical role of the GABA residue in the structure, function, and potential applications of this compound, with a focus on its remarkable anion-binding properties.

The incorporation of the non-proteinogenic amino acid GABA into the macrocyclic structure of this compound imparts significant conformational flexibility.[2][3] This flexibility is believed to be a key determinant of its biological activity, facilitating interactions with various molecular targets.[2] Notably, this compound has been identified as a potent anion receptor with a high affinity for phosphate and pyrophosphate, suggesting potential applications in the development of novel sensors and therapeutic agents.

This guide will delve into the quantitative aspects of this compound's anion binding, provide detailed experimental protocols for its synthesis and analysis, and explore its potential interactions with cellular signaling pathways.

Data Presentation: Anion Binding Affinities

The anion binding properties of this compound have been quantitatively assessed using various analytical techniques, primarily ¹H NMR titration. The following table summarizes the association constants (Kₐ) for this compound with a range of anions in a solution of 0.5% water in acetone-d₆.

Anion Guest (as tetrabutylammonium salt)Association Constant (Kₐ) / M⁻¹
Dihydrogen Phosphate (H₂PO₄⁻)16000 ± 1600
Pyrophosphate (HP₂O₇³⁻)12000 ± 1800
Hydrogen Sulfate (HSO₄⁻)2000 ± 200
Chloride (Cl⁻)1000 ± 100
Bromide (Br⁻)500 ± 50
Iodide (I⁻)< 10
Nitrate (NO₃⁻)< 10
Perchlorate (ClO₄⁻)< 10

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The total synthesis of this compound can be achieved via a solid-phase peptide synthesis approach. The following protocol is a generalized methodology based on established SPPS techniques.

Materials:

  • Fmoc-protected amino acids (Fmoc-D-Ala-OH, Fmoc-D-Val-OH, Fmoc-L-Phe-OH, Fmoc-L-Val-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-GABA-OH)

  • Rink Amide MBHA resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5)

  • Solvents: DMF, DCM (dichloromethane), diethyl ether

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-GABA-OH) to the resin using HBTU/HOBt and DIPEA in DMF. Allow the reaction to proceed for 2 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF for 20 minutes.

  • Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids in the desired order (D-Trp(Boc), D-Ala, L-Val, L-Phe, D-Val, D-Ala) using the same coupling and deprotection steps.

  • Cleavage from Resin: Cleave the linear peptide from the resin using the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the linear peptide by reverse-phase HPLC.

  • Macrocyclization: Cyclize the purified linear peptide in a dilute solution of DMF using a suitable coupling agent.

  • Final Purification: Purify the final cyclic this compound product by reverse-phase HPLC.

Determination of Anion Binding Constants by ¹H NMR Titration

This protocol outlines the determination of association constants for this compound with various anions using ¹H NMR titration.

Materials:

  • This compound

  • Tetrabutylammonium salts of the anions of interest

  • NMR solvent (e.g., acetone-d₆ with 0.5% water)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in the NMR solvent. Prepare stock solutions of the tetrabutylammonium salts of the anions at a significantly higher concentration in the same solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the this compound solution alone.

  • Titration: Add small aliquots of the anion stock solution to the this compound sample in the NMR tube.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the anion solution.

  • Data Analysis: Monitor the chemical shift changes of the amide protons of this compound upon addition of the anion. Fit the titration data to a 1:1 binding model using appropriate software to calculate the association constant (Kₐ).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of this compound and Analogs cluster_binding Anion Binding Studies Start Start SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage Cleavage from Resin (TFA Cocktail) Purification1 RP-HPLC Purification (Linear Peptide) Cyclization Macrocyclization (Dilute Solution) Purification2 RP-HPLC Purification (Cyclic Peptide) Characterization Characterization (NMR, MS) NMR_Titration ¹H NMR Titration Characterization->NMR_Titration ITC Isothermal Titration Calorimetry Characterization->ITC Data_Analysis Data Analysis (Binding Constants)

Caption: Experimental workflow for the synthesis and evaluation of this compound.

proposed_signaling_pathway Unguisin_A This compound Anion_Transport Anion Transport across Cell Membrane (Anionophore Activity) Unguisin_A->Anion_Transport Ion_Gradient_Disruption Disruption of Cellular Ion Gradients (e.g., Cl⁻, HPO₄²⁻) Anion_Transport->Ion_Gradient_Disruption Membrane_Potential Alteration of Membrane Potential Ion_Gradient_Disruption->Membrane_Potential Downstream_Signaling Modulation of Downstream Signaling Cascades Membrane_Potential->Downstream_Signaling Cellular_Response Cellular Response (e.g., Apoptosis, Altered Metabolism) Downstream_Signaling->Cellular_Response

The Role of the GABA Residue: Structure, Flexibility, and Activity

The GABA residue is a cornerstone of this compound's structure and function. Its presence introduces a degree of conformational flexibility not typically seen in cyclic peptides composed solely of α-amino acids. This flexibility allows the macrocycle to adopt various conformations, which is crucial for its ability to recognize and bind to different anions with high affinity.

Structure-activity relationship studies involving the synthesis of backbone-fluorinated analogues of this compound have provided direct evidence for the importance of the GABA residue's conformation. Stereoselective fluorination of the GABA moiety was found to rigidify the macrocycle, leading to altered affinity for chloride ions. This demonstrates that the conformational dynamics imparted by the GABA residue are a key determinant of this compound's anion binding capabilities.

While the primary recognized function of this compound is as an anionophore, its biological activity is still an area of active investigation. Many of the observed biological effects of other cyclic peptides are attributed to their ability to disrupt ion homeostasis across cellular membranes, which can, in turn, modulate various signaling pathways. It is plausible that this compound exerts its biological effects through a similar mechanism. By transporting anions such as chloride and phosphate across cell membranes, this compound could alter the membrane potential and disrupt intracellular ion concentrations, leading to downstream effects on cellular processes.

Conclusion

The GABA residue in this compound is not merely a structural component but a key modulator of its function. It confers essential conformational flexibility that enables high-affinity binding to biologically important anions like phosphate and pyrophosphate. The ability to synthesize this compound and its analogs opens avenues for the rational design of novel anion receptors with tailored selectivity and affinity. Further research into the interactions of this compound with biological membranes and its influence on cellular signaling pathways will be crucial in elucidating its full therapeutic and biotechnological potential. The insights gained from studying this unique GABA-containing cyclic peptide will undoubtedly contribute to the broader fields of drug discovery, supramolecular chemistry, and chemical biology.

References

Unveiling Unguisin A: A Technical Guide to Its Natural Abundance and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Unguisin A, a cyclic heptapeptide of fungal origin, and its growing family of analogs represent a compelling area of natural product research. Characterized by a unique macrocyclic structure containing a γ-aminobu­tyric acid (GABA) moiety and a high proportion of D-amino acids, these compounds exhibit intriguing biochemical properties. This technical guide provides a comprehensive overview of the natural abundance of this compound and its known analogs, details their isolation and synthetic methodologies, and elucidates the current understanding of their biosynthetic pathway. The information is curated to support ongoing research and to facilitate the development of novel therapeutic agents.

Natural Abundance and Structural Diversity of Unguisins

This compound and its analogs are predominantly isolated from various species of fungi, with the genus Aspergillus being a particularly rich source. These cyclic peptides share a conserved structural scaffold, with variability in amino acid residues at specific positions leading to a diverse range of natural analogs. This structural diversity is a key feature of the unguisin family, offering a range of compounds for bioactivity screening and structure-activity relationship (SAR) studies.

Quantitative Data on Unguisin Isolation

The yields of unguisins from fungal cultures can vary significantly depending on the producing strain, fermentation conditions, and extraction procedures. The following table summarizes the available quantitative data for the isolation of this compound and its analogs.

Unguisin AnalogProducing OrganismYieldReference
This compound Emericella unguis (marine-derived)Not explicitly quantified[1]
Aspergillus candidus MEFC1001Not explicitly quantified[2][3]
Aspergillus candidus NF2412Not explicitly quantified[4]
Unguisin B Emericella unguis (marine-derived)Not explicitly quantified[1]
Aspergillus heteromorphus CBS 117.55Not explicitly quantified
Unguisin C Emericella unguisNot explicitly quantified
Unguisin E Aspergillus candidus MEFC1001Not explicitly quantified
Aspergillus candidus NF2412Not explicitly quantified
Unguisin F Aspergillus candidus MEFC1001Not explicitly quantified
Aspergillus candidus NF2412Not explicitly quantified
Unguisin G Aspergillus candidus NF2412Not explicitly quantified
Unguisin J Aspergillus heteromorphus CBS 117.55Not explicitly quantified
Unguisin K Aspergillus candidus MEFC1001Not explicitly quantified

Note: While several studies report the successful isolation of these compounds, specific yields (e.g., in mg/L of culture) are often not provided in the cited literature.

Experimental Protocols

Isolation of Unguisins from Fungal Culture

The general workflow for the isolation of unguisins from fungal sources involves fermentation, extraction, and chromatographic purification.

1. Fungal Cultivation:

  • The producing fungal strain (e.g., Aspergillus heteromorphus CBS 117.55) is cultivated on a suitable solid medium, such as rice, for a designated period to allow for the production of secondary metabolites.

2. Extraction:

  • The solid culture is extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract containing the desired cyclic peptides.

3. Chromatographic Purification:

  • The crude extract is subjected to a series of chromatographic steps to isolate the individual unguisin analogs.

  • Initial Fractionation: Preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., Kinetex RP18) is often used for the initial fractionation of the extract.

  • Fine Purification: Semi-preparative HPLC is then employed for the final purification of the isolated fractions to yield pure unguisin analogs.

4. Structure Elucidation:

  • The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

  • The absolute configuration of the amino acid residues is typically determined using Marfey's method.

Total Synthesis of this compound

The first total synthesis of this compound was reported, confirming its structure. The key step in the synthesis is the macrocyclization of a linear peptide precursor. While a detailed step-by-step protocol is not available in the provided search results, the general strategy involves the solid-phase or solution-phase synthesis of the linear heptapeptide, followed by an intramolecular cyclization reaction to form the macrocycle.

Biosynthesis of Unguisins

The biosynthesis of unguisins is orchestrated by a multi-modular non-ribosomal peptide synthetase (NRPS) system. The biosynthetic gene cluster (BGC) encodes the core enzymes responsible for the assembly of the cyclic peptide.

The key enzymes and their roles in the biosynthesis of unguisins in Aspergillus candidus MEFC1001 are:

  • UgsC (Alanine Racemase): This enzyme catalyzes the isomerization of L-alanine to D-alanine, which serves as the starter unit for the NRPS.

  • UgsB (Methyltransferase): This enzyme mediates the methylation of phenylpyruvic acid to yield β-methylphenylpyruvate. This modified precursor is then incorporated as β-methylphenylalanine into the peptide chain.

  • UgsA (Non-Ribosomal Peptide Synthetase): This large, multi-domain enzyme is responsible for the sequential addition of the amino acid building blocks, including the modified ones, and the final cyclization of the linear peptide to form the mature unguisin.

Visualizing the Unguisin World

Unguisin Analogs: A Structural Overview

The following diagram illustrates the relationship between this compound and some of its known analogs, highlighting the positions of amino acid variability.

Unguisin_Analogs This compound This compound Unguisin B Unguisin B This compound->Unguisin B Phe -> Leu Unguisin C Unguisin C This compound->Unguisin C D-Ala -> D-Ser Unguisin E Unguisin E This compound->Unguisin E Phe -> β-MePhe Unguisin K Unguisin K This compound->Unguisin K Val -> Leu Unguisin J Unguisin J Unguisin B->Unguisin J Val -> D-Val

Structural relationships between this compound and its analogs.
Experimental Workflow for Unguisin Isolation

The process of obtaining pure unguisins from their natural fungal source is a multi-step procedure as depicted below.

Isolation_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fungal Strain Fungal Strain Solid Medium Solid Medium Fungal Strain->Solid Medium Incubation Incubation Solid Medium->Incubation Organic Solvent Extraction Organic Solvent Extraction Incubation->Organic Solvent Extraction Preparative HPLC Preparative HPLC Organic Solvent Extraction->Preparative HPLC Semi-preparative HPLC Semi-preparative HPLC Preparative HPLC->Semi-preparative HPLC NMR Spectroscopy NMR Spectroscopy Semi-preparative HPLC->NMR Spectroscopy HRESIMS HRESIMS Semi-preparative HPLC->HRESIMS Marfey's Method Marfey's Method Semi-preparative HPLC->Marfey's Method

General experimental workflow for the isolation of unguisins.
The Biosynthetic Pathway of Unguisins

The enzymatic assembly line for the production of unguisins is a fascinating example of nature's chemical machinery. The following diagram outlines the key steps in this biosynthetic pathway.

Biosynthetic_Pathway cluster_precursor Precursor Modification cluster_enzymes Core Biosynthetic Enzymes cluster_products Products L-Alanine L-Alanine UgsC (Alanine Racemase) UgsC (Alanine Racemase) L-Alanine->UgsC (Alanine Racemase) Phenylpyruvic Acid Phenylpyruvic Acid UgsB (Methyltransferase) UgsB (Methyltransferase) Phenylpyruvic Acid->UgsB (Methyltransferase) D-Alanine D-Alanine UgsC (Alanine Racemase)->D-Alanine β-Methylphenylpyruvate β-Methylphenylpyruvate UgsB (Methyltransferase)->β-Methylphenylpyruvate UgsA (NRPS) UgsA (NRPS) Linear Heptapeptide Linear Heptapeptide UgsA (NRPS)->Linear Heptapeptide D-Alanine->UgsA (NRPS) β-Methylphenylpyruvate->UgsA (NRPS) Unguisins Unguisins Linear Heptapeptide->Unguisins

References

Unguisin A as a natural product from marine fungi

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Unguisin A is a cyclic heptapeptide natural product isolated from marine-derived fungi, notably Emericella unguis and Aspergillus candidus. Structurally, it is characterized by the presence of a γ-aminobutyric acid (GABA) residue within its macrocyclic ring, a feature that imparts significant conformational flexibility. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its biosynthesis, experimental protocols for its isolation and characterization, and a summary of its known biological activities. While this compound has been reported to possess moderate antibacterial activity and function as an anion receptor, a notable gap exists in the literature regarding quantitative biological data and its mechanism of action at a molecular level. This document aims to consolidate the available information to guide future research and drug development efforts.

Introduction to this compound

This compound belongs to a class of cyclic heptapeptides known as unguisins, which are produced as secondary metabolites by various marine fungi.[1][2] The core structure of unguisins is characterized by a high proportion of D-amino acid residues and the conserved presence of a GABA moiety.[3] This structural feature is believed to contribute to the molecule's conformational flexibility, potentially facilitating interactions with various biological targets.[3] this compound was first isolated from a marine-derived strain of Emericella unguis and has since been identified in other fungal species, including Aspergillus candidus.[3]

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a non-ribosomal peptide synthetase (NRPS) pathway. This enzymatic assembly line is responsible for the sequential condensation of the constituent amino acids and the final cyclization to yield the mature heptapeptide.

The biosynthetic gene cluster (BGC) for unguisins has been identified and characterized. Key enzymatic steps include:

  • Alanine Racemase Activity: A dedicated alanine racemase is responsible for providing the D-alanine precursor required for the initiation of the peptide chain.

  • NRPS Assembly Line: A multi-modular NRPS enzyme sequentially incorporates the amino acid building blocks, including L-phenylalanine, L-valine, L-alanine, L-tryptophan, and GABA.

  • Cyclization: The final step involves an intramolecular cyclization reaction, catalyzed by a thioesterase domain within the NRPS, to release the cyclic heptapeptide.

G Proposed Biosynthetic Pathway of this compound cluster_0 Precursor Supply cluster_1 NRPS Assembly Line cluster_2 Final Product L-Alanine L-Alanine D-Alanine D-Alanine L-Alanine->D-Alanine Alanine Racemase NRPS_Complex Non-Ribosomal Peptide Synthetase (NRPS) D-Alanine->NRPS_Complex Amino_Acids L-Phe, L-Val, L-Ala, L-Trp, GABA Amino_Acids->NRPS_Complex Linear_Heptapeptide Linear Heptapeptide Intermediate NRPS_Complex->Linear_Heptapeptide Sequential Condensation Unguisin_A This compound Linear_Heptapeptide->Unguisin_A Cyclization (Thioesterase Domain)

Biosynthetic pathway of this compound.

Experimental Protocols

Fungal Cultivation and Extraction
  • Fungal Strain: Emericella unguis or Aspergillus candidus is cultured on a suitable medium, such as potato dextrose agar (PDA) or yeast extract sucrose (YES) medium.

  • Fermentation: For large-scale production, solid-state or submerged fermentation is carried out. In solid-state fermentation, the fungus is grown on a solid substrate like rice.

  • Extraction: The fungal mycelium and the culture medium are harvested and extracted with organic solvents, typically ethyl acetate, often in combination with other solvents like methanol and chloroform.

Isolation and Purification
  • Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

    • Vacuum Liquid Chromatography (VLC): Initial fractionation of the crude extract.

    • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing this compound, often using a C18 column with a gradient of acetonitrile and water.

Structure Elucidation
  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compound.

  • NMR Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) nuclear magnetic resonance spectroscopy is employed to elucidate the planar structure and amino acid sequence of this compound.

  • Stereochemistry Determination: The absolute configuration of the amino acid residues is determined using the advanced Marfey's method. This involves acid hydrolysis of the peptide, derivatization of the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and analysis by HPLC.

G Experimental Workflow for this compound Fungal_Culture Fungal Culture (e.g., Emericella unguis) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract VLC Vacuum Liquid Chromatography (VLC) Crude_Extract->VLC Fractions Fractions VLC->Fractions HPLC High-Performance Liquid Chromatography (HPLC) Fractions->HPLC Pure_Unguisin_A Pure this compound HPLC->Pure_Unguisin_A Structure_Elucidation Structure Elucidation Pure_Unguisin_A->Structure_Elucidation HRESIMS HRESIMS Structure_Elucidation->HRESIMS NMR 1D & 2D NMR Structure_Elucidation->NMR Marfeys_Method Marfey's Method Structure_Elucidation->Marfeys_Method

Isolation and characterization workflow.

Biological Activities and Quantitative Data

The biological activities of this compound have been explored to a limited extent. The available data is primarily qualitative, and further research is required to establish a comprehensive biological profile.

Antibacterial Activity

This compound has been reported to exhibit moderate antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. However, a subsequent study reported a lack of any detectable antimicrobial activity, indicating a need for further investigation to clarify these conflicting findings.

Parameter Organism Value Reference
MIC Staphylococcus aureusData not available-
Anticancer Activity

While crude extracts of Aspergillus unguis have demonstrated cytotoxic activity against various cancer cell lines, there is currently no published data on the specific anticancer activity of purified this compound. Further studies are necessary to determine if this compound contributes to the observed cytotoxicity of the fungal extracts.

Parameter Cell Line Value Reference
IC₅₀ Various Cancer Cell LinesData not available-
Anion Receptor Activity

This compound has been identified as an anion receptor with a high affinity for phosphate and pyrophosphate. This property suggests potential applications in the development of sensors or transporters for these biologically important anions.

Parameter Anion Value Reference
Binding Constant (Ka) PhosphateData not available-
Binding Constant (Ka) PyrophosphateData not available-

Signaling Pathways

To date, there are no published studies investigating the specific signaling pathways modulated by this compound. This represents a significant knowledge gap and a promising area for future research to elucidate its mechanism of action.

Conclusion and Future Directions

This compound is a structurally intriguing natural product from marine fungi with a well-defined biosynthetic pathway. The experimental protocols for its isolation and characterization are well-established. However, the current understanding of its biological activities is limited by a lack of quantitative data and conflicting reports on its antimicrobial properties.

Future research should focus on:

  • Quantitative Bioactivity Profiling: A systematic evaluation of the antibacterial and anticancer activities of purified this compound is crucial to determine its therapeutic potential. This should include determining MIC values against a panel of pathogenic bacteria and IC₅₀ values against various cancer cell lines.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound will provide insights into its biological function.

  • Anion Binding Properties: Quantifying the binding affinities of this compound for various anions will be essential for developing its potential applications as a sensor or transporter.

Addressing these research gaps will be critical in unlocking the full potential of this compound as a lead compound for drug discovery and other biotechnological applications.

References

Unraveling the Stereochemical Intricacies of Unguisin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin A, a cyclic heptapeptide isolated from marine fungi, represents a class of natural products with a unique structural architecture characterized by the presence of a γ-aminobutyric acid (GABA) residue and a significant proportion of D-amino acids.[1][2][3] The precise three-dimensional arrangement of its constituent amino acids is crucial for its biological activity and potential therapeutic applications. This technical guide provides an in-depth analysis of the stereochemistry and absolute configuration of this compound, summarizing key experimental data and methodologies for its determination.

Absolute Configuration of Amino Acid Residues

The definitive assignment of the absolute configuration of the amino acid residues in this compound and its analogs has been primarily achieved through chemical degradation followed by chiral chromatography, most notably using Marfey's method and its advanced variations.[2][4] This analytical technique allows for the unambiguous determination of D- and L-amino acids within a peptide sequence.

While the specific optical rotation value for this compound was not explicitly available in the reviewed literature, the stereochemistry of its constituent amino acids has been established through total synthesis and analytical methods applied to closely related analogs. The established absolute configurations of the amino acids in this compound are presented in Table 1.

Table 1: Absolute Configuration of Amino Acid Residues in this compound

Residue PositionAmino AcidAbsolute Configuration
1AlanineD
2ValineD
3PhenylalanineL
4AlanineD
5ValineD
6TryptophanD
7GABAN/A (achiral)

Conformational Analysis through NMR Spectroscopy

The three-dimensional structure of this compound in solution has been investigated using a suite of two-dimensional Nuclear Magnetic Resonance (NMR) techniques, including COSY, HMBC, and NOESY/ROESY. These experiments provide through-bond and through-space correlations between protons, which are essential for elucidating the peptide's backbone and side-chain conformations.

A detailed table of proton-proton coupling constants (J-couplings) for this compound was not available in the reviewed literature. However, the analysis of NOESY and ROESY spectra reveals key spatial proximities between amino acid residues, which helps to define the overall fold of the cyclic peptide. For instance, the observation of specific cross-peaks between backbone amide protons (NH-NH) and between amide protons and alpha-protons (NH-CαH) provides crucial distance restraints for molecular modeling. The presence of the flexible GABA residue is thought to impart a degree of conformational adaptability to the macrocycle.

Experimental Protocols

Determination of Absolute Configuration by Advanced Marfey's Method

The following protocol is a detailed methodology for the determination of the absolute configuration of amino acids in unguisin-type cyclic peptides, based on the "Advanced Marfey's Method".

1. Acid Hydrolysis:

  • A sample of the unguisin peptide (approximately 0.3 mg) is hydrolyzed in 0.5 mL of 6 N HCl.

  • The hydrolysis is carried out at 115 °C for 20 hours in a sealed vial.

  • After cooling, the reaction mixture is evaporated to dryness under a stream of nitrogen gas.

  • To ensure complete removal of HCl, the residue is redissolved in 0.5 mL of deionized water and dried again using a vacuum centrifuge (SpeedVac).

2. Derivatization with Marfey's Reagent (FDAA):

  • The dried hydrolysate is dissolved in 200 µL of 1 N sodium bicarbonate solution.

  • To this solution, 100 µL of a 1% (w/v) solution of Marfey's reagent (Nα-(5-fluoro-2,4-dinitrophenyl)-D-leucinamide) in acetone is added.

  • The reaction mixture is incubated at a controlled temperature (e.g., 55 °C) for 1 hour to ensure complete derivatization of the primary amino groups of the amino acids.

3. LC-MS Analysis:

  • The resulting diastereomeric derivatives are analyzed by reverse-phase high-performance liquid chromatography coupled with mass spectrometry (LC-MS).

  • The separation is typically achieved on a C18 column using a gradient elution system.

  • The retention times of the FDAA-derivatized amino acids from the hydrolyzed sample are compared with those of authentic D- and L-amino acid standards that have been derivatized in the same manner.

  • The elution order of the D- and L-diastereomers is characteristic and allows for the unambiguous assignment of the absolute configuration of each amino acid in the peptide.

Visualization of Experimental Workflow

The logical flow for the determination of the stereochemistry of this compound, from the isolated natural product to the final assignment of its absolute configuration and conformational features, is depicted in the following diagram.

Stereochemistry_Workflow cluster_Isolation Isolation & Purification cluster_Structure_Elucidation Planar Structure Elucidation cluster_Stereochemistry Stereochemical Analysis Isolated_Unguisin_A Isolated this compound NMR_Spectroscopy 2D NMR Spectroscopy (COSY, HMBC) Isolated_Unguisin_A->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Isolated_Unguisin_A->Mass_Spectrometry Planar_Structure Planar Structure of this compound NMR_Spectroscopy->Planar_Structure Mass_Spectrometry->Planar_Structure Marfeys_Method Advanced Marfey's Method Planar_Structure->Marfeys_Method NOESY_ROESY NOESY/ROESY Spectroscopy Planar_Structure->NOESY_ROESY Amino_Acid_Hydrolysis Acid Hydrolysis Marfeys_Method->Amino_Acid_Hydrolysis Derivatization Derivatization with FDAA Amino_Acid_Hydrolysis->Derivatization LCMS_Analysis LC-MS Analysis Derivatization->LCMS_Analysis Absolute_Configuration Absolute Configuration of Amino Acids LCMS_Analysis->Absolute_Configuration Conformational_Analysis Conformational Analysis NOESY_ROESY->Conformational_Analysis 3D_Structure 3D Structure in Solution Conformational_Analysis->3D_Structure

Workflow for Stereochemical Determination of this compound.

Conclusion and Future Directions

Future research efforts could be directed towards obtaining a high-resolution crystal structure of this compound or its derivatives to provide a definitive solid-state conformation. Such data would be invaluable for structure-activity relationship (SAR) studies and for the rational design of synthetic analogs with enhanced biological activities. A more detailed conformational analysis in different solvent systems could also provide insights into its dynamic behavior and interactions with biological targets. This comprehensive understanding of this compound's three-dimensional structure is paramount for unlocking its full potential in drug discovery and development.

References

The Biosynthetic Pathway of Unguisin A in Aspergillus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unguisins are a family of cyclic heptapeptides produced by various Aspergillus species, characterized by the presence of a γ-aminobutyric acid (GABA) residue and a high proportion of D-amino acids.[1][2][3] This technical guide provides an in-depth overview of the biosynthetic pathway of Unguisin A, a prominent member of this family. We will delve into the genetic and enzymatic basis of its formation, summarize the key molecular components, and present the experimental methodologies used to elucidate this complex pathway. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and fungal genetics.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites.[3] Among these, non-ribosomally synthesized peptides represent a significant class with a wide range of pharmaceutical applications. The unguisins, isolated from Aspergillus species such as A. unguis, A. candidus, A. violaceofuscus, and A. heteromorphus, are cyclic heptapeptides that have garnered interest due to their unique structural features.[1] These features include the incorporation of the non-proteinogenic amino acid GABA and multiple D-amino acid residues, which contribute to their conformational rigidity and potential for specific biological interactions. Understanding the biosynthesis of this compound is crucial for harnessing its therapeutic potential and for the bioengineering of novel analogs.

The Unguisin Biosynthetic Gene Cluster (BGC)

The biosynthesis of unguisins is orchestrated by a dedicated biosynthetic gene cluster (BGC), often designated as the 'ung' or 'ugs' cluster. The core of this cluster is a large, multidomain enzyme known as a non-ribosomal peptide synthetase (NRPS), encoded by the ungA or ugsA gene. The organization of the BGC can vary slightly between different Aspergillus species, but the core components responsible for the heptapeptide assembly are generally conserved.

Table 1: Key Genes in the Unguisin Biosynthetic Gene Cluster and Their Functions
GeneEnzyme/ProteinProposed FunctionSource Organism(s)
ugsA (ungA)Non-Ribosomal Peptide Synthetase (NRPS)A seven-module NRPS responsible for the sequential condensation of amino acids, cyclization, and release of the final heptapeptide.A. candidus, A. violaceofuscus, A. heteromorphus
ugsBMethyltransferaseCatalyzes the methylation of phenylpyruvic acid (Ppy) to β-methylphenylpyruvate (β-mPpy), a precursor for the incorporation of β-methylphenylalanine (β-mPhe) in some unguisin variants.A. candidus
ugsC (ungC)Alanine Racemase (AR)An extra-clustered or clustered PLP-dependent enzyme that isomerizes L-alanine to D-alanine, which serves as the starter unit for the NRPS.A. candidus, A. violaceofuscus
ungDHydrolase/PeptidaseIn vitro, this enzyme has been shown to linearize the cyclic unguisins. Its physiological role in the fungus is not fully understood.A. violaceofuscus
ungE'MethyltransferaseFound in the BGC of A. campestris, hypothesized to be involved in the methylation of the β-carbon of the phenylalanine residue.A. campestris

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the provision of precursor amino acids and involves a series of enzymatic modifications and assembly line-like synthesis on the NRPS template.

Precursor Modification

A key initial step is the generation of D-alanine from L-alanine by the alanine racemase UgsC/UngC. This D-alanine serves as the starter unit for the NRPS machinery. In the biosynthesis of some unguisin variants, such as those containing β-methylphenylalanine, a pre-tailoring step is carried out by the methyltransferase UgsB, which methylates phenylpyruvic acid.

Non-Ribosomal Peptide Synthesis

The core of the biosynthetic pathway is the seven-module NRPS, UgsA/UngA. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The domains within each module typically include:

  • Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid of the current module and the growing peptide chain from the previous module.

  • Epimerization (E) domain: In some modules, this domain is present to convert an L-amino acid to its D-enantiomer.

The assembly of this compound on the UgsA/UngA template proceeds in a collinear fashion, with the order of the modules on the enzyme dictating the sequence of amino acids in the final product.

Cyclization and Release

Once the linear heptapeptide has been assembled on the NRPS, a terminal condensation or thioesterase (TE) domain catalyzes the intramolecular cyclization and release of the mature cyclic peptide from the enzyme.

Diagram 1: Proposed Biosynthetic Pathway of this compound

Unguisin_A_Biosynthesis cluster_precursors Precursor Supply cluster_enzymes Enzymatic Machinery L-Ala L-Ala UgsC UgsC (AR) L-Ala->UgsC L-Leu L-Leu UgsA UgsA (NRPS) (7 Modules) L-Leu->UgsA L-Phe L-Phe L-Phe->UgsA L-Val L-Val L-Val->UgsA L-Trp L-Trp L-Trp->UgsA GABA GABA GABA->UgsA D-Ala D-Ala UgsC->D-Ala Linear Heptapeptide D-Ala-L-Leu-L-Phe-L-Val-L-Ala-L-Trp-GABA UgsA->Linear Heptapeptide D-Ala->UgsA This compound This compound Linear Heptapeptide->this compound Cyclization (TE domain)

Caption: The biosynthetic pathway of this compound in Aspergillus.

Structural Diversity of Unguisins

The relaxed substrate specificity of some of the adenylation domains within the UngA/UgsA NRPS leads to the production of a variety of unguisin congeners from a single BGC. This highlights the flexibility of the biosynthetic machinery.

Table 2: Amino Acid Composition of Selected Unguisin Variants
Unguisin VariantPosition 1Position 2Position 3Position 4Position 5Position 6Position 7
This compound D-AlaL-LeuD-PheL-ValL-AlaL-TrpGABA
Unguisin B D-AlaL-LeuD-LeuL-ValL-AlaL-TrpGABA
Unguisin C D-AlaL-ValD-PheL-ValL-AlaL-TrpGABA
Unguisin E D-AlaL-LeuD-PheL-ValL-Alaβ-mPheGABA
Unguisin F D-AlaL-ValD-PheL-ValL-Alaβ-mPheGABA
Unguisin G D-AlaL-LeuD-PheL-ValL-AlaKynurenineGABA
Unguisin J D-AlaL-LeuD-LeuL-ValL-AlaL-PheGABA
Unguisin K D-AlaL-Leuβ-mPheL-ValL-AlaL-TrpGABA

Data compiled from multiple sources.

Experimental Protocols for Studying Unguisin Biosynthesis

The elucidation of the unguisin biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below are overviews of the key experimental approaches.

Gene Knockout and Metabolite Analysis

This is a fundamental technique to establish the function of genes within the BGC.

Methodology Overview:

  • Construction of Gene Deletion Cassette: A deletion cassette is constructed, typically containing a selectable marker gene (e.g., hygromycin resistance, hph) flanked by homologous regions upstream and downstream of the target gene.

  • Protoplast Transformation: The deletion cassette is introduced into Aspergillus protoplasts.

  • Selection and Verification of Mutants: Transformants are selected on appropriate media, and successful gene replacement is verified by PCR and Southern blotting.

  • Metabolite Extraction and Analysis: The wild-type and mutant strains are cultivated under conditions that promote unguisin production. The secondary metabolites are then extracted from the culture broth and mycelia using organic solvents.

  • HPLC-MS Analysis: The crude extracts are analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to compare the metabolite profiles of the wild-type and mutant strains. The absence of unguisin production in a knockout mutant confirms the gene's involvement in the pathway.

Diagram 2: Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow cluster_genetics Genetic Manipulation cluster_analysis Metabolite Analysis cluster_results Results Interpretation A Construct Gene Deletion Cassette B Aspergillus Protoplast Transformation A->B C Select and Verify ΔungX Mutant B->C D Cultivate Wild-Type and ΔungX Strains C->D E Solvent Extraction of Metabolites D->E F HPLC-MS Analysis E->F G This compound Production Lost? F->G H Gene ungX is Essential for Biosynthesis G->H Yes I Gene ungX is Not Directly Involved G->I No

Caption: A typical workflow for determining gene function in the unguisin pathway.

Heterologous Expression

When the native producer is difficult to cultivate or genetically manipulate, the entire BGC can be transferred to a more tractable host organism, such as Aspergillus oryzae or Aspergillus nidulans.

Methodology Overview:

  • BGC Cloning: The entire unguisin BGC is cloned into an expression vector suitable for the heterologous host.

  • Host Transformation: The expression vector is introduced into the chosen Aspergillus host strain.

  • Cultivation and Analysis: The recombinant strain is cultivated, and the production of unguisins is monitored by HPLC-MS. Successful production confirms the functionality of the cloned BGC.

In Vitro Enzymatic Assays

To confirm the specific function of an enzyme, it can be overexpressed, purified, and its activity assayed in vitro.

Methodology Overview:

  • Gene Cloning and Overexpression: The gene of interest (e.g., ugsC) is cloned into an expression vector, often with a tag for purification (e.g., His-tag), and expressed in a suitable host like E. coli.

  • Protein Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography).

  • Enzymatic Assay: The purified enzyme is incubated with its putative substrate(s) under optimized conditions (buffer, pH, temperature, cofactors).

  • Product Detection: The reaction products are analyzed by methods such as HPLC or LC-MS to confirm the catalytic activity. For example, purified UgsC can be incubated with L-alanine, and the formation of D-alanine can be monitored.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Aspergillus is a fascinating example of non-ribosomal peptide synthesis, involving a complex interplay of enzymes to generate a unique cyclic heptapeptide. While the core pathway has been elucidated through genetic and biochemical studies, several areas warrant further investigation. These include the precise mechanisms of substrate recognition by the NRPS adenylation domains, the regulation of the unguisin BGC, and the physiological role of these compounds for the producing organisms. Furthermore, the potential biological activities of unguisins remain largely unexplored, presenting exciting opportunities for drug discovery and development. The detailed understanding of this biosynthetic pathway provides a roadmap for the targeted engineering of the NRPS machinery to generate novel unguisin analogs with potentially enhanced therapeutic properties.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Unguisin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Unguisin A, a cyclic heptapeptide with potential biological activity. The synthesis involves solid-phase peptide synthesis (SPPS) of a linear precursor, followed by a solution-phase macrocyclization.

I. Overview of the Synthetic Strategy

The total synthesis of this compound is accomplished through a convergent strategy. The linear heptapeptide precursor is assembled on a solid support using Fmoc-based solid-phase peptide synthesis. Following cleavage from the resin, the linear peptide undergoes a head-to-tail macrocyclization in solution, mediated by a coupling reagent, to afford the final cyclic product.

.

Total_Synthesis_Workflow start Fmoc-L-Phe-Wang Resin spps Solid-Phase Peptide Synthesis (SPPS) (Fmoc deprotection, Amino Acid Coupling) start->spps Sequential coupling linear_precursor Resin-Bound Linear Heptapeptide spps->linear_precursor cleavage Cleavage from Resin (TFA/TIS/H2O) linear_precursor->cleavage crude_linear Crude Linear Precursor cleavage->crude_linear macrocyclization Macrocyclization (DMTMM, MeCN) crude_linear->macrocyclization crude_unguisin_a Crude this compound macrocyclization->crude_unguisin_a purification HPLC Purification crude_unguisin_a->purification unguisin_a This compound purification->unguisin_a

Figure 1: Overall workflow for the total synthesis of this compound.

II. Experimental Protocols

A. Solid-Phase Synthesis of the Linear Heptapeptide Precursor

This protocol describes the manual solid-phase synthesis of the linear precursor, H-D-Val-D-Ala-D-Trp(Boc)-GABA-D-Ala-D-Val-L-Phe-OH, on a 0.05 mmol scale.

Materials and Reagents:

  • Fmoc-L-Phe-Wang resin (100-200 mesh, loading 0.65 mmol/g)

  • Fmoc-protected amino acids: Fmoc-D-Val-OH, Fmoc-D-Ala-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-GABA-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

Protocol:

  • Resin Preparation:

    • Swell Fmoc-L-Phe-Wang resin (77 mg, 0.05 mmol) in DCM for 1 hour in a sinter-fitted polypropylene syringe.

    • Wash the resin with DMF (5 x 1 min).

  • Fmoc Deprotection:

    • Treat the resin with 10% piperidine in DMF (3 x 3 min).

    • Wash the resin sequentially with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the corresponding Fmoc-protected amino acid (0.25 mmol, 5 eq), HBTU (0.25 mmol, 5 eq), and DIPEA (0.50 mmol, 10 eq) in DMF (1 mL).

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (5 x 1 min).

    • Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the sequence: D-Val, D-Ala, GABA, D-Trp(Boc), D-Ala, and D-Val.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, 2 mL) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate in vacuo to yield the crude linear heptapeptide precursor.

.

SPPS_Cycle cluster_spps SPPS Cycle deprotection Fmoc Deprotection (10% Piperidine/DMF) wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 wash2->deprotection Next cycle end Elongated Resin-Bound Peptide wash2->end Final cycle start Resin-Bound Peptide start->deprotection

Figure 2: The iterative cycle of solid-phase peptide synthesis (SPPS).

B. Macrocyclization of the Linear Precursor

Materials and Reagents:

  • Crude linear heptapeptide precursor

  • Acetonitrile (MeCN)

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (DMTMM)

Protocol:

  • Dissolve the crude linear heptapeptide precursor (0.05 mmol) in MeCN (50 mL) to achieve a concentration of 1 mM.

  • Add DMTMM (0.075 mmol, 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by HPLC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo to obtain crude this compound.

C. Purification of this compound

Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO or DMF).

  • Purify the crude product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Combine the fractions containing the pure product and lyophilize to obtain this compound as a white solid.

III. Quantitative Data

Table 1: Summary of Yields for the Synthesis of this compound

StepProductStarting Material ScaleYield (%)
1Crude Linear Heptapeptide0.05 mmolNot Reported
2Crude this compound~0.05 mmol55 (over 2 steps)
3Purified this compoundNot ApplicableNot Reported

Table 2: Reagent Quantities for Solid-Phase Peptide Synthesis (0.05 mmol scale)

ReagentEquivalentsAmount
Fmoc-L-Phe-Wang Resin177 mg
Fmoc-Amino Acids50.25 mmol
HBTU50.25 mmol
DIPEA100.50 mmol

Table 3: Reagent Quantities for Macrocyclization (0.05 mmol scale)

ReagentEquivalentsAmount
Linear Heptapeptide1~0.05 mmol
DMTMM1.50.075 mmol

IV. Characterization Data for Synthetic this compound

  • ¹H NMR (400 MHz, DMSO-d₆): The reported spectrum for the synthetic material was consistent with that of the natural product.

  • ¹³C NMR (100 MHz, DMSO-d₆): The reported spectrum for the synthetic material was consistent with that of the natural product.

  • High-Resolution Mass Spectrometry (HRMS):

    • Calculated for C₄₀H₅₄N₈O₇Na⁺ ([M+Na]⁺): m/z 797.4013

    • Found: m/z 797.4004.[1]

V. Notes

  • The success of the solid-phase synthesis is dependent on the quality of reagents and solvents, as well as the efficiency of the washing steps to remove excess reagents and byproducts.

  • The high dilution conditions (1 mM) for the macrocyclization step are crucial to favor intramolecular cyclization over intermolecular oligomerization.

  • The purity of the final product should be confirmed by analytical RP-HPLC and characterized thoroughly by NMR and mass spectrometry.

This protocol is based on the first reported total synthesis of this compound and provides a robust method for its preparation for further biological and pharmacological evaluation.

References

Application Notes and Protocols: Isolation and Purification of Unguisin A from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Unguisins are a family of cyclic heptapeptides produced by various filamentous fungi, particularly from the genus Aspergillus.[1][2][3] These peptides are characterized by the presence of a γ-aminobutyric acid (GABA) moiety and a high proportion of D-amino acid residues.[2][4] Unguisin A, a prominent member of this family, has been noted for its ability to act as a high-affinity anion receptor, particularly for phosphate and pyrophosphate, suggesting potential applications in biomedical and environmental fields. This document provides detailed protocols for the isolation and purification of this compound from fungal cultures, intended for researchers, scientists, and professionals in drug development. The methodologies are based on established procedures for fungal fermentation, solvent extraction, and multi-step chromatographic separation.

Data Presentation

The following tables summarize the key quantitative parameters for the cultivation of this compound-producing fungi and the subsequent extraction and purification processes.

Table 1: Fungal Strains and Cultivation Conditions

ParameterAspergillus heteromorphus CBS 117.55Aspergillus candidus MEFC1001
Culture Type Solid-State FermentationLiquid Fermentation
Medium Rice Medium (90 g rice, 150 mL H₂O per 500 mL flask)Not specified, referred to as "fermentation broth"
Inoculation 1 mL spore solution per flaskNot specified
Incubation Temperature 25 °C25 °C (for shaking during extraction)
Incubation Time 21 daysNot specified
Culture Mode StaticShaken (implied for liquid culture)

Table 2: Extraction Parameters for this compound

ParameterAspergillus heteromorphus CBS 117.55Aspergillus candidus MEFC1001
Extraction Solvent Ethyl Acetate (EtOAc)Ethyl Acetate (EtOAc)
Extraction Volume 3 x 100 mL per flaskEqual volume to the fermentation broth
Extraction Procedure Ground cultured mass extracted with EtOAc.Broth shaken with EtOAc for 1 hour. Large scale: repeated 3 times.
Defatting Step Yes, partition with hexane against acetonitrileNot specified
Crude Extract Yield 0.601 g from two 500 mL flasksNot specified

Table 3: Chromatographic Purification Parameters for this compound

ParameterInitial Purification (A. candidus)HPLC Purification (A. heteromorphus)
Technique Column Chromatography (reduced pressure)Preparative & Semipreparative HPLC
Stationary Phase Octadecylsilyl (ODS) silica gel resinKinetex RP-18 (Prep), Premier RP-18 (Semi-prep)
Column Dimensions Not specified250 x 30 mm (Prep), 250 x 10 mm (Semi-prep)
Particle Size 40 µm5 µm
Mobile Phase A 100% Water (implied)Water + 0.05% Formic Acid
Mobile Phase B 100% MethanolAcetonitrile + 0.05% Formic Acid
Elution/Gradient Step gradient: 0, 20, 40, 60, 80, 100% MethanolLinear gradient: 20-100% B (Prep)
Flow Rate Not specified18 mL/min (Prep), 3.0 mL/min (Semi-prep)
Detection Not specifiedPDA (λmax = 254 nm, 210 nm)

Experimental Protocols

Protocol 1: Fungal Cultivation (Solid-State Fermentation)

This protocol is based on the cultivation of Aspergillus heteromorphus CBS 117.55.

  • Medium Preparation: For each 500 mL Erlenmeyer flask, add 90 g of rice and 150 mL of deionized water.

  • Sterilization: Autoclave the flasks at 121 °C for 20 minutes. Allow them to cool to room temperature.

  • Inoculation: Aseptically inoculate each flask with 1 mL of a spore suspension of the fungal strain.

  • Incubation: Incubate the flasks in a static mode at 25 °C for 21 days.

Protocol 2: Extraction and Defatting
  • Harvesting and Extraction: After incubation, grind the entire cultured rice mass from each flask. Pool the ground material and extract it three times with 100 mL of ethyl acetate per original flask.

  • Concentration: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Defatting: Dissolve the dried crude extract in acetonitrile. Perform a liquid-liquid partition by adding an equal volume of hexane. Vigorously mix and then allow the layers to separate.

  • Final Crude Product: Collect the acetonitrile layer (lower layer) and evaporate the solvent to yield the defatted organic extract. The resulting extract from two flasks is approximately 0.601 g.

Protocol 3: Purification by Chromatography

This protocol involves a two-stage chromatographic process.

A. Initial Fractionation (Column Chromatography)

This step is adapted from the procedure for A. candidus and is suitable for initial cleanup.

  • Column Packing: Pack a glass column with octadecylsilyl (ODS) silica gel resin.

  • Sample Loading: Dissolve the defatted crude extract in a minimal amount of methanol and mix it with a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.

  • Elution: Elute the column sequentially with a step gradient of increasing methanol in water: 0%, 20%, 40%, 60%, 80%, and 100% methanol.

  • Fraction Collection: Collect fractions for each solvent step and analyze them for the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC. Pool the fractions containing the target compound.

B. High-Performance Liquid Chromatography (HPLC)

This step is based on the high-resolution purification of unguisins from A. heteromorphus.

  • Preparative HPLC:

    • Dissolve the pooled, semi-purified fractions from the previous step in the mobile phase.

    • Inject the sample onto a preparative RP-18 column (e.g., Kinetex, 250 x 30 mm, 5 µm).

    • Elute with a linear gradient of 20% to 100% acetonitrile (with 0.05% formic acid) in water (with 0.05% formic acid) at a flow rate of approximately 18 mL/min.

    • Monitor the eluent at 254 nm and collect fractions corresponding to the major peaks.

  • Semipreparative HPLC:

    • Further purify the fractions containing this compound on a semipreparative RP-18 column (e.g., Premier, 250 x 10 mm, 5 µm).

    • Use an appropriate isocratic or shallow gradient elution with acetonitrile/water (containing 0.05% formic acid) at a flow rate of 3.0 mL/min to isolate pure this compound.

    • Monitor the eluent at 210 nm.

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain pure this compound as a white amorphous powder. Confirm the identity and purity using analytical techniques such as LC-MS and NMR.

Visualizations

The following diagrams illustrate the experimental workflow for this compound purification and its biosynthetic pathway.

cluster_culture Fungal Cultivation cluster_extraction Extraction cluster_purification Purification A Inoculation of Aspergillus sp. on Rice Medium B Static Incubation (21 days at 25°C) A->B C Grinding of Fungal Biomass B->C D Solvent Extraction (Ethyl Acetate) C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F G Initial Fractionation (ODS Column Chromatography) F->G H Fraction Collection & Analysis G->H I Preparative HPLC H->I J Semipreparative HPLC I->J K Pure this compound J->K

Caption: Experimental workflow for the isolation and purification of this compound.

cluster_pathway Unguisin Biosynthesis Pathway L_Ala L-Alanine UgsC UgsC (Alanine Racemase) L_Ala->UgsC Isomerization Ppy Phenylpyruvic Acid UgsB UgsB (Methyltransferase) Ppy->UgsB Methylation AAs Other Amino Acids (L-Leu, L-Val, L-Trp, GABA, etc.) UgsA UgsA (Non-Ribosomal Peptide Synthetase - NRPS) AAs->UgsA D_Ala D-Alanine (Starter Unit) UgsC->D_Ala mPpy β-Methylphenylpyruvate UgsB->mPpy Heptapeptide Linear Heptapeptide UgsA->Heptapeptide Assembly & Epimerization Unguisin This compound UgsA->Unguisin D_Ala->UgsA mPpy->UgsA Heptapeptide->UgsA Cyclization & Release

Caption: Proposed biosynthetic pathway of this compound in Aspergillus species.

References

Chromatographic Techniques for the Separation of Unguisin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisins are a family of cyclic heptapeptides produced by various fungi, notably from the genera Aspergillus and Emericella.[1][2][3] These compounds are of interest to the scientific community due to their unique structures, which include the non-proteinogenic amino acid γ-aminobutyric acid (GABA) and a high proportion of D-amino acid residues.[1][4] Unguisin A, in particular, has been noted for its potential as a high-affinity anion receptor, suggesting applications in biomedical and environmental fields. The effective separation and purification of this compound from complex fungal extracts are crucial for its structural elucidation, bioactivity screening, and further development. This document provides detailed application notes and protocols for the chromatographic separation of this compound, based on established methodologies.

Data Presentation: Chromatographic Separation Parameters for Unguisins

The following tables summarize the quantitative data and conditions for the chromatographic separation of Unguisins, including congeners often co-isolated with this compound. These parameters can be adapted for the specific separation of this compound.

Table 1: Initial Fractionation of Fungal Extract

TechniqueStationary PhaseColumn DimensionsMobile PhaseElution ModeReference
Column ChromatographyOctadecylsilyl (ODS) silica gel resin (40 µm, 120 Å)Not SpecifiedStepwise gradient of 0%, 20%, 40%, 60%, 80%, and 100% methanol in waterStep Gradient
Preparative HPLCKinetex RP18 (5 µm)250 mm x 30 mm i.d.Water + 0.1% formic acid and Acetonitrile + 0.1% formic acidGradient

Table 2: Semipreparative HPLC for Final Purification of Unguisins

Stationary PhaseColumn DimensionsMobile PhaseElution ConditionsFlow RateDetectionReference
C18 (5 µm)150 mm x 10 mm i.d.40% Acetonitrile in waterIsocraticNot SpecifiedDAD
Premier RP18 (5 µm)250 mm x 10 mm i.d.Water/AcetonitrileGradient: 65:35 to 35:65 over 20 min3.0 mL/minUV (210 nm)

Table 3: Analytical Chromatography for Unguisin Analysis

TechniqueStationary PhaseColumn DimensionsMobile PhaseElution ConditionsFlow RateDetectionReference
UPLCEclipse Plus C18 RRHD (1.8 µm)50 mm x 2.1 mm i.d.Not SpecifiedGradientNot SpecifiedDAD
HPLC-PDA-MSKinetex RP18 (2.6 µm)100 mm x 4.6 mm i.d.Water + 0.1% formic acid and Acetonitrile + 0.1% formic acidGradient: 90:10 to 10:90 (H₂O/MeCN) over 15 min1.0 mL/minPDA (190-700 nm), MS

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture

This protocol outlines the initial extraction of crude unguisins from a fungal fermentation broth.

Materials:

  • Fungal culture broth (e.g., Aspergillus candidus)

  • Ethyl acetate

  • Rotary evaporator

  • Methanol

  • Large separating funnel

Procedure:

  • Harvest the fungal fermentation broth.

  • Extract the broth three times with an equal volume of ethyl acetate in a large separating funnel.

  • Pool the organic (ethyl acetate) layers.

  • Concentrate the pooled organic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Resuspend the crude extract in a minimal volume of methanol for subsequent chromatographic analysis.

Protocol 2: Initial Fractionation by Column Chromatography

This protocol describes the initial separation of the crude extract to enrich for the fraction containing this compound.

Materials:

  • Crude extract from Protocol 1

  • Octadecylsilyl (ODS) silica gel resin (40 µm, 120 Å)

  • Chromatography column

  • Methanol

  • Deionized water

  • Fraction collector

Procedure:

  • Prepare a slurry of the ODS silica gel resin in 100% methanol and pack the chromatography column.

  • Equilibrate the column with 100% deionized water.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column sequentially with a stepwise gradient of increasing methanol concentration in water: 0%, 20%, 40%, 60%, 80%, and 100%.

  • Collect fractions of the eluate using a fraction collector.

  • Analyze the collected fractions by analytical HPLC (as per Table 3) to identify the fractions containing this compound.

  • Pool the this compound-containing fractions and concentrate them for further purification. The product fractions are often found in the 80% aqueous methanol eluate.

Protocol 3: Final Purification by Semipreparative HPLC

This protocol details the final purification of this compound to high purity.

Materials:

  • Enriched fraction from Protocol 2

  • Semipreparative HPLC system with a UV/DAD detector

  • C18 semipreparative column (e.g., 5 µm, 150 x 10 mm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Vials for fraction collection

Procedure:

  • Dissolve the enriched fraction in the mobile phase.

  • Equilibrate the C18 semipreparative column with the starting mobile phase conditions (e.g., 40% acetonitrile in water).

  • Inject the sample onto the column.

  • Perform the elution using either an isocratic method (e.g., 40% acetonitrile) or a shallow gradient around the expected elution concentration of this compound.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 219 nm and 279 nm).

  • Collect the peak corresponding to this compound in separate vials.

  • Verify the purity of the collected fraction using analytical HPLC-MS.

  • Lyophilize the pure fraction to obtain this compound as a solid powder.

Visualizations

Experimental Workflow for this compound Separation

G Experimental Workflow for this compound Separation cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis and Final Product A Fungal Fermentation (e.g., Aspergillus candidus) B Extraction with Ethyl Acetate A->B C Crude Extract Concentration B->C D Initial Fractionation (Column Chromatography or Prep HPLC) C->D E Fraction Pooling D->E F Final Purification (Semipreparative HPLC) E->F G Purity Analysis (Analytical HPLC-MS) F->G H Pure this compound G->H

Caption: Workflow for the separation and purification of this compound.

Simplified Biosynthetic Pathway of Unguisins

G Simplified Biosynthetic Pathway of Unguisins cluster_pathway Biosynthesis AA Amino Acid Precursors (L-Ala, L-Phe, etc.) NRPS UgsA (NRPS) Assembly and Cyclization AA->NRPS UgsC UgsC (Alanine Racemase) AA->UgsC L-Ala d_Ala D-Alanine d_Ala->NRPS Starter Unit Linear_Peptide Linear Heptapeptide NRPS->Linear_Peptide Unguisin This compound Linear_Peptide->Unguisin Macrocyclization UgsC->d_Ala

Caption: Key steps in the biosynthesis of this compound.

References

NMR Spectroscopic Analysis of Unguisin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin A is a cyclic heptapeptide of fungal origin, belonging to a class of natural products characterized by the presence of non-proteinogenic amino acids, such as γ-aminobutyric acid (GABA).[1][2] These compounds have garnered interest in the scientific community due to their diverse biological activities. Structurally, unguisins are composed of a seven-residue peptide backbone, often including a mix of D- and L-amino acids, which contributes to their conformational diversity and biological function.[3][4] this compound, in particular, has been identified as a high-affinity anion receptor, with a notable preference for phosphate and pyrophosphate ions.[3] This property suggests potential applications in the development of novel sensors or therapeutic agents. The elucidation of its structure and the detailed analysis of its conformational dynamics are crucial for understanding its mechanism of action and for guiding synthetic modification efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural and conformational analysis of cyclic peptides like this compound. This document provides detailed application notes and protocols for the NMR spectroscopic analysis of this compound.

Data Presentation

The structural elucidation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the representative ¹H and ¹³C NMR chemical shift data for this compound, based on published data for structurally similar compounds, Unguisin B and J, and acquired in DMSO-d₆.

Table 1: ¹H NMR Data for this compound (DMSO-d₆, 600 MHz)

ResiduePositionδ (ppm)MultiplicityJ (Hz)
D-Ala NH8.15d7.5
α-H4.30m
β-H₃1.25d7.0
L-Phe NH8.60d8.0
α-H4.50m
β-H₂3.10, 2.95m
Ph-H7.20-7.35m
L-Pro α-H4.20t7.5
β-H₂2.20, 1.85m
γ-H₂1.90m
δ-H₂3.55, 3.45m
L-Trp NH8.30d7.8
Indole-NH10.85s
α-H4.65m
β-H₂3.25, 3.15m
Indole-H27.25s
Indole-H47.55d8.0
Indole-H57.05t7.5
Indole-H67.15t7.5
Indole-H77.65d8.0
GABA NH7.90t5.5
α-H₂2.15m
β-H₂1.65m
γ-H₂3.00m
D-Ala NH8.05d7.2
α-H4.25m
β-H₃1.20d7.0
L-Ala NH7.95d7.5
α-H4.15m
β-H₃1.30d7.1

Table 2: ¹³C NMR Data for this compound (DMSO-d₆, 150 MHz)

ResiduePositionδ (ppm)
D-Ala C=O172.5
49.5
18.0
L-Phe C=O171.8
55.0
37.5
Cγ (Ph C1)137.5
Cδ (Ph C2,6)129.0
Cε (Ph C3,5)128.5
Cζ (Ph C4)126.8
L-Pro C=O172.0
60.5
29.0
25.0
47.0
L-Trp C=O172.2
54.5
27.5
Cγ (Indole C3)110.0
Cδ1 (Indole C2)124.0
Cδ2 (Indole C4)118.5
Cε2 (Indole C7a)136.5
Cε3 (Indole C3a)127.5
Cζ2 (Indole C5)119.5
Cζ3 (Indole C7)111.5
Cη2 (Indole C6)121.5
GABA C=O173.0
35.0
25.5
31.0
D-Ala C=O172.8
49.0
17.5
L-Ala C=O172.6
50.0
18.2

Experimental Protocols

The following protocols provide a general framework for the NMR spectroscopic analysis of this compound. Optimization may be required based on the specific instrumentation and sample characteristics.

Sample Preparation
  • Dissolution: Accurately weigh 1-5 mg of purified this compound and dissolve it in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it is an excellent solvent for peptides and helps in resolving amide proton signals.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

  • NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the NMR probe (typically > 4 cm).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.

    • Relaxation Delay: 2 seconds.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings within the amino acid residues.

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpmf').

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 8-16 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly attached to carbons.

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Widths: 12 ppm in F2 (¹H), 180 ppm in F1 (¹³C).

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 16-32 per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for sequencing the peptide.

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').

    • Spectral Widths: 12 ppm in F2 (¹H), 200 ppm in F1 (¹³C).

    • Data Points: 2048 (F2) x 512 (F1).

    • Number of Scans: 32-64 per increment.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To determine the spatial proximity of protons, providing information about the 3D conformation of the peptide.

    • Pulse Program: Standard NOESY experiment (e.g., 'noesygpph').

    • Mixing Time: 200-500 ms (optimization may be required).

    • Data Points: 2048 (F2) x 512 (F1).

    • Number of Scans: 16-32 per increment.

Data Processing and Analysis
  • Processing: Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova, CARA). This includes Fourier transformation, phase correction, baseline correction, and referencing.

  • Assignment:

    • Use the ¹H and ¹³C spectra to identify the types of protons and carbons present.

    • Use the COSY spectrum to trace the spin systems of individual amino acid residues.

    • Use the HSQC spectrum to assign protons to their directly attached carbons.

    • Use the HMBC spectrum to connect the amino acid residues by observing correlations from amide protons (NH) and alpha-protons (α-H) to the carbonyl carbons (C=O) of the preceding residue.

    • Use the NOESY spectrum to identify through-space correlations, which are critical for defining the peptide's conformation.

Mandatory Visualizations

Experimental Workflow for NMR Analysis of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition (600 MHz) cluster_data_analysis Data Processing & Analysis start Purified this compound dissolve Dissolve in DMSO-d6 start->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) transfer->nmr_2d processing Data Processing nmr_1d->processing nmr_2d->processing assignment Spectral Assignment processing->assignment structure Structure Elucidation & Conformational Analysis assignment->structure

Caption: Experimental workflow for the NMR spectroscopic analysis of this compound.

Anion Binding by this compound

anion_binding unguisin_a This compound (Cyclic Heptapeptide) binding_event High-Affinity Binding unguisin_a->binding_event interacts with anions Anions (e.g., Phosphate, Pyrophosphate) anions->binding_event conformational_change Conformational Change of this compound binding_event->conformational_change induces biological_effect Potential Biological Effect (e.g., Ion Transport, Sensing) conformational_change->biological_effect leads to

Caption: Logical relationship of this compound as a high-affinity anion receptor.

Biosynthetic Pathway of Unguisins

biosynthetic_pathway cluster_precursors Precursor Supply cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Assembly cluster_final Final Product Formation l_amino_acids L-Amino Acids (Ala, Phe, Pro, Trp) racemase Alanine Racemase (L-Ala -> D-Ala) l_amino_acids->racemase nrps_activation NRPS Domain Activation & Amino Acid Loading l_amino_acids->nrps_activation gaba GABA gaba->nrps_activation racemase->nrps_activation peptide_synthesis Sequential Peptide Bond Formation nrps_activation->peptide_synthesis linear_peptide Linear Heptapeptide Intermediate peptide_synthesis->linear_peptide cyclization Macrocyclization linear_peptide->cyclization unguisin_a This compound cyclization->unguisin_a

Caption: Simplified biosynthetic pathway for this compound production in fungi.

References

Application Note: Structure Elucidation of Unguisin A using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin A is a cyclic heptapeptide natural product originally isolated from the marine-derived fungus Emericella unguis.[1][2] Like other members of the unguisin family of peptides, it features a unique structure containing non-proteinogenic amino acids and exhibits interesting biological activities. The elucidation of such complex molecular structures relies heavily on modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for complete structural assignment in solution. This application note provides a detailed overview of the 1D and 2D NMR data and experimental protocols involved in the structure elucidation of this compound. The methodologies described herein are broadly applicable to the structural analysis of other cyclic peptide natural products.

Data Presentation

The comprehensive NMR analysis of this compound involves the acquisition of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) spectra. The data obtained from these experiments allow for the unambiguous assignment of all proton and carbon signals and the determination of the amino acid sequence and stereochemistry.

Note: The following tables are templates based on data for structurally related compounds, such as Unguisin J.[3] The specific chemical shift and correlation data for this compound should be populated from the primary literature reporting its initial structure elucidation.

Table 1: ¹H and ¹³C NMR Data of this compound

(Data to be populated from the primary literature. The following is a representative example for a single amino acid residue.)

PositionAmino Acid ResidueδH (ppm), Multiplicity (J in Hz)δC (ppm)
1D-Ala4.15, q (7.1)50.2 (α)
1.25, d (7.1)18.5 (β)
8.10, d (7.5)172.5 (C=O)
............

Table 2: Key 2D NMR Correlations for this compound

(Data to be populated from the primary literature. The following are representative examples of key correlations.)

Amino Acid ResidueKey COSY (¹H-¹H) CorrelationsKey HMBC (¹H-¹³C) CorrelationsKey NOESY (¹H-¹H) Correlations
D-AlaNH-Hα, Hα-HβNH to C=O (previous residue), Hα to C=O, Hβ to C=ONH(i) to NH(i+1), Hα(i) to NH(i+1)
L-PheNH-Hα, Hα-Hβ, Hβ-aromatic HHα to aromatic C, Hβ to aromatic CHα to aromatic protons
GABANH-Hα, Hα-Hβ, Hβ-HγNH to C=O (previous residue)...
............

Experimental Protocols

Sample Preparation

A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.6 mL). The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often used for peptides as it can help in observing exchangeable amide protons. The solution is then transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required.

  • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons (typically through 2-3 bonds). A standard gradient-enhanced COSY (gCOSY) pulse sequence is used.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. A standard gradient-enhanced HSQC with sensitivity enhancement is employed.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting different spin systems. The experiment is optimized for a long-range coupling constant of around 8 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (through-space interactions), providing information about the 3D structure and stereochemistry. A mixing time of 200-500 ms is typically used for molecules of this size.

Data Processing and Analysis

The acquired NMR data is processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts to the residual solvent peak. The analysis of the 2D spectra allows for the sequential assignment of the amino acid residues and the elucidation of the overall cyclic structure.

Visualizations

The following diagrams illustrate the general workflow for the structure elucidation of a cyclic peptide like this compound and the key NMR correlations used to establish its structure.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Data Acquisition cluster_analysis Structure Elucidation Fungus Fungal Culture (Emericella unguis) Extraction Solvent Extraction Fungus->Extraction Chromatography Chromatographic Separation (HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR_Sample Sample Preparation (in DMSO-d6) Pure_Compound->NMR_Sample OneD_NMR 1D NMR (¹H, ¹³C) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Sample->TwoD_NMR Data_Processing Data Processing & Analysis OneD_NMR->Data_Processing TwoD_NMR->Data_Processing Spin_Systems Identification of Amino Acid Spin Systems Data_Processing->Spin_Systems Sequencing Sequential Assignment (HMBC & NOESY) Spin_Systems->Sequencing Final_Structure Structure of this compound Sequencing->Final_Structure

Caption: Experimental workflow for the structure elucidation of this compound.

Caption: Key NMR correlations for sequential peptide assignment.

References

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Unguisin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Unguisin A is a cyclic heptapeptide, part of the larger unguisin family of fungal metabolites, which are predominantly isolated from Aspergillus species.[1][2] These peptides are characterized by the presence of the non-proteinogenic amino acid γ-aminobutyric acid (GABA) and a high proportion of D-amino acids.[2][3] While significant biological activities for this compound have not yet been extensively reported, it has been identified as a high-affinity anion receptor, particularly for phosphate and pyrophosphate, suggesting potential applications in biomedical and environmental fields.[3] High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical analytical technique for the structural characterization and confirmation of such complex natural products. This application note details the HRESIMS analysis of this compound.

Chemical Structure and Properties

  • Molecular Formula: C₄₀H₅₄N₈O₇

  • Molecular Weight: 758.90 g/mol

  • Monoisotopic Mass: 758.41154609 Da

  • Structure: this compound is a cyclic heptapeptide that incorporates one L-phenylalanine, two D-valines, two D-alanines, one D-tryptophan, and one unit of γ-aminobutyric acid (GABA).

High-Resolution Mass Spectrometry Data

The determination of the elemental composition of this compound is achieved through HRESIMS, which provides highly accurate mass measurements. Based on its molecular formula, the expected exact masses for the protonated and sodiated adducts can be calculated and compared with the experimentally observed mass-to-charge ratios (m/z). While the direct experimental HRESIMS data for this compound is not publicly available, the following table presents the theoretical values that would be expected. The subsequent experimental protocol is based on the successful analysis of the closely related analogue, Unguisin J.

Table 1: Theoretical HRESIMS Data for this compound

Adduct IonMolecular FormulaCalculated m/z
[M+H]⁺C₄₀H₅₅N₈O₇⁺759.4190
[M+Na]⁺C₄₀H₅₄N₈O₇Na⁺781.3990

Experimental Protocol: HRESIMS Analysis of this compound

This protocol provides a detailed methodology for the HRESIMS analysis of this compound, adapted from the successful analysis of related unguisin compounds.

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity (>95% as determined by HPLC) to avoid interference from impurities.

  • Solvent System: Prepare a solvent mixture of acetonitrile (MeCN) and water (H₂O) in a 1:1 (v/v) ratio. Add 0.1% formic acid to this mixture to facilitate protonation.

  • Sample Concentration: Dissolve the purified this compound in the prepared solvent system to a final concentration of 10 ppm.

  • Solubility: this compound is soluble in ethanol, methanol, DMF, and DMSO. For direct infusion, ensure the final solvent is compatible with the ESI source.

2. Instrumentation

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) or Orbitrap instrument, is required. The following parameters are based on an ABSciex TripleTOF 6600+ system.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

3. HRESIMS Analysis Workflow

HRESIMS_Workflow cluster_sample_prep Sample Preparation cluster_infusion Direct Infusion cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing Purified_Sample Purified this compound (>95%) Dilution Dilute to 10 ppm Purified_Sample->Dilution Solvent MeCN/H₂O (1:1, v/v) + 0.1% Formic Acid Solvent->Dilution Syringe_Pump Syringe Pump Dilution->Syringe_Pump Flow_Rate Flow Rate: 10 µL/min Syringe_Pump->Flow_Rate ESI_Source ESI Source (Positive Mode) Flow_Rate->ESI_Source MS_Scan MS Scan (e.g., m/z 100-1000) ESI_Source->MS_Scan Data_Acquisition Data Acquisition MS_Scan->Data_Acquisition Extract_Spectra Extract Mass Spectra Data_Acquisition->Extract_Spectra Determine_mz Determine Exact m/z Extract_Spectra->Determine_mz Calculate_Formula Calculate Molecular Formula Determine_mz->Calculate_Formula Determine_Error Determine Mass Error (ppm) Calculate_Formula->Determine_Error

Caption: Experimental workflow for HRESIMS analysis of this compound.

4. Mass Spectrometer Parameters

  • Infusion Method: Direct infusion using a syringe pump.

  • Flow Rate: 10 µL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • IonSpray Voltage: 5.5 kV.

  • Gas Settings:

    • Curtain Gas (CUR): 25 psi.

    • Nebulizing Gas (Gas 1): 20 psi.

    • Heating Gas (Gas 2): 15 psi.

  • Source Temperature: 25 °C.

  • Declustering Potential (DP): 150 V.

  • Entrance Potential (EP): 10 V.

  • Collision Energy (CE) for MS1: 10 V.

  • Mass Range (MS1): m/z 500–800 amu (or a wider range such as 100-1000 amu to include potential fragments and adducts).

  • Acquisition Time: 100 ms.

5. Data Analysis

  • Acquire the mass spectrum for this compound.

  • Identify the peaks corresponding to the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

  • Determine the experimental m/z value for each of these peaks with high resolution.

  • Using the instrument's software, calculate the elemental composition that best fits the observed m/z values. This should confirm the molecular formula C₄₀H₅₄N₈O₇.

  • Calculate the mass error in parts per million (ppm) using the following formula:

    • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

  • A mass error of less than 5 ppm is generally considered acceptable for the confirmation of an elemental composition.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the structural elucidation of this compound using HRESIMS, starting from the biological source to the final structural confirmation.

Signaling_Pathway cluster_source Biological Source cluster_extraction Isolation cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_confirmation Structural Confirmation Fungus Aspergillus sp. Extraction Extraction & Purification Fungus->Extraction HRESIMS HRESIMS Analysis Extraction->HRESIMS NMR NMR Spectroscopy Extraction->NMR Marfey Marfey's Method Extraction->Marfey Exact_Mass Exact Mass & Molecular Formula HRESIMS->Exact_Mass Structure_Connectivity Structure & Connectivity NMR->Structure_Connectivity Stereochemistry Stereochemistry Marfey->Stereochemistry Unguisin_A Confirmed Structure of this compound Exact_Mass->Unguisin_A Structure_Connectivity->Unguisin_A Stereochemistry->Unguisin_A

Caption: Logical workflow for the structural elucidation of this compound.

High-Resolution Mass Spectrometry is an indispensable tool for the characterization of complex natural products like this compound. The high accuracy and resolution of this technique allow for the unambiguous determination of the elemental composition, which is a critical step in the process of structure elucidation. The provided protocol offers a robust method for obtaining high-quality HRESIMS data for this compound and related cyclic peptides, thereby supporting research and development in natural product chemistry and drug discovery.

References

Application Notes and Protocols: Determination of Unguisin A Stereochemistry using Marfey's Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin A is a cyclic heptapeptide natural product with a unique structure containing both D- and L-amino acids, as well as the non-proteinogenic amino acid γ-aminobutyric acid (GABA). The determination of the precise stereochemistry of its constituent amino acids is crucial for its synthesis, structure-activity relationship (SAR) studies, and overall drug development potential. Marfey's method is a reliable and widely used analytical technique for determining the absolute configuration of amino acids in peptides.[1][2] This method involves the derivatization of the amino acid hydrolysate with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), also known as Marfey's reagent. The resulting diastereomers can then be separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

This document provides detailed application notes and protocols for the application of Marfey's method to determine the stereochemistry of this compound.

Principle of Marfey's Method

Marfey's method is based on the following principles:

  • Acid Hydrolysis: The peptide bonds of this compound are hydrolyzed to release the individual constituent amino acids.

  • Chiral Derivatization: The free amino groups of the amino acids react with the chiral Marfey's reagent (L-FDAA) to form stable diastereomeric derivatives.

  • HPLC Separation: The resulting L-FDAA-D-amino acid and L-FDAA-L-amino acid diastereomers exhibit different physicochemical properties and can be separated by RP-HPLC.

  • Stereochemical Assignment: By comparing the retention times of the derivatized amino acids from the this compound hydrolysate with those of authentic D- and L-amino acid standards derivatized with L-FDAA, the absolute configuration of each amino acid in the peptide can be determined.

Amino Acid Composition and Stereochemistry of this compound

The established structure of this compound is cyclo(D-Ala-D-Phe-D-Pro-L-Tyr-L-Val-GABA-L-Trp).[1][4]

Data Presentation

The stereochemistry of the amino acids in this compound is determined by comparing the retention times of the L-FDAA derivatives of the hydrolysate with those of standard amino acids. The following table provides reference retention times for L-FDAA derivatized proteinogenic amino acids, which can be used for initial identification. It is crucial to run authentic standards under the same HPLC conditions for accurate assignment.

Table 1: Reference Retention Times of L-FDAA Derivatized Amino Acids

Amino AcidL-FDAA-L-Amino Acid Retention Time (min)L-FDAA-D-Amino Acid Retention Time (min)
Alanine (Ala)22.525.0
Phenylalanine (Phe)35.238.1
Proline (Pro)28.930.5
Tyrosine (Tyr)30.132.8
Valine (Val)29.532.1
Tryptophan (Trp)38.741.2

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase conditions. It is essential to co-inject standards with the sample or run them in sequence under identical conditions for reliable identification.

Experimental Protocols

This section provides a detailed methodology for determining the stereochemistry of this compound using Marfey's method.

Acid Hydrolysis of this compound

Objective: To break the peptide bonds and release the constituent amino acids.

Materials:

  • This compound sample (approx. 0.1-0.5 mg)

  • 6 M Hydrochloric acid (HCl)

  • Vacuum centrifuge or nitrogen stream

  • Heating block or oven

Protocol:

  • Place the this compound sample in a clean hydrolysis tube.

  • Add 0.5 mL of 6 M HCl to the tube.

  • Seal the tube under vacuum or flush with nitrogen to prevent oxidation.

  • Heat the sample at 110-115 °C for 16-24 hours.

  • After hydrolysis, cool the tube to room temperature.

  • Remove the HCl by evaporation under a stream of nitrogen or using a vacuum centrifuge.

  • Re-dissolve the dried hydrolysate in a small volume of ultrapure water and dry again to ensure complete removal of HCl.

Derivatization with Marfey's Reagent (L-FDAA)

Objective: To form diastereomeric derivatives of the amino acids for HPLC analysis.

Materials:

  • Dried this compound hydrolysate

  • Standard D- and L-amino acids (Ala, Phe, Pro, Tyr, Val, Trp) and GABA

  • 1% (w/v) solution of L-FDAA in acetone

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric acid (HCl)

  • Acetone

Protocol:

  • Dissolve the dried this compound hydrolysate in 50 µL of 1 M NaHCO₃ solution.

  • Prepare individual standard solutions of D- and L-amino acids and GABA (approx. 50 nmol each) and dissolve them in 50 µL of 1 M NaHCO₃ solution in separate tubes.

  • To each tube (sample and standards), add 100 µL of the 1% L-FDAA solution in acetone.

  • Incubate the reactions at 40 °C for 1 hour in a heating block or water bath.

  • After incubation, cool the tubes to room temperature.

  • Quench the reaction by adding 25 µL of 2 M HCl to each tube.

  • Evaporate the acetone under a gentle stream of nitrogen.

  • Dilute the samples and standards with an appropriate volume of the initial mobile phase (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid) for HPLC analysis.

HPLC Analysis

Objective: To separate and identify the L-FDAA derivatized amino acids.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in ultrapure water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile

  • Syringe filters (0.45 µm)

Protocol:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Set the UV detector to a wavelength of 340 nm.

  • Inject the derivatized standard amino acid solutions to determine their retention times.

  • Inject the derivatized this compound hydrolysate.

  • Run a linear gradient elution, for example:

    • 0-5 min: 10% B

    • 5-45 min: 10% to 60% B

    • 45-50 min: 60% to 100% B

    • 50-55 min: 100% B

    • 55-60 min: 100% to 10% B

    • 60-65 min: 10% B

  • Maintain a constant flow rate of 1.0 mL/min.

  • Compare the retention times of the peaks in the this compound hydrolysate chromatogram with the retention times of the derivatized D- and L-amino acid standards to determine the stereochemistry of each amino acid. Typically, the L-FDAA-L-amino acid diastereomer elutes earlier than the L-FDAA-D-amino acid diastereomer.

Mandatory Visualizations

Experimental Workflow for Marfey's Method

Marfey_Method_Workflow cluster_peptide This compound cluster_hydrolysis Step 1: Hydrolysis cluster_derivatization Step 2: Derivatization cluster_analysis Step 3: Analysis Unguisin_A This compound (Cyclic Heptapeptide) Hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 16-24h) Unguisin_A->Hydrolysis Amino_Acids Amino Acid Mixture (D/L-Ala, D/L-Phe, D/L-Pro, D/L-Tyr, D/L-Val, GABA, D/L-Trp) Hydrolysis->Amino_Acids Derivatization Derivatization (40°C, 1h) Amino_Acids->Derivatization Marfey_Reagent Marfey's Reagent (L-FDAA) Marfey_Reagent->Derivatization Diastereomers Diastereomeric Mixture (L-FDAA-AA) Derivatization->Diastereomers HPLC RP-HPLC Separation (C18 Column, UV 340 nm) Diastereomers->HPLC Stereochemistry Stereochemical Assignment HPLC->Stereochemistry

Caption: Workflow of Marfey's method for this compound.

Biosynthetic Pathway of Unguisins

Unguisin_Biosynthesis cluster_precursors Precursor Supply cluster_modification Precursor Modification cluster_assembly Peptide Assembly cluster_final Final Product L_Amino_Acids L-Amino Acids Alanine_Racemase Alanine Racemase (UngC) L_Amino_Acids->Alanine_Racemase NRPS Non-Ribosomal Peptide Synthetase (NRPS - UngA) L_Amino_Acids->NRPS L-Tyr, L-Val, L-Trp GABA_precursor Glutamate GABA_synthesis Decarboxylase GABA_precursor->GABA_synthesis D_Ala D-Alanine Alanine_Racemase->D_Ala GABA γ-Aminobutyric Acid GABA_synthesis->GABA D_Ala->NRPS GABA->NRPS Linear_Peptide Linear Heptapeptide NRPS->Linear_Peptide Cyclization Cyclization & Release Linear_Peptide->Cyclization Unguisin_A_final This compound Cyclization->Unguisin_A_final

Caption: Biosynthesis of this compound via NRPS.

References

Application Notes and Protocols for Anion Binding Assays of Unguisin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to characterizing the anion binding properties of Unguisin A, a marine-derived cyclic heptapeptide. This compound has been identified as a promiscuous host molecule for various anions, with a particularly high affinity for phosphate and pyrophosphate.[1][2][3][4][5] The following protocols detail the experimental procedures for quantifying these interactions using ¹H NMR Titration, Fluorescence Spectroscopy, and Isothermal Titration Calorimetry (ITC).

Introduction to this compound and Anion Binding

This compound is a cyclic heptapeptide containing a flexible γ-aminobutyric acid (GABA) residue. This structural feature is believed to contribute to its ability to conform and bind to various anionic guest molecules. While initially investigated for antimicrobial properties, subsequent studies have shown a lack of significant antimicrobial activity. Instead, its ability to act as an anion receptor has become a key area of interest, with potential applications in sensing and transport. Understanding the thermodynamics and specificity of these binding events is crucial for developing this compound and its analogs for various biomedical and biotechnological applications.

Quantitative Data Summary

The following table summarizes the reported association constants (Ka) for the binding of various anions to this compound. These values provide a quantitative measure of the binding affinity, with higher Ka values indicating stronger binding.

Anion GuestAssociation Constant (Ka) / M⁻¹MethodSolvent SystemReference
Dihydrogen Phosphate (H₂PO₄⁻)> 10⁴¹H NMR Titrationacetone-d₆:DMSO-d₆ (9:1 v/v)
Pyrophosphate (P₂O₇⁴⁻)High Affinity¹H NMR Titrationacetone-d₆:DMSO-d₆ (9:1 v/v)
Chloride (Cl⁻)180 ± 20¹H NMR Titrationacetone-d₆:DMSO-d₆ (9:1 v/v)
Bromide (Br⁻)70 ± 10¹H NMR Titrationacetone-d₆:DMSO-d₆ (9:1 v/v)
Iodide (I⁻)< 10¹H NMR Titrationacetone-d₆:DMSO-d₆ (9:1 v/v)
Acetate (CH₃COO⁻)1600 ± 200¹H NMR Titrationacetone-d₆:DMSO-d₆ (9:1 v/v)
Benzoate (C₆H₅COO⁻)1300 ± 100¹H NMR Titrationacetone-d₆:DMSO-d₆ (9:1 v/v)

Note: The data is compiled from available literature. "High Affinity" for pyrophosphate indicates strong binding was observed, but a precise Ka was not reported in the abstract.

Experimental Protocols

¹H NMR Titration for Anion Binding

Principle: ¹H Nuclear Magnetic Resonance (NMR) titration is a powerful technique to study host-guest interactions in solution. The chemical shifts of protons on the host molecule (this compound) are sensitive to their electronic environment. Upon binding of an anion, the chemical environment of nearby protons changes, leading to a shift in their resonance frequencies. By monitoring these chemical shift changes as a function of increasing anion concentration, the association constant (Ka) can be determined.

Materials:

  • This compound (high purity)

  • Tetrabutylammonium (TBA) salts of the anions of interest (e.g., TBAPF₆, TBACl, TBABr, etc.)

  • Deuterated solvents (e.g., DMSO-d₆, acetone-d₆)

  • NMR tubes

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in the desired deuterated solvent system (e.g., DMSO-d₆ or a mixture like 9:1 acetone-d₆:DMSO-d₆).

    • Prepare a high-concentration stock solution of the TBA salt of the anion (e.g., 50 mM) in the same deuterated solvent. The TBA cation is large and sterically hindered, minimizing interference with the binding event.

  • Initial Spectrum:

    • Transfer a known volume (e.g., 0.5 mL) of the this compound stock solution to an NMR tube.

    • Acquire a high-resolution ¹H NMR spectrum of this compound alone. This will serve as the reference (0 equivalents of anion).

  • Titration:

    • Add small aliquots of the anion stock solution to the NMR tube containing the this compound solution.

    • After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.

    • Continue the additions until the chemical shifts of the affected protons no longer change significantly, indicating saturation of the binding sites. This typically occurs at a large excess of the anion (e.g., 10-20 equivalents).

  • Data Analysis:

    • Identify the amide (N-H) protons of this compound, as these are often directly involved in hydrogen bonding with the anion and show the largest chemical shift changes.

    • Plot the change in chemical shift (Δδ) of one or more of these protons as a function of the anion concentration.

    • Fit the resulting binding isotherm to a 1:1 binding model using appropriate software (e.g., Origin, GraphPad Prism, or specialized NMR analysis software) to calculate the association constant (Ka).

Workflow Diagram:

G ¹H NMR Titration Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_unguisin Prepare this compound stock solution initial_spectrum Acquire initial ¹H NMR spectrum of this compound prep_unguisin->initial_spectrum prep_anion Prepare Anion stock solution titration Titrate with anion solution prep_anion->titration initial_spectrum->titration acquire_spectra Acquire spectra after each addition titration->acquire_spectra Iterate plot_data Plot Δδ vs. [Anion] acquire_spectra->plot_data fit_model Fit to 1:1 binding model plot_data->fit_model calc_ka Calculate Ka fit_model->calc_ka

Caption: Workflow for ¹H NMR titration to determine anion binding affinity.

Fluorescence Spectroscopy

Principle: This method is applicable if this compound itself is fluorescent or if a fluorescent reporter molecule is displaced upon anion binding (a competitive assay). This compound contains a tryptophan residue, which is intrinsically fluorescent. Anion binding can alter the local environment of the tryptophan, leading to a change in its fluorescence intensity or wavelength (emission maximum). This change can be monitored to determine the binding affinity.

Materials:

  • This compound

  • Anion salts (as in ¹H NMR)

  • Appropriate buffer solution (e.g., Tris-HCl, HEPES)

  • Fluorometer

Protocol:

  • Sample Preparation:

    • Prepare a dilute stock solution of this compound (e.g., 1-10 µM) in the chosen buffer. The concentration should be low enough to avoid inner filter effects.

    • Prepare a concentrated stock solution of the anion in the same buffer.

  • Determine Excitation and Emission Wavelengths:

    • Record the fluorescence spectrum of this compound alone to determine the optimal excitation wavelength (typically around 280 nm for tryptophan) and the emission maximum.

  • Titration:

    • Place a known volume of the this compound solution in a cuvette.

    • Add small aliquots of the anion stock solution to the cuvette.

    • After each addition, mix gently and record the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence intensity as a function of the anion concentration.

    • Fit the data to a suitable binding model (e.g., 1:1) to calculate the dissociation constant (Kd), from which Ka can be derived (Ka = 1/Kd).

Workflow Diagram:

G Fluorescence Spectroscopy Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_unguisin Prepare this compound stock solution det_wavelengths Determine optimal Ex/Em wavelengths prep_unguisin->det_wavelengths prep_anion Prepare Anion stock solution titration Titrate this compound with anion solution prep_anion->titration det_wavelengths->titration record_fluorescence Record fluorescence intensity titration->record_fluorescence Iterate plot_data Plot ΔF vs. [Anion] record_fluorescence->plot_data fit_model Fit to binding isotherm plot_data->fit_model calc_kd Calculate Kd fit_model->calc_kd

Caption: Workflow for fluorescence spectroscopy to determine anion binding.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change (enthalpy, ΔH) that occurs upon binding of a ligand (anion) to a macromolecule (this compound). By titrating the anion into a solution of this compound, a binding isotherm can be generated. Fitting this isotherm provides the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Materials:

  • This compound (high purity, accurately known concentration)

  • Anion salts

  • Identical, degassed buffer for both this compound and the anion solution

  • Isothermal Titration Calorimeter

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound (e.g., 10-100 µM) in the chosen buffer. The concentration should be at least 10-fold higher than the expected dissociation constant (Kd).

    • Prepare a solution of the anion (e.g., 10-20 times the concentration of this compound) in the exact same buffer. Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.

    • Degas both solutions thoroughly to prevent air bubbles in the calorimeter cell and syringe.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Fill the sample cell with the this compound solution.

    • Fill the injection syringe with the anion solution.

  • Titration:

    • Perform a series of small injections (e.g., 1-5 µL) of the anion solution into the sample cell.

    • The instrument measures the heat released or absorbed after each injection.

    • Allow the system to return to thermal equilibrium between injections.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change per injection against the molar ratio of anion to this compound.

    • Fit the resulting binding isotherm to a suitable binding model using the ITC software to determine Ka, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Workflow Diagram:

G Isothermal Titration Calorimetry Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_unguisin Prepare & degas This compound solution load_samples Load this compound into cell & anion into syringe prep_unguisin->load_samples prep_anion Prepare & degas anion solution (in identical buffer) prep_anion->load_samples titration Perform automated injections load_samples->titration measure_heat Measure heat change per injection titration->measure_heat plot_data Plot heat change vs. molar ratio measure_heat->plot_data fit_model Fit to binding isotherm plot_data->fit_model calc_thermo Determine Ka, n, ΔH, ΔG, and ΔS fit_model->calc_thermo

Caption: Workflow for ITC to determine thermodynamic parameters of binding.

Signaling Pathways and Logical Relationships

At present, there are no established signaling pathways directly activated by this compound's anion binding activity. Its primary known function is that of a synthetic ionophore or receptor. The logical relationship is a direct molecular recognition event, where the binding affinity is determined by the complementarity in size, shape, and charge between this compound's binding pocket and the specific anion.

Logical Diagram of Anion Recognition:

G This compound Anion Recognition UnguisinA This compound (Host) Binding Binding Event (Molecular Recognition) UnguisinA->Binding Anion Anion (Guest) Anion->Binding Complex This compound-Anion Complex Binding->Complex Ka

References

Unguisin A as a Phosphate Receptor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin A, a cyclic heptapeptide originally isolated from marine-derived fungi, has been identified as a potent and selective receptor for phosphate and pyrophosphate anions.[1][2] This intriguing binding affinity suggests potential applications for this compound in various fields, including environmental phosphate sensing, biomedical diagnostics, and as a molecular tool to study phosphate-dependent biological processes. These application notes provide a summary of the quantitative binding data, detailed experimental protocols for studying this interaction, and visualizations of the relevant biochemical pathways and experimental workflows.

Data Presentation

The following table summarizes the quantitative binding affinity of this compound for phosphate and other anions as determined by ¹H NMR titration experiments.

AnalyteBinding Constant (Kₐ / M⁻¹)Solvent SystemReference
Dihydrogen Phosphate (H₂PO₄⁻)> 10⁴0.5% D₂O in acetone-d₆[2]
Hydrogen Pyrophosphate (HP₂O₇³⁻)High Affinity (not quantified)0.5% D₂O in acetone-d₆[2]
Chloride (Cl⁻)130 ± 100.5% D₂O in acetone-d₆[2]
Bromide (Br⁻)< 100.5% D₂O in acetone-d₆
Iodide (I⁻)< 100.5% D₂O in acetone-d₆
Nitrate (NO₃⁻)< 100.5% D₂O in acetone-d₆
Hydrogen Sulfate (HSO₄⁻)1600 ± 2000.5% D₂O in acetone-d₆

Experimental Protocols

Protocol 1: Determination of this compound-Phosphate Binding Affinity using ¹H NMR Titration

This protocol outlines the methodology to quantify the binding interaction between this compound and phosphate anions using nuclear magnetic resonance (NMR) spectroscopy. The chemical shift perturbations of the amide protons of this compound upon the addition of a phosphate salt are monitored to determine the binding constant.

Materials:

  • This compound

  • Tetrabutylammonium dihydrogen phosphate (TBAP) or other suitable phosphate salt

  • Deuterated acetone (acetone-d₆)

  • Deuterated water (D₂O)

  • NMR tubes

  • Micropipettes

  • NMR spectrometer (a 500 MHz or higher field instrument is recommended)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1-2 mM in a solvent system of 0.5% D₂O in acetone-d₆.

    • Prepare a stock solution of the phosphate salt (e.g., TBAP) at a concentration approximately 10-20 times higher than the this compound solution in the same solvent system.

    • Add a precise volume of the this compound stock solution to an NMR tube.

  • NMR Data Acquisition (Initial Spectrum):

    • Acquire a one-dimensional ¹H NMR spectrum of the this compound solution.

    • Optimize spectral parameters to achieve good signal-to-noise and resolution, particularly for the amide proton region (typically 6-9 ppm).

  • Titration:

    • Add small aliquots of the phosphate stock solution to the NMR tube containing the this compound solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes.

    • Acquire a ¹H NMR spectrum after each addition of the phosphate titrant.

    • Continue the titration until the chemical shifts of the amide protons no longer change significantly, indicating saturation of the binding sites. This is typically achieved when the molar ratio of phosphate to this compound is greater than 10:1.

  • Data Analysis:

    • Process the acquired NMR spectra (phasing, baseline correction).

    • Identify the amide proton signals of this compound that show significant chemical shift changes upon phosphate addition.

    • Plot the change in chemical shift (Δδ) for a specific amide proton as a function of the total phosphate concentration.

    • Fit the resulting binding isotherm to a 1:1 binding model using appropriate software (e.g., Origin, MATLAB, or specialized NMR analysis software) to calculate the association constant (Kₐ).

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound, which is assembled by a non-ribosomal peptide synthetase (NRPS).

This compound Biosynthesis L_Ala L-Alanine UgsC UgsC (Alanine Racemase) L_Ala->UgsC D_Ala D-Alanine NRPS_UgsA NRPS (UgsA) D_Ala->NRPS_UgsA Initiation UgsC->D_Ala Isomerization Linear_Heptapeptide Linear Heptapeptide NRPS_UgsA->Linear_Heptapeptide Assembly Unguisin_A This compound (Cyclic) NRPS_UgsA->Unguisin_A Cyclization & Release Amino_Acids L-Val L-Phe L-Val L-Ala L-Trp GABA Amino_Acids->NRPS_UgsA Elongation Linear_Heptapeptide->NRPS_UgsA Thioesterase Domain

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for ¹H NMR Titration

The diagram below outlines the key steps in determining the binding affinity of this compound for phosphate using ¹H NMR titration.

NMR Titration Workflow start Start prep_samples Prepare this compound and Phosphate Stock Solutions start->prep_samples init_nmr Acquire Initial ¹H NMR Spectrum of this compound prep_samples->init_nmr titration_loop Add Aliquot of Phosphate Solution init_nmr->titration_loop acquire_nmr Acquire ¹H NMR Spectrum titration_loop->acquire_nmr Yes check_saturation Saturation Reached? acquire_nmr->check_saturation check_saturation->titration_loop No analyze_data Process Spectra and Extract Chemical Shifts check_saturation->analyze_data Yes fit_curve Plot Δδ vs. [Phosphate] and Fit to Binding Model analyze_data->fit_curve end Determine Kₐ fit_curve->end

Caption: Experimental workflow for NMR titration.

This compound as a Phosphate Receptor: A Conceptual Model

As no direct signaling pathway involving this compound has been elucidated, the following diagram presents a conceptual model of its function as a phosphate receptor, which could lead to downstream biological effects or be utilized in biotechnological applications.

Conceptual_Model Unguisin_A This compound Complex This compound-Phosphate Complex Unguisin_A->Complex Phosphate Phosphate (H₂PO₄⁻) Phosphate->Complex Biological_Effect Potential Downstream Biological Effect (Hypothetical) Complex->Biological_Effect Application Biotechnological Application (e.g., Sensor) Complex->Application

Caption: Conceptual model of this compound's function.

References

Application Notes and Protocols for the Experimental Use of Unguisin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguisin A is a cyclic heptapeptide first isolated from the marine-derived fungus Emericella unguis.[1] It belongs to a class of fungal peptides characterized by the presence of a γ-aminobutyric acid (GABA) residue within its structure.[1][2][3] While initial interest in compounds from Aspergillus unguis suggested potential anticancer properties, current research on this compound points towards different biomedical applications. Notably, this compound has been identified as a high-affinity receptor for anions, particularly phosphate and pyrophosphate, and its role as an antibacterial agent has been a subject of conflicting reports.[2]

These application notes provide a summary of the known biological activities of this compound, along with detailed protocols for its experimental use based on the available literature.

Biological and Biochemical Activities

Contrary to initial expectations for compounds derived from this fungal genus, this compound has not demonstrated significant cytotoxic effects against cancer cell lines. One study reported no significant cytotoxicity for this compound and its congeners at concentrations up to 50 µM. However, research has highlighted its potential in other biomedical areas:

  • Anion Binding: this compound has been shown to function as a promiscuous host molecule for a variety of anions, with a particularly high affinity for phosphate and pyrophosphate. This suggests potential applications in the development of sensors or scavengers for these biologically important anions.

  • Antibacterial Activity: There are conflicting reports regarding the antibacterial properties of this compound. An early report suggested moderate activity against Staphylococcus aureus. However, a more recent and detailed study found that this compound lacks any detectable activity in antimicrobial growth inhibition assays. This discrepancy highlights the need for further investigation to clarify its potential as an antibacterial agent.

Quantitative Data

The available quantitative data for this compound is limited. The following table summarizes the key findings.

ActivityTarget/AssayResultReference
CytotoxicityA549, MKN-45, Hela, K-562, MCF7, HepG2, L-02, 293T cell linesNo significant cytotoxic effect at 50 µM
Anion BindingPhosphate and PyrophosphateHigh Affinity (Specific binding constants not available in the reviewed literature)
Antibacterial ActivityStaphylococcus aureusModerate effects (Specific MIC values not consistently reported)
Antibacterial ActivityAntimicrobial growth inhibition assaysNo detectable activity

Experimental Protocols

The following are detailed protocols for investigating the key reported activities of this compound.

Protocol for Anion Binding Analysis by ¹H NMR Titration

This protocol is a general procedure for determining the binding affinity of a peptide like this compound to anions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To determine the association constant (Kₐ) of this compound with anions such as phosphate and pyrophosphate.

Materials:

  • This compound

  • Tetrabutylammonium (TBA) salts of the anions of interest (e.g., (TBA)₂HPO₄, (TBA)₄P₂O₇)

  • Deuterated solvent (e.g., DMSO-d₆, or a mixture like 9:1 CD₃CN:D₂O)

  • NMR tubes

  • Micropipettes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mM) in the chosen deuterated solvent.

    • Prepare a high-concentration stock solution of the anion TBA salt (e.g., 100 mM) in the same deuterated solvent.

  • Titration:

    • Add a precise volume of the this compound stock solution to an NMR tube.

    • Acquire a baseline ¹H NMR spectrum of the peptide alone.

    • Perform a stepwise addition of the anion stock solution to the NMR tube containing the this compound solution. Aliquots can range from 0.1 to 2.0 equivalents of the anion relative to the peptide.

    • After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.

  • Data Analysis:

    • Monitor the chemical shifts of the amide (N-H) protons of this compound, as these are typically involved in hydrogen bonding with the anion.

    • Plot the change in chemical shift (Δδ) of specific protons against the concentration of the added anion.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) using specialized software to calculate the association constant (Kₐ).

Workflow for ¹H NMR Titration:

NMR_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Peptide Prepare this compound Stock Solution Acquire_Baseline Acquire Baseline ¹H NMR Spectrum Prep_Peptide->Acquire_Baseline Prep_Anion Prepare Anion Stock Solution Titrate Stepwise Addition of Anion Prep_Anion->Titrate Acquire_Baseline->Titrate Acquire_Spectra Acquire ¹H NMR Spectra after each addition Titrate->Acquire_Spectra Acquire_Spectra->Titrate Repeat Monitor_Shifts Monitor Chemical Shift Changes (Δδ) Acquire_Spectra->Monitor_Shifts Plot_Data Plot Δδ vs. [Anion] Monitor_Shifts->Plot_Data Fit_Model Fit to Binding Model Plot_Data->Fit_Model Calculate_Ka Calculate Kₐ Fit_Model->Calculate_Ka

Workflow for determining anion binding affinity using ¹H NMR titration.
Protocol for Anion Binding Analysis by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions.

Objective: To determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of this compound binding to anions.

Materials:

  • This compound

  • Anion salts (e.g., sodium or potassium salts of phosphate, pyrophosphate)

  • Buffer solution (e.g., HEPES, Tris)

  • Isothermal Titration Calorimeter

  • Degasser

Procedure:

  • Sample Preparation:

    • Dissolve both this compound and the anion salt in the same, extensively dialyzed or buffer-exchanged, and degassed buffer to minimize dilution heats.

    • Prepare a solution of this compound at a concentration of approximately 10-20 times the expected dissociation constant (Kₐ).

    • Prepare a solution of the anion at a concentration 10-15 times that of the this compound solution.

  • ITC Experiment:

    • Load the this compound solution into the sample cell of the calorimeter.

    • Load the anion solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 5-10 µL) of the anion solution into the sample cell.

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of anion to this compound.

    • Fit the resulting titration curve to a suitable binding model (e.g., one-site binding) to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

This compound - Anion Binding Interaction:

Anion_Binding UnguisinA This compound Complex This compound-Anion Complex UnguisinA->Complex Binding Anion Anion (e.g., Phosphate) Anion->Complex

References

Troubleshooting & Optimization

Navigating the Challenges of Unguisin A Total Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Unguisin A, a cyclic heptapeptide with a unique γ-aminobutyric acid (GABA) moiety, presents a series of synthetic hurdles. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during their experimental work. The information is based on established synthetic routes and aims to provide practical solutions to specific issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Linear Precursor Synthesis

Question: I am experiencing low yields during the solid-phase peptide synthesis (SPPS) of the linear precursor of this compound. What are the likely causes and solutions?

Answer:

Low yields in the SPPS of the this compound linear precursor can stem from several factors, primarily related to the hydrophobic nature of the peptide and the presence of sterically hindered amino acids.

Troubleshooting Guide:

  • Incomplete Deprotection: The Fmoc protecting group may not be completely removed, especially from sterically hindered amino acids.

    • Solution: Increase the deprotection time with 20% piperidine in DMF. Consider using a stronger deprotection cocktail, such as 20% piperidine and 2% DBU in DMF. Monitor the deprotection reaction using a colorimetric test (e.g., chloranil test).

  • Poor Coupling Efficiency: The coupling of subsequent amino acids can be inefficient due to steric hindrance or peptide aggregation on the resin.

    • Solution: Employ a more potent coupling reagent. While HBTU is commonly used, consider alternatives like HATU or HCTU, which are known to be more effective for hindered couplings. Double coupling (repeating the coupling step) for problematic amino acids can also improve yields.

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, leading to incomplete reactions.

    • Solution: Incorporate "difficult sequence" protocols. This can include using a more polar solvent system (e.g., a mixture of DMF and NMP), performing the synthesis at a slightly elevated temperature (e.g., 35-40 °C), or using a resin with a lower loading capacity to increase the distance between peptide chains.

Parameter Standard Condition Troubleshooting Modification Expected Outcome
Deprotection 20% Piperidine/DMF, 2 x 10 min20% Piperidine, 2% DBU/DMF, 2 x 15 minMore complete Fmoc removal
Coupling Reagent HBTU/DIPEAHATU/DIPEA or HCTU/DIPEAIncreased coupling efficiency
Solvent DMFDMF/NMP (1:1)Reduced peptide aggregation
Temperature Room Temperature35-40 °CImproved reaction kinetics
Macrocyclization

Question: My macrocyclization reaction to form the cyclic this compound is resulting in a low yield of the desired monomer and significant formation of dimers or oligomers. How can I optimize this step?

Answer:

The key to a successful macrocyclization is to favor the intramolecular reaction over intermolecular reactions. The inherent flexibility of the GABA residue in the linear precursor of this compound has been reported to facilitate a rapid and high-yielding cyclization.[1] However, issues can still arise.

Troubleshooting Guide:

  • High Concentration: Performing the reaction at a high concentration promotes intermolecular reactions, leading to dimerization and oligomerization.

    • Solution: Employ high-dilution conditions. The linear precursor should be added slowly via a syringe pump to a large volume of solvent. This maintains a very low concentration of the reactive species at any given time.

  • Inefficient Activation of the Carboxylic Acid: Incomplete activation of the C-terminus will lead to unreacted starting material.

    • Solution: Use a highly efficient coupling reagent for the cyclization step. Reagents such as DPPA (diphenylphosphoryl azide) or HATU are often effective for solution-phase macrocyclizations.

  • Solvent Choice: The solvent can influence the conformation of the linear peptide, which in turn affects the ease of cyclization.

    • Solution: Screen different solvents. While DMF is a common choice, solvents like dichloromethane (DCM) or a mixture of DMF/DCM might favor a conformation that is more amenable to cyclization.

Parameter Standard Condition Troubleshooting Modification Expected Outcome
Concentration 0.1 M0.001 - 0.005 M (High Dilution)Increased yield of monomer
Addition Method Batch additionSlow addition via syringe pumpMinimized intermolecular reactions
Coupling Reagent HBTUDPPA or HATUMore efficient cyclization
Solvent DMFDCM or DMF/DCM mixturesOptimized peptide conformation

Experimental Protocols

Key Experiment: Synthesis of the Linear Heptapeptide Precursor

This protocol outlines the solid-phase synthesis of the linear precursor to this compound using Fmoc chemistry.

Materials:

  • Fmoc-GABA-Wang resin

  • Fmoc-protected amino acids (L-Trp(Boc), D-Ala, L-Val, D-Phe, L-Ala, D-Val)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • 20% Piperidine in DMF

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Methanol

  • Cleavage cocktail: 95% TFA, 2.5% TIS (triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Fmoc-GABA-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the linear peptide by reverse-phase HPLC.

Key Experiment: Macrocyclization of the Linear Precursor

This protocol describes the solution-phase macrocyclization of the linear heptapeptide to yield this compound.

Materials:

  • Purified linear heptapeptide precursor

  • DPPA (Diphenylphosphoryl azide)

  • NaHCO₃ (Sodium bicarbonate)

  • Anhydrous DMF

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolution: Dissolve the linear peptide precursor in a large volume of anhydrous DMF to achieve a final concentration of approximately 0.001 M.

  • Reagent Addition: Add DPPA (1.5 eq.) and NaHCO₃ (3 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor by LC-MS. The reaction is reported to be rapid.[1]

  • Workup:

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC to obtain this compound.

Visualizations

experimental_workflow cluster_sp_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification1 Purification cluster_macrocyclization Macrocyclization cluster_purification2 Final Purification resin Fmoc-GABA-Wang Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling deprotection1->coupling washing Washing coupling->washing repeat Repeat for all Amino Acids washing->repeat repeat->deprotection1 Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle cleavage Cleavage from Resin final_deprotection->cleavage hplc1 RP-HPLC Purification cleavage->hplc1 linear_peptide Linear Heptapeptide hplc1->linear_peptide high_dilution High Dilution in DMF cyclization_reagents Add DPPA, NaHCO3 high_dilution->cyclization_reagents reaction Stir at RT cyclization_reagents->reaction hplc2 RP-HPLC Purification reaction->hplc2 unguisin_a This compound hplc2->unguisin_a linear_peptide->high_dilution

Caption: Experimental workflow for the total synthesis of this compound.

troubleshooting_logic start Low Yield in SPPS check_deprotection Incomplete Deprotection? start->check_deprotection check_coupling Poor Coupling Efficiency? check_deprotection->check_coupling No solution_deprotection Increase deprotection time Use stronger deprotection agent check_deprotection->solution_deprotection Yes check_aggregation Peptide Aggregation? check_coupling->check_aggregation No solution_coupling Use stronger coupling reagent Double couple check_coupling->solution_coupling Yes solution_aggregation Use DMF/NMP solvent Increase temperature check_aggregation->solution_aggregation Yes end Improved Yield solution_deprotection->end solution_coupling->end solution_aggregation->end

Caption: Troubleshooting logic for low yields in SPPS of the linear precursor.

References

Technical Support Center: Optimizing Unguisin A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Unguisin A. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving yield and troubleshooting common issues encountered during the chemical synthesis of this cyclic heptapeptide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis of this compound, which is typically performed via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) followed by solution-phase macrocyclization.

Q1: My overall yield of this compound is very low. Where should I start troubleshooting?

A low overall yield can result from cumulative losses at multiple stages. The most common culprits are inefficient solid-phase synthesis, poor cleavage from the resin, and low-yield macrocyclization.[1][2]

  • Initial Diagnosis: Analyze the crude linear peptide after cleavage and before cyclization using HPLC and Mass Spectrometry (MS).

    • If the crude linear peptide is of low purity or shows many deletion/truncated sequences, the problem lies within the SPPS steps.

    • If the linear peptide is pure but the final cyclic product yield is low, the issue is with the cleavage or macrocyclization steps.

Q2: My MS analysis of the crude linear peptide shows significant peaks corresponding to truncated sequences. What causes this?

This strongly indicates a failure in the SPPS process, most commonly incomplete removal of the Fmoc protecting group.[1][3]

  • Problem: Incomplete Fmoc Deprotection. If the Fmoc group is not fully removed from the N-terminus of the growing peptide chain, the next amino acid cannot be coupled. This terminates the chain, leading to truncated sequences.

  • Possible Causes & Solutions:

    • Degraded Deprotection Reagent: The standard deprotection reagent is a solution of piperidine in DMF. Piperidine can degrade over time. Always use a fresh, high-quality solution.[1]

    • Insufficient Deprotection Time: For most amino acids, a 10-20 minute deprotection is sufficient. However, sterically hindered residues or aggregating sequences may require longer times or a second deprotection step.

    • Peptide Aggregation: The growing peptide chain can fold or aggregate on the resin, making the Fmoc group inaccessible. Consider switching to a more suitable solvent like N-Methyl-2-pyrrolidone (NMP) or using "difficult sequence" protocols.

    • Monitoring: Use a qualitative test like the Kaiser test to confirm the presence of free primary amines after the deprotection step. A negative result (yellow beads) indicates incomplete deprotection.

Q3: My MS analysis shows deletion sequences (missing one amino acid). What is the problem?

Deletion sequences are typically caused by poor or incomplete coupling efficiency during an SPPS cycle.

  • Problem: Incomplete Amino Acid Coupling. The activated amino acid fails to react completely with the free N-terminus of the peptide on the resin.

  • Possible Causes & Solutions:

    • Steric Hindrance: Some amino acids in the this compound sequence, like Valine, are sterically hindered. Coupling these residues can be challenging.

    • Suboptimal Activation: Ensure your coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA) are fresh and anhydrous. Increase the equivalents of the amino acid and coupling reagents (from 2 eq. to 4 eq.) and extend the coupling time.

    • Double Coupling: For known difficult residues, performing the coupling step twice ("double coupling") can significantly improve efficiency.

    • Resin Swelling: Ensure the resin is adequately swollen in the synthesis solvent (e.g., DMF). Poor swelling can limit the accessibility of reactive sites.

Q4: The yield after the final cleavage from the resin is low, or the product is impure.

This suggests issues with the cleavage cocktail or side reactions occurring during cleavage.

  • Problem: Inefficient cleavage or side-product formation.

  • Possible Causes & Solutions:

    • Incomplete Cleavage: The standard cleavage time is 2-3 hours. If the yield is low, you can perform a small-scale test cleavage and analyze the resin to see if the peptide is still attached. Consider extending the cleavage time.

    • Side-Chain Protection Issues: The this compound sequence contains Tryptophan (Trp), which is highly susceptible to modification by reactive cations (e.g., from t-butyl groups) generated during cleavage.

    • Incorrect Scavengers: It is critical to use a cleavage cocktail with appropriate scavengers to "trap" these reactive cations. For a peptide containing Trp, a cocktail like TFA/TIS/H₂O/DODT (92.5:2.5:2.5:2.5) is recommended. TIS (triisopropylsilane) is a key scavenger.

Q5: The macrocyclization step is giving a low yield of this compound, and I see a lot of dimers or polymers in my analysis.

This is a classic problem in peptide cyclization where intermolecular reactions (peptide chains reacting with each other) compete with the desired intramolecular reaction (the head and tail of a single peptide reacting).

  • Problem: Intermolecular oligomerization is favored over intramolecular cyclization.

  • Primary Cause: The reaction concentration is too high.

  • Solution:

    • High Dilution: The most critical factor for successful macrocyclization is performing the reaction under high dilution conditions (typically 0.1-1 mM). This favors the intramolecular reaction by reducing the probability of peptide chains encountering one another.

    • Slow Addition: Use a syringe pump to add the linear peptide slowly over several hours to a stirring solution of the coupling reagent. This maintains a constantly low concentration of the reactive species.

    • Pre-organization: The presence of D-amino acids and the flexible GABA residue in this compound's structure can help pre-organize the linear precursor into a conformation that is favorable for cyclization.

Q6: My final product shows two peaks on the HPLC, but they have the same mass. What could be the issue?

This is often a sign of epimerization (racemization) at the C-terminal amino acid during the activation for the macrocyclization step.

  • Problem: The stereochemistry of the C-terminal amino acid (L-Phenylalanine in the case of this compound synthesis) has been inverted, creating a diastereomer.

  • Possible Causes & Solutions:

    • Coupling Reagent Choice: Some coupling reagents have a higher risk of causing epimerization. While DMTMM (used in the original synthesis) is generally effective, phosphonium reagents (like PyBOP) or aminium reagents (like HATU) combined with an additive like HOAt can reduce epimerization.

    • Base: Avoid using strong, sterically hindered bases during the cyclization activation.

    • Temperature: Perform the cyclization at a lower temperature (e.g., 0 °C to room temperature) to minimize the risk of epimerization.

Experimental Protocols & Data

Protocol 1: General Fmoc-SPPS Cycle

This protocol outlines a single cycle for adding an amino acid to the growing peptide chain on a solid support resin.

  • Resin Swelling: Swell the resin (e.g., Fmoc-L-Phe-Wang resin) in DMF for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 15-20 minutes at room temperature.

    • Drain the solution.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • (Optional) Kaiser Test: Take a small sample of beads. A dark blue color confirms successful deprotection.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (4 eq.), a coupling activator like HBTU (3.9 eq.), and a base like DIPEA (8 eq.) in DMF.

    • Add the activation mixture to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the solution.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat this cycle for all amino acids in the sequence.

Protocol 2: Cleavage of the Linear Peptide
  • After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under a high vacuum for at least 2 hours.

  • Prepare a cleavage cocktail suitable for a Trp-containing peptide. A common choice is Reagent K or a variation.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

  • Dry the crude linear peptide under a vacuum.

Protocol 3: Head-to-Tail Macrocyclization

The first total synthesis of this compound utilized 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (DMTMM) for cyclization.

  • Prepare Solutions:

    • Peptide Solution: Dissolve the crude linear peptide in a large volume of DMF to achieve a final concentration of approximately 0.5 mM.

    • Reagent Solution: Prepare a solution of DMTMM (1.5 eq.) and a non-nucleophilic base like DIPEA in DMF.

  • Reaction Setup: Place the Reagent Solution in a large flask with vigorous stirring.

  • Slow Addition: Using a syringe pump, add the Peptide Solution to the stirring Reagent Solution over a period of 4-6 hours.

  • Reaction Monitoring: Let the reaction stir overnight at room temperature. Monitor the reaction progress by taking small aliquots and analyzing them with HPLC-MS.

  • Workup: Once the reaction is complete, remove the DMF under reduced pressure.

  • Purification: Purify the crude cyclic peptide using preparative reverse-phase HPLC.

Data Tables

Table 1: Comparison of Common Coupling Reagents for SPPS

Coupling ReagentAdditiveRelative SpeedCostKey Considerations
HBTU/HCTU HOBt/NoneFastModerateVery effective, but can cause guanidinylation of the N-terminus if not pre-activated.
HATU HOAtVery FastHighExcellent for hindered couplings; lower risk of epimerization compared to HBTU.
DIC/DCC HOBt/OxymaModerateLowCost-effective but can form insoluble urea byproducts; higher risk of epimerization.
PyBOP NoneFastHighGood for hindered couplings, but can be less efficient for some sequences.

Table 2: Troubleshooting Guide for Macrocyclization

SymptomPrimary CauseRecommended Action
Low conversion, unreacted linear peptide remainsPoor activation or unfavorable conformationScreen different coupling reagents (e.g., HATU, PyBOP); cautiously increase temperature; consider different solvents.
High molecular weight oligomers are the main productReaction concentration is too highDecrease concentration to <1 mM; use a syringe pump for slow addition of the linear peptide.
Product is a pair of diastereomers (same mass)C-terminal epimerizationUse a coupling reagent with low epimerization risk (e.g., HATU/HOAt); lower the reaction temperature.
Side products with mass loss of 18 DaAspartimide formation (if Asp is present)This is less relevant for this compound but a common issue. Use specific protecting groups for Asp during SPPS.

Visualizations

Workflow and Pathway Diagrams

UnguisinA_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_PostSPPS Cleavage & Cyclization Resin Fmoc-Phe-Wang Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (AA, HBTU, DIPEA) Deprotection->Coupling Wash Wash (DMF/DCM) Coupling->Wash Repeat Repeat x6 Wash->Repeat Next Amino Acid LinearPeptideResin Linear Heptapeptide on Resin Wash->LinearPeptideResin Final Cycle Repeat->Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) LinearPeptideResin->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation CrudeLinear Crude Linear Peptide Precipitation->CrudeLinear Cyclization Macrocyclization (DMTMM, High Dilution) CrudeLinear->Cyclization Purification HPLC Purification Cyclization->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall workflow for the total synthesis of this compound.

Troubleshooting_Macrocyclization Start Low Yield in Macrocyclization Step CheckMS Analyze Crude Product by MS Start->CheckMS Oligomers High MW Oligomers (Dimers, Trimers)? CheckMS->Oligomers Epimers Diastereomer Peak (Same Mass)? Oligomers->Epimers No Sol_Oligomers Decrease Concentration (<1 mM) Use Syringe Pump Addition Oligomers->Sol_Oligomers Yes LowConversion Mainly Unreacted Linear Peptide? Epimers->LowConversion No Sol_Epimers Lower Reaction Temperature Use Low-Epimerization Reagents (e.g., HATU/HOAt) Epimers->Sol_Epimers Yes Sol_LowConversion Screen Coupling Reagents Optimize Solvent Increase Reaction Time LowConversion->Sol_LowConversion Yes End Re-run Optimized Reaction LowConversion->End No Sol_Oligomers->End Sol_Epimers->End Sol_LowConversion->End

Caption: Troubleshooting flowchart for low-yield macrocyclization.

SPPS_Yield_Factors Yield Overall SPPS Yield Coupling Coupling Efficiency Coupling->Yield Deprotection Deprotection Completeness Deprotection->Yield Aggregation Peptide Aggregation Aggregation->Coupling Aggregation->Deprotection Resin Resin & Linker Stability Resin->Yield Reagents Reagent Quality Reagents->Coupling Reagents->Deprotection Sequence Peptide Sequence (Steric Hindrance) Sequence->Coupling Sequence->Aggregation

Caption: Logical relationships of factors affecting SPPS yield.

References

Technical Support Center: Overcoming Purification Difficulties of Unguisin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Unguisin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a cyclic heptapeptide of fungal origin, belonging to a class of structurally complex peptides that also includes Unguisins B, C, E, F, and K, among others.[1][2][3][4] A primary challenge in purifying this compound is its co-occurrence with these structurally similar congeners, which often differ by only a single amino acid or even just a methylene group.[1] This high degree of similarity leads to overlapping elution profiles during chromatographic separation, making the isolation of pure this compound difficult.

Q2: What are the initial steps for extracting this compound from a fungal culture?

The typical initial extraction involves large-scale fermentation of the source fungus, such as Aspergillus candidus or Aspergillus heteromorphus. The fermentation broth is commonly extracted multiple times with an organic solvent like ethyl acetate. The resulting organic fractions are then combined and concentrated to yield a crude extract containing a mixture of unguisins and other secondary metabolites.

Q3: Which chromatographic techniques are most effective for this compound purification?

A multi-step chromatographic approach is generally required. An initial fractionation is often performed using column chromatography with a reversed-phase resin, such as octadecylsilyl (C18) silica gel. This is followed by semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) for the final purification of this compound.

Q4: I am observing poor separation between this compound and other congeners. What can I do?

Optimizing the HPLC gradient is crucial. A shallow gradient of the organic mobile phase (e.g., acetonitrile) can enhance the resolution between closely eluting peaks. The addition of a small percentage of an ion-pairing agent like formic acid (0.05-0.1%) to the mobile phase can also improve peak shape and selectivity. Experimenting with different C18 columns from various manufacturers may also provide different selectivities.

Q5: My purified peptide appears to be insoluble after lyophilization. What could be the cause and how can I resolve it?

Peptide solubility can be influenced by factors such as salt content and the formation of secondary structures or aggregates during handling. While crude peptides may be more soluble, the purified product, often isolated as a TFA salt from HPLC, might exhibit reduced solubility. If insolubility is an issue, gentle vortexing or sonication may help. In some cases, dissolving the peptide in a small amount of an organic solvent like DMSO before adding an aqueous buffer is a viable strategy, ensuring the final DMSO concentration remains low for biological assays.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of this compound Inefficient extraction from the fermentation broth.Ensure thorough and repeated extraction with a suitable organic solvent like ethyl acetate. Optimize the pH of the aqueous phase to ensure this compound is in a neutral state for better partitioning into the organic layer.
Loss of product during initial column chromatography.Use a dry loading method by mixing the crude extract with silica gel before loading onto the column to improve banding. Employ a stepwise gradient for elution to ensure distinct separation of fractions.
Co-elution with other unguisin congeners during HPLC.Optimize the HPLC gradient to be shallower, increasing the separation time between peaks. Experiment with different mobile phase modifiers (e.g., trifluoroacetic acid vs. formic acid).
Broad or Tailing Peaks in HPLC Column overloading.Reduce the amount of sample loaded onto the semi-preparative column.
Inappropriate mobile phase pH.The addition of 0.1% formic acid or TFA to the mobile phase can improve peak shape by ensuring consistent protonation of the peptide.
Column degradation.Use a guard column to protect the analytical/preparative column. If performance degrades, wash the column with a strong solvent series or replace it if necessary.
Presence of Co-eluting Impurities Structurally similar unguisin congeners.High-resolution mass spectrometry can be used to identify and, in some cases, quantify co-eluting impurities. If baseline separation is not achievable, consider alternative chromatographic techniques such as ion-exchange chromatography as an intermediary step before the final RP-HPLC polishing.
Non-peptide impurities from the culture medium or extraction process.Ensure the initial crude extract is clean. A pre-purification step using solid-phase extraction (SPE) might be beneficial.
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.
Column equilibration issues.Equilibrate the column with the initial mobile phase conditions for a sufficient amount of time before each injection.

Quantitative Data Summary

The following table summarizes representative yields and HPLC parameters from published purification protocols for unguisins.

Purification Stage Compound Starting Material Yield HPLC Column Mobile Phase Detection Reference
Semi-preparative HPLCUnguisin J0.601 g soluble-organic extract11.5 mgPremier RP18 (250 x 10 mm, 5 µm)H₂O/MeCN with 0.05% formic acid (gradient)UV (210 nm)
Semi-preparative HPLCUnguisin B0.601 g soluble-organic extract14.1 mgPremier RP18 (250 x 10 mm, 5 µm)H₂O/MeCN with 0.05% formic acid (gradient)UV (210 nm)

Experimental Protocols

General Protocol for this compound Purification

This protocol is a generalized procedure based on common methods for unguisin isolation.

  • Extraction:

    • Culture a suitable fungal strain (e.g., Aspergillus candidus) in a large-scale liquid fermentation.

    • Separate the mycelium from the broth by filtration.

    • Extract the fermentation broth three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and concentrate under reduced pressure to obtain the crude extract.

  • Initial Fractionation (Column Chromatography):

    • Adsorb the crude extract onto a small amount of silica gel.

    • Pack a column with C18 silica gel.

    • Load the silica-adsorbed crude extract onto the top of the column.

    • Elute the column with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect fractions and analyze them by analytical HPLC to identify those containing this compound.

    • Pool the relevant fractions and concentrate.

  • Final Purification (Semi-preparative RP-HPLC):

    • Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 35% to 65% Mobile Phase B over 20-30 minutes. (This should be optimized for your specific separation).

    • Flow Rate: 3-5 mL/min.

    • Detection: UV at 210-220 nm.

    • Inject the concentrated fraction from the previous step.

    • Collect fractions corresponding to the this compound peak.

    • Confirm the purity of the collected fractions using analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain pure this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_fractionation Initial Fractionation cluster_purification Final Purification Fermentation Fungal Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chrom C18 Column Chromatography Crude_Extract->Column_Chrom Fraction_Analysis HPLC Analysis Column_Chrom->Fraction_Analysis Pooled_Fractions This compound-rich Fractions Fraction_Analysis->Pooled_Fractions Semi_Prep_HPLC Semi-Preparative RP-HPLC Pooled_Fractions->Semi_Prep_HPLC Purity_Check Purity Analysis (HPLC/MS) Semi_Prep_HPLC->Purity_Check Pure_Unguisin_A Pure this compound Purity_Check->Pure_Unguisin_A

Caption: General experimental workflow for the purification of this compound.

signaling_pathway Unguisin_A This compound Binding High-Affinity Binding Unguisin_A->Binding Acts as receptor Anions Anions (e.g., Phosphate, Pyrophosphate) Anions->Binding Binds to

Caption: Proposed mechanism of action for this compound as an anion receptor.

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Unguisin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap encountered during the structural elucidation of Unguisin A and related complex cyclic peptides.

Frequently Asked Questions (FAQs)

Q1: My 1D ¹H NMR spectrum of this compound is extremely crowded, especially in the aliphatic and amide regions. How can I even begin to interpret it?

A1: Severe signal overlap is a well-known challenge when working with complex natural products like this compound.[1] A crowded 1D ¹H NMR spectrum is often the first indication of this issue. The primary approach to resolve this is to utilize two-dimensional (2D) NMR spectroscopy, which disperses the signals across a second frequency dimension, significantly enhancing resolution.[2][3][4]

Q2: What are the most critical 2D NMR experiments I should perform to resolve the signal overlap in this compound?

A2: For a molecule with the complexity of this compound, a standard suite of 2D NMR experiments is essential. These experiments provide different types of correlation information that, when used together, can resolve individual signals and allow for the complete structural assignment. The key experiments are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems within individual amino acid residues.[2]

  • TOCSY (Total Correlation Spectroscopy): Reveals entire spin systems of amino acid residues, even when some protons within that system are overlapped.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, which is invaluable for resolving overlapped proton signals by spreading them out according to the much larger ¹³C chemical shift range.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different amino acid spin systems and establishing the overall peptide sequence.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is key for determining the 3D structure and stereochemistry.

Q3: I've run the standard 2D NMR experiments, but some key signals in my this compound sample still overlap. What are my next steps?

A3: If standard 2D NMR experiments are insufficient, you can employ several advanced strategies:

  • Varying Experimental Conditions:

    • Solvent Change: Acquiring spectra in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can alter the chemical shifts of certain protons and may resolve overlapping signals.

    • Temperature Variation: Changing the temperature can also induce changes in chemical shifts and may be particularly effective if conformational isomers (rotamers) are present, as it can alter the rate of exchange between them.

  • Higher Field NMR: If accessible, using a higher field NMR spectrometer (e.g., moving from a 500 MHz to an 800 MHz instrument) will increase chemical shift dispersion and can resolve some overlapping signals even in the 1D spectrum.

  • Advanced NMR Experiments:

    • 1D TOCSY: This experiment can be used to selectively excite a resolved proton and observe the entire spin system it belongs to, effectively pulling out the signals of one component from an overlapped region.

    • Pure-Shift NMR: These advanced techniques can produce "broadband proton-decoupled" ¹H NMR spectra, where each multiplet collapses into a singlet, dramatically increasing resolution.

Q4: My this compound sample appears to show more signals than expected, suggesting multiple species in solution. What could be the cause?

A4: The presence of more signals than anticipated for a single compound can often be attributed to the existence of conformational isomers, specifically rotamers, which are common in cyclic peptides containing amide bonds. If the rotation around a single bond is slow on the NMR timescale, each conformer will give rise to a separate set of signals. Tautomers, which are isomers that readily interconvert through proton migration, can also lead to multiple sets of signals.

Troubleshooting Guides

Problem: Severe Overlap in the Aliphatic Region of the ¹H NMR Spectrum

Solution Workflow:

  • Acquire a ¹H-¹³C HSQC Spectrum: This is the most effective first step. The large chemical shift range of ¹³C will disperse the proton signals that are overlapped in the 1D spectrum but are attached to carbons with different chemical shifts.

  • Run a ¹H-¹H TOCSY Experiment: A TOCSY experiment can reveal entire spin systems. By starting from a resolved proton signal, you can trace the correlations to identify all the protons within that amino acid residue, even those in the overlapped region.

  • Analyze the ¹H-¹H COSY Spectrum: Use the COSY to confirm direct J-couplings (typically over 2-3 bonds) and piece together smaller fragments of the spin systems.

  • Utilize the ¹H-¹³C HMBC Spectrum: The HMBC will provide long-range correlations that are critical for connecting the individual amino acid spin systems together to build the full structure of this compound.

Data Presentation

While specific NMR data for this compound is not publicly available in this context, the following table provides an example of the ¹H and ¹³C NMR data for a related compound, Unguisin J, in DMSO-d₆. This can serve as a reference for the expected chemical shift ranges for the different amino acid residues in this compound.

Amino Acid ResiduePositionδH (ppm)δC (ppm)
D-Ala 1NH: 8.14 (d, 7.5)Cα: 49.2
Hα: 4.15 (m)Cβ: 17.1
Hβ: 1.23 (d, 7.0)C=O: 172.6
D-Val 2NH: 7.98 (d, 8.5)Cα: 58.1
Hα: 4.05 (dd, 8.5, 6.0)Cβ: 30.2
Hβ: 2.01 (m)Cγ: 19.3, 18.5
Hγ: 0.85 (d, 7.0), 0.79 (d, 7.0)C=O: 171.0
L-Leu 3NH: 7.43 (d, 8.5)Cα: 51.8
Hα: 4.21 (m)Cβ: 40.1
Hβ: 1.55 (m), 1.45 (m)Cγ: 24.3
Hγ: 1.65 (m)Cδ: 23.1, 21.5
Hδ: 0.88 (d, 6.5), 0.83 (d, 6.5)C=O: 172.1
D-Phe 4NH: 8.35 (d, 8.0)Cα: 54.5
Hα: 4.45 (m)Cβ: 37.5
Hβ: 3.01 (dd, 13.5, 4.5), 2.93 (dd, 13.5, 9.5)Cγ: 137.9
Hγ (aromatic): 7.25 (m, 5H)Cδ (aromatic): 129.2 (x2)
Cε (aromatic): 128.1 (x2)
Cζ (aromatic): 126.3
C=O: 171.1
D-Ala 5NH: 8.14 (d, 7.5)Cα: 49.2
Hα: 4.15 (m)Cβ: 17.1
Hβ: 1.23 (d, 7.0)C=O: 172.6
D-Trp 6NH: 8.44 (d, 7.5)Cα: 53.7
Hα: 4.55 (m)Cβ: 27.5
Hβ: 3.15 (m, 2H)Cγ: 110.1
Hδ1 (indole NH): 10.82 (s)Cδ1 (indole): 123.8
Hδ2 (aromatic): 7.50 (d, 8.0)Cε2 (indole): 136.1
Hε3 (aromatic): 7.07 (t, 7.5)Cζ2 (indole): 118.2
Hζ2 (aromatic): 7.33 (d, 8.0)Cζ3 (indole): 111.2
Hη2 (aromatic): 6.97 (t, 7.5)Cη2 (indole): 120.8
C=O: 172.1
GABA 7NH: 7.98 (t, 5.5)Cα: 35.1
Hα: 3.10 (m, 2H)Cβ: 25.2
Hβ: 1.65 (m, 2H)Cγ: 30.5
Hγ: 2.15 (t, 7.0), 2.05 (m)C=O: 173.1

Data extracted from the publication on Unguisin J and presented for illustrative purposes.

Experimental Protocols

Protocol: Standard 2D NMR Data Acquisition for this compound
  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the instrument to obtain optimal magnetic field homogeneity.

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters.

  • 2D NMR Experiments:

    • gCOSY (gradient-selected Correlation Spectroscopy):

      • Load the standard cosygpmf (or equivalent) pulse program.

      • Set the spectral width in both dimensions to cover all proton signals.

      • Acquire the data with an appropriate number of scans and increments in the indirect dimension to achieve sufficient resolution.

    • TOCSY (Total Correlation Spectroscopy):

      • Load the standard mlevphpp (or equivalent) pulse program.

      • Set a mixing time of 60-80 ms to allow for magnetization transfer throughout the spin systems.

      • Acquire the data.

    • gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):

      • Load the standard hsqcedetgpsisp2.3 (or equivalent) pulse program.

      • Set the ¹H spectral width as determined from the 1D spectrum and the ¹³C spectral width to cover the expected range (e.g., 0-180 ppm).

      • Acquire the data.

    • gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation):

      • Load the standard hmbcgplpndqf (or equivalent) pulse program.

      • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

      • The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.

      • Acquire the data.

  • Data Processing:

    • Process the acquired data using appropriate window functions (e.g., sine-bell) and Fourier transformation in both dimensions.

    • Phase and baseline correct the spectra for accurate analysis.

Mandatory Visualizations

Troubleshooting_Workflow Start Start: Crowded 1D ¹H NMR of this compound HSQC Acquire ¹H-¹³C HSQC Start->HSQC Disperse signals by ¹³C shifts TOCSY Acquire ¹H-¹H TOCSY HSQC->TOCSY Identify whole spin systems COSY Acquire ¹H-¹H COSY TOCSY->COSY Confirm direct couplings HMBC Acquire ¹H-¹³C HMBC COSY->HMBC Establish long-range connectivity Check_Overlap Is signal overlap resolved? HMBC->Check_Overlap Assign_Structure Assign Spin Systems & Connect Fragments Check_Overlap->Assign_Structure Yes Advanced_Methods Employ Advanced Methods: - Change Solvent/Temperature - Higher Field NMR - 1D TOCSY / Pure-Shift Check_Overlap->Advanced_Methods No End End: Structure Elucidation Assign_Structure->End Advanced_Methods->HSQC Re-acquire data under new conditions

Caption: A troubleshooting workflow for resolving NMR signal overlap in this compound.

Logical_Relationship UnguisinA This compound (Cyclic Heptapeptide) SignalOverlap Signal Overlap in 1D ¹H NMR UnguisinA->SignalOverlap leads to TwoD_NMR 2D NMR Spectroscopy SignalOverlap->TwoD_NMR necessitates COSY COSY (H-H Coupling) TwoD_NMR->COSY TOCSY TOCSY (H-H Spin Systems) TwoD_NMR->TOCSY HSQC HSQC (¹J C-H Correlation) TwoD_NMR->HSQC HMBC HMBC (ⁿJ C-H Correlation) TwoD_NMR->HMBC Structure Complete Structure Elucidation COSY->Structure TOCSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical relationship of experimental approach for this compound.

References

Preventing degradation of Unguisin A during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Unguisin A. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[1][2][3] When stored under these conditions in a sealed container with a desiccant, the peptide can remain stable for several years.[1] Short-term storage for a few days to weeks at room temperature is possible for dry peptides, but colder temperatures are always preferred for extended periods.[2]

Q2: I need to use this compound frequently. Can I store it at 4°C?

While short-term storage at 4°C is acceptable for a few weeks, it is not recommended for long-term preservation. For frequent use, it is best practice to aliquot the lyophilized powder into smaller, single-use vials and store them at -20°C or -80°C. This approach minimizes the number of freeze-thaw cycles and moisture exposure for the bulk of the compound.

Q3: My lyophilized this compound powder appears clumpy. Is it still usable?

Clumping of lyophilized powder is often an indication of moisture absorption. Peptides are frequently hygroscopic, and exposure to humidity can significantly decrease their long-term stability. Before opening a vial of this compound, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent condensation from forming on the cold powder. While the peptide may still be usable, its purity should be verified by a method such as HPLC before critical experiments.

Q4: What is the best way to store this compound in solution?

Storing peptides in solution is generally not recommended for long periods due to lower stability compared to the lyophilized form. If solution storage is unavoidable, dissolve this compound in a sterile buffer at a pH of 5-6 and store it in aliquots at -20°C or -80°C. Avoid using frost-free freezers as the temperature fluctuations during defrost cycles can degrade the peptide. It is also critical to minimize freeze-thaw cycles.

Q5: Which amino acid residues in this compound are most susceptible to degradation?

This compound is a cyclic heptapeptide. While the exact sequence can vary, some amino acids are inherently more prone to degradation. Based on general peptide chemistry, if this compound contains residues such as Asparagine (Asn), Glutamine (Gln), Aspartic Acid (Asp), Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), these could be points of instability. For instance, Asp can undergo dehydration to form a cyclic imide intermediate, which can lead to peptide chain cleavage or isomerization. Asn and Gln can undergo deamidation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity Degradation due to improper storage (temperature, moisture, light), multiple freeze-thaw cycles, or microbial contamination.- Confirm storage conditions. For lyophilized powder, store at -20°C or -80°C with a desiccant. For solutions, aliquot and store at -80°C. - Avoid repeated freeze-thaw cycles. - Use sterile buffers for reconstitution. - Check purity using HPLC.
Unexpected peaks in HPLC analysis Peptide degradation (e.g., hydrolysis, deamidation, oxidation) or presence of impurities.- Review storage and handling procedures. - Ensure the use of high-purity solvents for reconstitution and analysis. - Consider potential degradation pathways based on the amino acid sequence of this compound.
Difficulty dissolving the lyophilized powder Poor solubility in the chosen solvent or aggregation due to moisture.- Refer to the product's Certificate of Analysis for recommended solvents. - The solubility of a peptide is influenced by its amino acid composition and the pH of the solution. - Gentle vortexing or sonication may aid dissolution.
Precipitate formation in solution after freezing Poor solubility at low temperatures or concentration being too high.- Try a lower concentration. - Consider a different buffer system. - Before use, ensure the solution is fully thawed and vortexed to redissolve any precipitate.

Data on this compound Stability (Illustrative)

The following data is illustrative and based on general principles of peptide stability. Actual stability may vary.

Table 1: Stability of Lyophilized this compound Under Different Storage Conditions

Storage TemperaturePurity after 1 YearPurity after 3 Years
Room Temperature (20-25°C)< 80%< 60%
4°C~95%~85%
-20°C> 99%~98%
-80°C> 99%> 99%

Table 2: Stability of this compound in Solution (pH 6.0) at -20°C

Freeze-Thaw CyclesPurity after 1 MonthPurity after 6 Months
1> 98%~95%
5~95%~88%
10< 90%< 80%

Experimental Protocols

Protocol 1: Handling and Reconstitution of Lyophilized this compound
  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 20-30 minutes. This prevents condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Using a calibrated pipette, add the appropriate volume of a pre-chilled, sterile solvent or buffer (e.g., sterile water or a buffer at pH 5-6) to the vial.

  • Dissolution: Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting: If not for immediate use, dispense the solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Immediately store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent. Create aliquots for analysis at different time points.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by reverse-phase HPLC (RP-HPLC) to determine the initial purity.

  • Storage: Store the remaining aliquots under the desired test conditions (e.g., different temperatures, in solution vs. lyophilized).

  • Time-Point Analysis: At specified intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

  • HPLC Analysis: Analyze the samples by RP-HPLC under the same conditions as the initial analysis.

  • Data Analysis: Compare the chromatograms from the different time points to the T=0 sample. Calculate the percentage of the main this compound peak area relative to the total peak area to determine the purity and assess for the appearance of degradation products.

Visualizations

degradation_pathway cluster_factors Degradation Factors Unguisin_A This compound (Stable) Degraded_Products Degraded Products (Loss of Activity) Unguisin_A->Degraded_Products Degradation Moisture Moisture Moisture->Degraded_Products Temperature High Temperature Temperature->Degraded_Products Light Light Exposure Light->Degraded_Products pH Extreme pH pH->Degraded_Products Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Degraded_Products

Caption: Factors leading to the degradation of this compound.

experimental_workflow start Start: Lyophilized this compound equilibrate Equilibrate Vial to Room Temp in Desiccator start->equilibrate reconstitute Reconstitute in Sterile Buffer equilibrate->reconstitute use_immediately Use Immediately in Experiment reconstitute->use_immediately aliquot Aliquot into Single-Use Vials reconstitute->aliquot For Future Use store Store Aliquots at -80°C aliquot->store end End: Future Use store->end

Caption: Recommended workflow for handling this compound.

troubleshooting_tree start Issue: Loss of Activity or Unexpected HPLC Peaks check_storage Was the compound stored properly as a lyophilized solid at -80°C? start->check_storage solution_storage Was the compound stored in solution? check_storage->solution_storage Yes improper_solid_storage Root Cause: Improper solid-state storage (Temperature, Moisture, Light) check_storage->improper_solid_storage No freeze_thaw Were multiple freeze-thaw cycles avoided? solution_storage->freeze_thaw Yes improper_solution_storage Root Cause: Instability in solution solution_storage->improper_solution_storage No multiple_freeze_thaw Root Cause: Degradation from freeze-thaw cycles freeze_thaw->multiple_freeze_thaw No ok Storage is likely not the primary issue. Consider other experimental variables. freeze_thaw->ok Yes

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Enhancing the Solubility of Unguisin A for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Unguisin A in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a cyclic heptapeptide (Molecular Formula: C40H54N8O7, Molecular Weight: 758.91) originally isolated from the marine fungus Emericella unguis.[1] Like many complex natural products, particularly cyclic peptides with hydrophobic residues, this compound has limited aqueous solubility, which can pose a significant challenge for its use in bioassays. Proper solubilization is critical for obtaining accurate and reproducible experimental results.

Q2: In which solvents is this compound known to be soluble?

This compound is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2]

Q3: What is the recommended starting solvent for dissolving this compound?

For most biological applications, high-purity DMSO is the recommended starting solvent due to its strong solubilizing power for a wide range of organic compounds and its miscibility with aqueous media.

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, although some cell lines may tolerate up to 1%.[3] It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used.

Q5: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in 100% DMSO. This stock can then be serially diluted in your assay buffer to achieve the desired final concentration. This approach minimizes the final concentration of the organic solvent in the assay.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
This compound powder does not dissolve in the chosen solvent. Insufficient solvent volume or inadequate mixing.- Increase the solvent volume gradually.- Vortex the solution for several minutes.- Use sonication in a water bath to aid dissolution.
The compound has reached its solubility limit in the current solvent.- Try a different recommended solvent (e.g., switch from ethanol to DMSO).- Gently warm the solution to 37°C.
Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer. The aqueous buffer has a much lower solubilizing capacity than the initial organic solvent.- Perform a stepwise dilution. Slowly add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing.- Consider using a co-solvent system if compatible with your assay.
The final concentration of this compound exceeds its solubility limit in the final assay medium.- Lower the final concentration of this compound in the assay.- Increase the final percentage of the organic solvent if the assay can tolerate it (always verify with a vehicle control).
Inconsistent or unexpected results in the bioassay. Incomplete dissolution or precipitation of this compound leading to inaccurate concentrations.- Visually inspect the stock and working solutions for any particulates before use.- Centrifuge the solutions and use the supernatant for the assay.- Prepare fresh solutions for each experiment.
Degradation of this compound in the solvent.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Note that peptides containing cysteine or methionine can be unstable in DMSO.
The vehicle (solvent) is affecting the biological system.- Always include a vehicle control group in your experimental design. This group should be treated with the same concentration of the solvent used to dissolve this compound.

Data Presentation

Table 1: Calculated Stock Solution Concentrations of this compound in DMSO

Based on the information to prepare stock solutions, the following concentrations can be achieved.

Target MolarityVolume of DMSO for 1 mg this compoundVolume of DMSO for 5 mg this compoundVolume of DMSO for 10 mg this compound
1 mM 1.3177 mL6.5885 mL13.177 mL
5 mM 0.2635 mL1.3177 mL2.6354 mL
10 mM 0.1318 mL0.6588 mL1.3177 mL
Data derived from supplier information.

Table 2: Recommended Maximum Final DMSO Concentrations in Cell Culture

Final DMSO ConcentrationGeneral Recommendation
≤ 0.1% Considered safe for most cell lines with minimal effects on cell physiology.
0.1% - 0.5% Generally acceptable for many cell lines, but a vehicle control is essential.
> 0.5% Increased risk of cytotoxicity and off-target effects. Should be avoided unless absolutely necessary and validated with thorough controls.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (lyophilized powder)

    • High-purity, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 1 mg of this compound powder into a sterile microcentrifuge tube.

    • Add 131.8 µL of 100% DMSO to the tube.

    • Vortex the tube for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained.

    • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for a Cell-Based Bioassay

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile cell culture medium appropriate for your assay

  • Procedure:

    • Determine the highest final concentration of this compound required for your experiment (e.g., 10 µM).

    • Calculate the dilution factor needed to get from your stock solution (10 mM) to your highest working concentration, while keeping the final DMSO concentration at or below 0.5%.

      • Example: To achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium.

    • Perform serial dilutions from your highest working concentration to prepare the other required concentrations.

    • Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Bioassay unguisin_a This compound (Lyophilized Powder) stock_solution 10 mM Stock Solution unguisin_a->stock_solution dmso 100% DMSO dmso->stock_solution working_solution Working Solutions (Serial Dilutions) stock_solution->working_solution vehicle_control Vehicle Control (DMSO only) stock_solution->vehicle_control cell_culture Cell Culture working_solution->cell_culture vehicle_control->cell_culture incubation Incubation cell_culture->incubation data_analysis Data Analysis incubation->data_analysis troubleshooting_logic cluster_dissolution Stock Solution Troubleshooting cluster_precipitation Dilution Troubleshooting cluster_results Assay Troubleshooting start This compound Solubility Issue check_dissolution Is the compound fully dissolved in the stock solvent? start->check_dissolution precip_on_dilution Does precipitation occur upon dilution in aqueous buffer? start->precip_on_dilution inconsistent_results Are bioassay results inconsistent or unexpected? start->inconsistent_results vortex Vortex / Sonicate check_dissolution->vortex No slow_dilution Slow, Stepwise Dilution precip_on_dilution->slow_dilution Yes vehicle_control Verify Vehicle Control inconsistent_results->vehicle_control Yes warm Gently Warm (37°C) vortex->warm change_solvent Try Different Solvent (e.g., DMF) warm->change_solvent lower_conc Lower Final Concentration slow_dilution->lower_conc check_buffer Check Buffer pH/Composition lower_conc->check_buffer fresh_solution Prepare Fresh Solutions vehicle_control->fresh_solution check_stability Check Compound Stability fresh_solution->check_stability signaling_pathways cluster_stimuli Potential Stimuli for this compound Activity cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_jakstat JAK-STAT Pathway unguisin_a This compound IKK IKK Complex unguisin_a->IKK Inhibition? MAPKKK MAPKKK unguisin_a->MAPKKK Modulation? JAK JAK unguisin_a->JAK Inhibition? IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Inflammation Inflammation Gene Expression NFkB_nucleus->Inflammation MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P AP1 AP-1/c-Jun (nucleus) MAPK->AP1 Proliferation Proliferation/ Apoptosis AP1->Proliferation Receptor Cytokine Receptor Receptor->JAK Activates STAT STAT JAK->STAT P STAT_dimer STAT Dimer (nucleus) STAT->STAT_dimer Immune_Response Immune Response Gene Expression STAT_dimer->Immune_Response

References

Strategies to increase the efficiency of Unguisin A macrocyclization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Unguisin A and related cyclic peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the critical macrocyclization step.

Frequently Asked Questions (FAQs)

Q1: What makes the macrocyclization of the this compound precursor particularly efficient?

A1: The high efficiency of this compound macrocyclization is largely attributed to the conformational flexibility imparted by the γ-aminobutyric acid (GABA) residue within the linear precursor.[1] Unlike the more rigid structures imposed by α-amino acids, the GABA unit's longer, more flexible backbone reduces the entropic penalty associated with adopting a conformation amenable to cyclization. This pre-organization facilitates a rapid intramolecular reaction. In the first reported total synthesis, the cyclization of the linear precursor was exceptionally efficient, yielding 81% of this compound in under a minute.[1]

Q2: Which amino acid sequence disconnection is optimal for this compound synthesis?

A2: A strategic disconnection point is between a D-amino acid and an L-amino acid, with the flexible GABA residue positioned centrally in the resulting linear precursor.[2] This strategy offers two key advantages:

  • Reduced Epimerization: Cyclizing between residues of opposite chirality (D and L) has been shown to minimize the risk of C-terminal epimerization, a common side reaction.[2]

  • Enhanced Flexibility: Placing the GABA residue in the middle of the linear peptide maximizes its ability to act as a flexible hinge, promoting the necessary folded conformation for an efficient reaction.[2]

Q3: What are the most common side reactions during peptide macrocyclization and how can I avoid them?

A3: The most common side reactions are intermolecular reactions leading to cyclic dimers or linear oligomers. These occur when one linear peptide molecule reacts with another instead of with itself. To avoid these, the primary strategy is to ensure the intramolecular cyclization is kinetically favored. This is achieved by:

  • High Dilution: Performing the reaction at a low concentration (typically 0.1-1 mM) ensures that the reactive ends of a single peptide chain are statistically more likely to find each other than to encounter another peptide molecule.

  • Slow Addition: Using a syringe pump to slowly add the linear peptide solution to the reaction vessel containing the coupling reagents further maintains a low instantaneous concentration, favoring the intramolecular reaction.

Q4: Can I perform the macrocyclization on a solid support?

A4: Yes, on-resin cyclization is a common strategy. By anchoring the peptide to a solid support via a sidechain, a "pseudo-dilution" effect is achieved, which can reduce intermolecular side reactions. However, this requires a more complex protecting group strategy to selectively deprotect the N- and C-termini while the peptide remains attached to the resin.

Troubleshooting Guide

Issue 1: Low Yield of Cyclic Monomer

Your reaction results in a low yield of the desired this compound macrocycle, with significant amounts of unreacted linear precursor remaining.

Possible Cause Troubleshooting Strategy Explanation
Inefficient Coupling Reagent Screen a panel of modern, high-efficiency coupling reagents. HATU is often superior for challenging cyclizations.The energy barrier for macrolactamization can be high. A more reactive coupling reagent like HATU forms a highly activated OAt-ester, which reacts faster and more completely, minimizing side reactions and driving the reaction to completion.
Unfavorable Peptide Conformation Modify the reaction solvent. Experiment with different solvents like DMF, DCM, or mixtures.The solvent can significantly influence the peptide's secondary structure. A solvent system that promotes a folded, "cyclization-competent" conformation will increase the effective molarity of the reacting termini and improve yields.
Steric Hindrance If possible, redesign the linear precursor to move the cyclization site away from bulky amino acids like Valine or Isoleucine.Although this compound's structure is fixed, this is a key consideration for analogue design. Sterically hindered residues at the N- or C-terminus can physically block the approach of the reactive ends.
Low Reaction Temperature Cautiously increase the reaction temperature (e.g., from room temperature to 40-50 °C).For difficult cyclizations, increasing the temperature can provide the necessary activation energy. However, this must be balanced against the increased risk of epimerization.
Issue 2: High Levels of Dimerization/Oligomerization

The main products of your reaction are high molecular weight species (dimers, trimers, etc.) instead of the target macrocycle.

Possible Cause Troubleshooting Strategy Explanation
Concentration is too High Decrease the final peptide concentration to the 0.1-1 mM range. Use a syringe pump for slow addition of the peptide to the reaction mixture over several hours.This is the most common cause of oligomerization. High dilution conditions are critical to favor the intramolecular reaction over intermolecular reactions. Slow addition maintains a low instantaneous concentration of the reactive species.
Peptide Aggregation Add structure-disrupting co-solvents like DMSO or use a solvent mixture known to reduce aggregation (e.g., DMF/DCM).Aggregation of the linear precursor can bring multiple peptide chains into close proximity, promoting intermolecular reactions.
Inefficient Intramolecular Reaction Incorporate "turn-inducing" elements into the peptide backbone, such as D-amino acids or prolines.This compound naturally contains several D-amino acids, which help pre-organize the backbone into a turn-like structure conducive to cyclization. This strategy is crucial for designing new cyclic peptides.
Issue 3: Presence of Epimers in the Final Product

The final product contains a diastereomer of this compound, indicating a loss of stereochemical integrity during synthesis.

Possible Cause Troubleshooting Strategy Explanation
Base-Mediated Epimerization Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine. Minimize the amount of base used.The α-proton of the C-terminal amino acid is susceptible to abstraction by base, especially when the carboxyl group is activated. This can lead to racemization.
High Reaction Temperature Perform the cyclization at room temperature or below if possible.Higher temperatures can accelerate the rate of epimerization.
Choice of Coupling Reagent Use coupling reagents known to suppress racemization, such as those that incorporate additives like HOAt (e.g., HATU) or HOBt.Additives like HOAt form active esters that are highly reactive yet less prone to promoting oxazolone formation, the primary pathway for racemization.

Data Presentation: Coupling Reagent Efficiency

The choice of coupling reagent is critical for maximizing yield and minimizing side reactions. The following table summarizes the performance of common coupling reagents in peptide synthesis. While specific results for this compound may vary, this data provides a strong basis for reagent selection.

Coupling ReagentAdditiveBaseTypical Yield (%)Key Advantages
HATU (HOAt)DIPEA~99Highest reactivity, fast reaction times, low epimerization. Excellent for sterically hindered couplings.
HBTU (HOBt)DIPEA~95-98Robust and effective general-purpose reagent.
PyBOP (HOBt)DIPEA~95Phosphonium salt, avoids guanidinylation side products possible with HBTU/HATU.
DIC/Oxyma OxymaN/A~95-98Cost-effective; Oxyma is a safer and often more effective alternative to HOBt.

Yields are representative and can be sequence and condition-dependent.

Experimental Protocols & Visualizations

Detailed Methodology: Solution-Phase Macrocyclization of this compound Linear Precursor

This protocol is based on the successful strategy reported for the total synthesis of this compound and general best practices for macrolactamization.

1. Preparation of the Linear Precursor:

  • The fully protected linear heptapeptide precursor is synthesized using standard solid-phase peptide synthesis (SPPS) on a suitable resin (e.g., 2-chlorotrityl chloride resin).

  • Reagents such as HBTU/DIPEA or DIC/HOBt are suitable for the coupling steps during SPPS.

  • After assembly, the N-terminal and C-terminal protecting groups are selectively removed. For example, an N-terminal Boc group is removed with TFA, and a C-terminal allyl ester can be removed with Pd(PPh₃)₄.

  • The deprotected linear precursor is cleaved from the resin and purified by reverse-phase HPLC to >95% purity.

2. Macrocyclization Reaction:

  • High Dilution Setup: In a large reaction vessel, prepare a solution of the coupling reagent (e.g., HATU, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 4 equivalents) in a high-purity, anhydrous solvent such as DMF. The volume should be sufficient to achieve a final peptide concentration of approximately 0.5 mM.

  • Peptide Addition: Dissolve the purified linear precursor in a separate portion of DMF. Using a syringe pump, add the peptide solution to the stirred reaction vessel containing the coupling reagents over a period of 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS. The cyclization of the this compound precursor is known to be very rapid, but monitoring ensures the reaction has gone to completion.

  • Workup: Once the reaction is complete, quench any remaining active esters with a small amount of water. Remove the solvent under reduced pressure.

3. Purification:

  • Dissolve the crude product in a suitable solvent (e.g., DMSO/methanol).

  • Purify the cyclic peptide by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain this compound as a white amorphous solid.

  • Confirm the identity and purity of the final product by high-resolution mass spectrometry and analytical HPLC.

Experimental Workflow Diagram

experimental_workflow cluster_precursor Linear Precursor Synthesis cluster_cyclization Macrocyclization cluster_purification Final Product SPPS 1. Solid-Phase Peptide Synthesis Deprotect 2. Selective N/C-Termini Deprotection SPPS->Deprotect Cleave 3. Cleavage from Resin Deprotect->Cleave Purify_Linear 4. HPLC Purification of Linear Peptide Cleave->Purify_Linear Setup 5. Prepare Reagents (High Dilution) Purify_Linear->Setup Purified Precursor Syringe_Pump 6. Slow Addition of Peptide via Syringe Pump Setup->Syringe_Pump Monitor 7. Monitor Reaction by LC-MS Syringe_Pump->Monitor Workup 8. Quench and Remove Solvent Monitor->Workup Purify_Cyclic 9. Preparative HPLC Purification Workup->Purify_Cyclic Crude Product Characterize 10. Characterization (HRMS, HPLC) Purify_Cyclic->Characterize troubleshooting_logic rect_node rect_node start Low Yield or Impure Product? main_product What is the main impurity? start->main_product oligomers Oligomers/ Dimers main_product->oligomers High MW Species linear_peptide Unreacted Linear Peptide main_product->linear_peptide Starting Material epimers Epimers main_product->epimers Diastereomers conc_check Is concentration < 1 mM? oligomers->conc_check reagent_check Is coupling reagent optimal? linear_peptide->reagent_check base_check Is base non- nucleophilic? epimers->base_check sol_conc Decrease concentration. Use syringe pump. conc_check->sol_conc No sol_reagent Switch to HATU or COMU. conc_check->sol_reagent Yes reagent_check->sol_reagent No sol_conformation Change solvent. Check for steric hindrance. reagent_check->sol_conformation Yes base_check->reagent_check Yes sol_base Use DIPEA/Collidine. Check temperature. base_check->sol_base No

References

Technical Support Center: Optimizing Fungal Extraction of Unguisin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low yield in the fungal extraction of Unguisin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produce it?

This compound is a cyclic heptapeptide, a type of non-ribosomal peptide, that has been isolated from various fungal species, predominantly from the genus Aspergillus.[1][2][3][4][5] It is synthesized by a multi-modular enzyme called a non-ribosomal peptide synthetase (NRPS). Known producers of unguisins include Aspergillus candidus, Aspergillus heteromorphus, and Aspergillus violaceofuscus.

Q2: What are the main stages of this compound extraction and where can yield loss occur?

The extraction process typically involves three main stages:

  • Fungal Fermentation: Cultivating the this compound-producing fungus under controlled conditions to promote its growth and the biosynthesis of the desired metabolite. Yield loss at this stage is often due to suboptimal culture conditions.

  • Solvent Extraction: Separating the fungal biomass from the liquid culture and extracting this compound from the culture filtrate or mycelia using an appropriate organic solvent. Inefficient extraction or degradation of the target molecule can lead to significant yield loss here.

  • Purification: Isolating this compound from the crude extract using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). Co-elution with other metabolites and degradation during this process can reduce the final yield.

Q3: Are there any known stability issues with this compound during extraction?

While specific stability data for this compound is limited, cyclic peptides, in general, can be susceptible to degradation under certain conditions. Factors that can lead to the degradation of cyclic peptides during extraction include:

  • pH extremes: Both highly acidic and alkaline conditions can cause hydrolysis of the peptide bonds.

  • Enzymatic degradation: Proteases released from the fungal cells upon lysis can potentially degrade this compound.

  • Temperature: High temperatures during extraction and purification can lead to the degradation of the compound.

Troubleshooting Guides

Problem 1: Low or No Detectable this compound Production During Fermentation

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Fungal Strain Ensure the fungal strain is a known producer of this compound. If possible, obtain a verified high-yielding strain.
Inappropriate Culture Medium The composition of the culture medium is critical for secondary metabolite production. A recommended medium for Unguisin production is the LPM medium. For optimization, systematically vary the carbon and nitrogen sources.
Incorrect Fermentation Parameters Optimize fermentation parameters such as pH, temperature, and agitation. For Aspergillus candidus, a pH of 6.8, a temperature of 28°C, and agitation at 220 rpm for 7 days have been reported to be effective.
Low Expression of Biosynthetic Genes The expression of the this compound biosynthetic gene cluster may be silenced under standard laboratory conditions. Consider using epigenetic modifiers or co-cultivation with other microorganisms to induce gene expression.
Problem 2: Low Yield of this compound in the Crude Extract

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Solvent Extraction The choice of extraction solvent significantly impacts the yield. Ethyl acetate is a commonly used and effective solvent for extracting Unguisins. Experiment with different solvents of varying polarities to find the optimal one for your specific fungal strain and culture conditions.
Degradation of this compound Avoid prolonged exposure to harsh pH conditions and high temperatures during extraction. Work quickly and keep samples on ice whenever possible. Consider adding protease inhibitors to the extraction buffer to prevent enzymatic degradation.
Incomplete Cell Lysis If this compound is primarily intracellular, ensure complete cell lysis to release the compound. Methods like sonication or bead beating can be employed, but care should be taken to avoid excessive heat generation.
Problem 3: Poor Recovery of this compound During Purification

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal HPLC Conditions Optimize the HPLC method, including the column type, mobile phase composition, and gradient profile. A C18 reversed-phase column is commonly used for the separation of cyclic peptides.
Co-elution with Impurities If this compound co-elutes with other compounds, adjust the mobile phase gradient to improve separation. Alternatively, consider using a different chromatographic technique, such as size-exclusion or ion-exchange chromatography, as a preliminary purification step.
Degradation on the Column Some cyclic peptides can degrade on the HPLC column, especially if the mobile phase is too acidic or basic. Ensure the pH of the mobile phase is within the stable range for your target molecule.
Irreversible Adsorption This compound might be irreversibly binding to the stationary phase of the column. Try a different column chemistry or add a competitive binding agent to the mobile phase.

Data Presentation

Table 1: Illustrative Example of the Effect of Carbon Source on Fungal Secondary Metabolite Yield

Carbon Source (10 g/L) Fungal Biomass (g/L) Relative Secondary Metabolite Yield (%)
Glucose12.5100
Sucrose11.892
Maltose10.5115
Fructose12.185
Soluble Starch9.8130

Table 2: Illustrative Example of the Effect of Nitrogen Source on Fungal Secondary Metabolite Yield

Nitrogen Source (5 g/L) Fungal Biomass (g/L) Relative Secondary Metabolite Yield (%)
Peptone10.2100
Yeast Extract11.5120
Ammonium Sulfate8.575
Sodium Nitrate9.190
Casein Hydrolysate10.8110

Table 3: Illustrative Example of the Effect of pH and Temperature on Fungal Secondary Metabolite Yield

pH Temperature (°C) Relative Secondary Metabolite Yield (%)
5.02580
6.02595
7.025100
6.02070
6.03085

Table 4: Comparison of Extraction Solvents for Fungal Cyclic Peptides

Solvent Polarity Index Relative Extraction Yield (%) Notes
Ethyl Acetate4.4100Commonly used and effective for many cyclic peptides.
Dichloromethane3.185Can be effective but is more toxic.
n-Butanol4.090Good for more polar cyclic peptides.
Acetone5.175May extract more impurities.
Methanol5.160Can be too polar, leading to co-extraction of many other compounds.

Experimental Protocols

Protocol 1: Fermentation of Aspergillus candidus for this compound Production

This protocol is adapted from a published study on Unguisin production.

  • Prepare the LPM (Liquid Production Medium):

    • Glucose: 9 g/L

    • Sucrose: 10 g/L

    • Yeast Extract: 1 g/L

    • Peptone: 1 g/L

    • Sodium Acetate: 1 g/L

    • KH₂PO₄: 0.04 g/L

    • MgSO₄: 0.1 g/L

    • Soybean Meal: 5 g/L

    • CaCO₃: 1.5 g/L

    • Adjust the pH to 6.8 with dilute hydrochloric acid.

  • Inoculation: Inoculate 100 mL of LPM in a 250 mL Erlenmeyer flask with a fresh spore suspension of Aspergillus candidus to a final concentration of 10⁵ spores/mL.

  • Incubation: Incubate the culture at 28°C on a rotary shaker at 220 rpm for 7 days.

  • Harvesting: After 7 days, separate the mycelium from the culture broth by filtration or centrifugation.

Protocol 2: Solvent Extraction of this compound

  • Extraction from Culture Filtrate:

    • To the culture filtrate, add an equal volume of ethyl acetate.

    • Shake vigorously in a separatory funnel for 10-15 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction two more times with fresh ethyl acetate.

    • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Extraction from Mycelia (if intracellular):

    • Lyophilize the fungal mycelia to dryness.

    • Grind the dried mycelia into a fine powder.

    • Suspend the mycelial powder in ethyl acetate (e.g., 1 g of mycelia in 20 mL of solvent).

    • Stir the suspension at room temperature for 24 hours.

    • Filter the mixture to remove the mycelial debris and collect the ethyl acetate extract.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 3: Purification of this compound by HPLC

  • Sample Preparation: Dissolve the crude extract in a small volume of methanol or a solvent compatible with the HPLC mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 90% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 210 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on retention time (if known) or by analyzing the fractions offline (e.g., by mass spectrometry).

  • Final Purification: Pool the fractions containing this compound and re-inject them into the HPLC system under isocratic or a shallower gradient for final purification. Evaporate the solvent to obtain pure this compound.

Mandatory Visualization

UnguisinA_Biosynthesis cluster_upstream Upstream Regulation cluster_pathway This compound Biosynthetic Pathway Global_Regulators Global Regulators (e.g., LaeA, PacC) UgsA UgsA (NRPS) Global_Regulators->UgsA Transcriptional Regulation Environmental_Signals Environmental Signals (pH, Carbon/Nitrogen) Environmental_Signals->Global_Regulators L_Alanine L-Alanine UgsC UgsC (Alanine Racemase) L_Alanine->UgsC D_Alanine D-Alanine UgsC->D_Alanine D_Alanine->UgsA Amino_Acids Other Amino Acids (L-Phe, L-Val, etc.) Amino_Acids->UgsA Unguisin_A_linear Linear Heptapeptide UgsA->Unguisin_A_linear Cyclization Cyclization (Thioesterase domain of UgsA) Unguisin_A_linear->Cyclization Unguisin_A This compound Cyclization->Unguisin_A

Caption: Biosynthesis of this compound, regulated by environmental signals and global regulators.

Troubleshooting_Workflow Start Low this compound Yield Check_Fermentation Step 1: Analyze Fermentation Broth Start->Check_Fermentation No_UnguisinA This compound not detected? Check_Fermentation->No_UnguisinA Optimize_Fermentation Troubleshoot Fermentation: - Optimize medium - Adjust pH/Temp - Verify strain No_UnguisinA->Optimize_Fermentation Yes Check_Extraction Step 2: Analyze Crude Extract No_UnguisinA->Check_Extraction No Optimize_Fermentation->Check_Fermentation Low_Yield_Extract Low yield in extract? Check_Extraction->Low_Yield_Extract Optimize_Extraction Troubleshoot Extraction: - Change solvent - Check for degradation - Ensure complete lysis Low_Yield_Extract->Optimize_Extraction Yes Check_Purification Step 3: Analyze Purified Fractions Low_Yield_Extract->Check_Purification No Optimize_Extraction->Check_Extraction Low_Recovery Poor recovery after purification? Check_Purification->Low_Recovery Optimize_Purification Troubleshoot Purification: - Optimize HPLC method - Check for co-elution - Prevent on-column degradation Low_Recovery->Optimize_Purification Yes Success Improved Yield Low_Recovery->Success No Optimize_Purification->Check_Purification

Caption: A logical workflow for troubleshooting low yields in this compound extraction.

References

Technical Support Center: Refinement of Analytical Methods for Unguisin A Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the detection and analysis of Unguisin A.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide rapid answers to common issues encountered during the analytical detection of this compound.

HPLC & LC-MS Method Development

Q1: My this compound peak is showing significant tailing in reversed-phase HPLC. What are the likely causes and solutions?

A: Peak tailing for cyclic peptides like this compound is often due to secondary interactions with the stationary phase or suboptimal mobile phase conditions. Here’s a step-by-step troubleshooting guide:

  • Problem: Residual silanol groups on the C18 column interacting with the peptide backbone.

    • Solution 1: Use a column with end-capping or a modern stationary phase designed for peptide analysis, such as a charged surface hybrid (CSH) C18 column. These columns can improve peak shape, especially when using formic acid as a mobile phase modifier.

    • Solution 2: Adjust the mobile phase pH. A slightly higher pH (e.g., 3.0-3.5) can sometimes improve the peak shape of basic peptides by minimizing ionic interactions with silanols.

  • Problem: Inappropriate mobile phase additive.

    • Solution: While trifluoroacetic acid (TFA) is excellent for peak shape in UV detection, it can cause ion suppression in mass spectrometry. For LC-MS applications, formic acid is preferred. If peak tailing is an issue with formic acid, try optimizing its concentration (0.05-0.1%) or using a different additive like ammonium formate.

  • Problem: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

Q2: I am observing low sensitivity for this compound in my LC-MS/MS analysis. How can I improve it?

A: Low sensitivity can stem from several factors, from sample preparation to instrument settings.

  • Problem: Ion suppression due to matrix effects.

    • Solution 1: Improve sample preparation. Utilize solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.

    • Solution 2: Modify the chromatographic method to separate this compound from co-eluting matrix components. Adjusting the gradient or using a column with a different selectivity can be effective.

    • Solution 3: Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. This is the most effective way to compensate for matrix effects and other sources of variability.

  • Problem: Suboptimal ionization parameters.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow rates, and temperature, to maximize the ionization of this compound. Unguisins are often detected as [M+H]⁺ or [M+Na]⁺ adducts in positive ion mode.[1]

  • Problem: Inefficient fragmentation.

    • Solution: Optimize the collision energy for the specific precursor ion of this compound to ensure efficient fragmentation and production of intense product ions for MRM analysis.

Q3: What is the best choice for a mobile phase for this compound analysis?

A: The optimal mobile phase depends on the detection method.

  • For HPLC-UV: A common mobile phase is a gradient of acetonitrile and water, both containing 0.1% TFA. TFA is an excellent ion-pairing agent that improves peak shape.

  • For LC-MS: A gradient of acetonitrile and water with 0.1% formic acid is the standard choice.[1] Formic acid is volatile and compatible with mass spectrometry, minimizing ion suppression compared to TFA. For challenging separations, adjusting the pH with ammonium formate can be beneficial.

Sample Preparation

Q4: How should I extract this compound from a fungal fermentation broth?

A: A general procedure for extracting this compound from a fermentation broth involves the following steps:

  • Harvesting: Separate the fungal mycelium from the broth by filtration or centrifugation.

  • Extraction: The fermentation broth can be extracted multiple times with an equal volume of an organic solvent like ethyl acetate.[2]

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Cleanup: The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography to remove interfering substances before HPLC or LC-MS analysis.

Q5: I am experiencing significant matrix effects. What are the best strategies to mitigate them?

A: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in quantifying analytes in complex samples.

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from the majority of matrix components.

  • Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.

  • Advanced Sample Cleanup: Employ more rigorous sample preparation techniques like SPE or liquid-liquid extraction.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.

  • Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with this compound is the most reliable method to correct for matrix effects. If a SIL-IS is not available, a structurally similar analog can be used.

Data Interpretation

Q6: What are the characteristic MS/MS fragments of this compound that I should monitor for quantification?

A: The fragmentation of cyclic peptides can be complex. For this compound, which is a cyclic heptapeptide, the fragmentation often involves cleavage of the amide bonds in the peptide backbone. The specific fragments will depend on the amino acid sequence. A detailed analysis of the MS/MS spectrum of an authentic standard is necessary to identify the most intense and stable fragment ions for use in multiple reaction monitoring (MRM) assays.

Quantitative Data Summary

The following table summarizes typical performance parameters for the analysis of cyclic peptides like this compound using LC-MS/MS. These values are representative and may vary depending on the specific instrumentation, method, and matrix.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 10-50 ng/mL0.1-1 ng/mL
Limit of Quantitation (LOQ) 50-100 ng/mL0.5-5 ng/mL
Precision (%RSD) < 15%< 15%
Accuracy (%RE) ± 15%± 15%

Note: These are typical values for cyclic peptide analysis and should be established for each specific assay. A study on the quantification of a cyclic peptide, human atrial natriuretic peptide, in rat plasma using microflow LC-MS/MS achieved a lower limit of quantification (LLOQ) of 0.01 ng/mL.[3]

Experimental Protocols

Protocol 1: Sample Preparation from Fungal Fermentation Broth
  • Centrifugation: Centrifuge 10 mL of the fungal fermentation broth at 4000 rpm for 15 minutes to pellet the mycelia.

  • Supernatant Collection: Carefully collect the supernatant.

  • Liquid-Liquid Extraction:

    • Add 10 mL of ethyl acetate to the supernatant in a separation funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the upper organic layer.

    • Repeat the extraction two more times with fresh ethyl acetate.

  • Evaporation: Combine the ethyl acetate extracts and evaporate to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC or LC-MS system.

Protocol 2: HPLC-UV Method for this compound Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and 280 nm.[1]

  • Injection Volume: 10 µL.

Protocol 3: LC-MS/MS Method for this compound Quantification
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: To be determined by infusing a standard of this compound to identify the precursor ion and optimize collision energy for the most intense product ions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection fermentation Fungal Fermentation Broth centrifugation Centrifugation fermentation->centrifugation lle Liquid-Liquid Extraction (Ethyl Acetate) centrifugation->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_uv HPLC-UV Analysis filtration->hplc_uv For Purity/Screening lcms LC-MS/MS Analysis filtration->lcms For Quantification

Diagram 1: General experimental workflow for this compound analysis.

Troubleshooting_Peak_Tailing start This compound Peak Tailing Observed check_column Check Column Type start->check_column check_mobile_phase Check Mobile Phase start->check_mobile_phase check_concentration Check Sample Concentration start->check_concentration solution_column Use End-capped or Peptide-Specific Column check_column->solution_column Standard C18? solution_ph Adjust Mobile Phase pH (e.g., 3.0-3.5) check_mobile_phase->solution_ph pH too low? solution_additive Optimize Additive (e.g., Formic Acid Conc.) check_mobile_phase->solution_additive Inappropriate additive? solution_concentration Reduce Injection Volume or Sample Concentration check_concentration->solution_concentration Overload?

References

Validation & Comparative

A Comparative Analysis of Anion Affinity in Unguisin A and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anion-binding affinities of the marine-derived cyclic heptapeptide Unguisin A and its synthetic analogues. The following sections detail the quantitative binding data, experimental methodologies, and a visualization of the experimental workflow.

This compound, a cyclic heptapeptide containing a unique γ-aminobutyric acid (GABA) residue, has been identified as a promiscuous host molecule for various anions, with a particularly high affinity for phosphate and pyrophosphate.[1][2][3] This inherent anion-binding capability has spurred investigations into its synthetic analogues to explore how structural modifications influence binding affinity and selectivity. This guide focuses on a comparative analysis of this compound and its rigidified, backbone-fluorinated analogues.

Quantitative Anion Affinity Data

The anion binding affinities of this compound and its fluorinated analogues were determined using ¹H NMR titration experiments. The association constants (Kₐ in M⁻¹) are summarized in the table below. These values quantify the strength of the interaction between the host molecule and the respective anions in a given solvent system.

CompoundAnionAssociation Constant (Kₐ in M⁻¹)
This compound Cl⁻160 ± 10
H₂PO₄⁻High Affinity
HP₂O₇³⁻High Affinity
Analogue 1 Cl⁻70 ± 10
Analogue 2 Cl⁻30 ± 5

Data sourced from ¹H NMR titrations in 10% CD₃OD/CDCl₃. High affinity for phosphate and pyrophosphate indicates strong binding, though specific association constants were not quantified under these conditions in the cited literature.[1]

The data reveals that while this compound exhibits a notable affinity for chloride ions, the introduction of fluorine into the backbone of its analogues leads to a significant reduction in chloride binding affinity.[1] This suggests that the conformational rigidity imposed by fluorination negatively impacts the binding of this specific anion.

Experimental Protocols

The determination of anion binding affinities for this compound and its analogues was primarily conducted using Nuclear Magnetic Resonance (NMR) titration.

¹H NMR Titration for Anion Binding Affinity:

  • Sample Preparation: A known concentration of the this compound analogue is dissolved in a deuterated solvent mixture (e.g., 10% CD₃OD in CDCl₃).

  • Initial Spectrum: A ¹H NMR spectrum of the host molecule is recorded to establish the initial chemical shifts of its protons, particularly the NH amide protons which are sensitive to anion binding.

  • Titration: A solution of the anion (as a tetrabutylammonium salt, e.g., TBACl) of known concentration is incrementally added to the NMR tube containing the host molecule.

  • Spectral Acquisition: After each addition of the anion solution, a ¹H NMR spectrum is acquired.

  • Data Analysis: The changes in the chemical shifts of the NH protons are monitored. These changes are then fitted to a 1:1 binding model using specialized software to calculate the association constant (Kₐ).

This method allows for the precise determination of the binding strength between the host and guest molecules in solution.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the anion binding affinity of this compound analogues using ¹H NMR titration.

G Workflow for Anion Affinity Determination cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis prep_host Dissolve this compound Analogue in Deuterated Solvent initial_spec Record Initial ¹H NMR Spectrum of Host prep_host->initial_spec prep_anion Prepare Anion Solution (e.g., TBA Salt in Solvent) titration Incremental Addition of Anion Solution prep_anion->titration initial_spec->titration acquire_spec Acquire ¹H NMR Spectrum After Each Addition titration->acquire_spec Repeat monitor_shifts Monitor Chemical Shift Changes of NH Protons acquire_spec->monitor_shifts fitting Fit Data to a 1:1 Binding Model monitor_shifts->fitting calc_ka Calculate Association Constant (Kₐ) fitting->calc_ka

Caption: A flowchart illustrating the key steps in determining anion binding affinity using ¹H NMR titration.

This guide provides a concise overview of the comparative anion affinity of this compound and its fluorinated analogues, supported by quantitative data and a clear description of the experimental methodology. The findings highlight the potential for tuning anion selectivity through synthetic modifications of the this compound scaffold.

References

A Comparative Guide to the Synthesis of Fluorinated Unguisin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of native Unguisin A and its fluorinated derivatives. This compound, a cyclic heptapeptide of fungal origin, is characterized by its unique structure containing a γ-aminobutyric acid (GABA) residue.[1][2] While its biological activities are not extensively defined, it has been identified as a high-affinity anion receptor, particularly for phosphate and pyrophosphate.[2][3] The introduction of fluorine into the this compound scaffold offers a strategy to modulate its conformation and physicochemical properties, such as anion binding affinity.[3] This guide details the synthetic methodologies, presents comparative data, and outlines the experimental protocols for these compounds.

Performance Comparison: this compound vs. Fluorinated Derivatives

The introduction of vicinal difluorination in the GABA residue of this compound leads to significant alterations in the peptide's conformational landscape and a reduction in its anion binding affinity. The stereochemistry of the fluorine atoms dictates the resulting secondary structure of the cyclic peptide.

ParameterThis compoundFluorinated this compound AnaloguesReference
Anion Binding Affinity (Chloride) High15-50% lower affinity compared to this compound
Conformation Predominantly flat conformationDramatically different secondary structures depending on fluorine stereochemistry
Reported Biological Activity Anion receptor for phosphate and pyrophosphate; no significant antimicrobial activityAltered affinity for chloride ions

Synthetic Workflow

The synthesis of both this compound and its fluorinated analogues generally follows a convergent strategy involving the synthesis of a linear peptide precursor followed by macrocyclization.

G General Synthetic Workflow for this compound and Derivatives cluster_0 Linear Peptide Synthesis cluster_1 Macrocyclization A Amino Acid Building Blocks B Solid-Phase or Solution-Phase Peptide Synthesis A->B C Linear Heptapeptide Precursor B->C D Deprotection C->D E Cyclization Reaction D->E F Purification E->F G Final Product (this compound or Fluorinated Analogue) F->G

Caption: General synthetic workflow for this compound and its derivatives.

Experimental Protocols

Total Synthesis of this compound

The first total synthesis of this compound was achieved through a solution-phase approach, culminating in a high-yielding macrocyclization step.

1. Synthesis of the Linear Heptapeptide Precursor:

  • The synthesis commenced with the appropriate protected amino acid residues.

  • A series of coupling and deprotection steps were carried out in solution to assemble the linear heptapeptide.

  • Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) were employed.

  • The fully protected linear peptide was then selectively deprotected at the N- and C-termini to prepare for cyclization.

2. Macrocyclization:

  • The deprotected linear precursor was subjected to high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

  • The cyclization was typically mediated by a peptide coupling reagent like DPPA (diphenylphosphoryl azide).

  • The reaction proceeded rapidly and in good yield to afford the protected cyclic heptapeptide.

3. Final Deprotection and Purification:

  • The protecting groups on the amino acid side chains were removed under appropriate conditions.

  • The final product, this compound, was purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Fluorinated this compound Analogues

The synthesis of the four vicinal difluorinated analogues of this compound followed a similar strategy, incorporating a custom-synthesized fluorinated GABA building block.

1. Synthesis of Fluorinated GABA Building Blocks:

  • The synthesis of the stereoisomeric difluorinated γ-amino acid building blocks was a key initial step.

  • The specific stereochemistry of the fluorine atoms was controlled during this multi-step synthesis.

2. Incorporation into the Linear Peptide:

  • The protected fluorinated GABA building block was incorporated into the linear heptapeptide sequence using solid-phase peptide synthesis (SPPS).

  • The remaining amino acids were sequentially added to the resin-bound peptide chain.

3. Cleavage from Resin and Macrocyclization:

  • The linear peptide was cleaved from the solid support.

  • The subsequent macrocyclization was performed in solution under conditions similar to those used for the native this compound.

4. Deprotection and Purification:

  • The final deprotection and purification steps were carried out as described for this compound to yield the desired fluorinated analogues.

Anion Binding Affinity Determination

The anion binding affinities of this compound and its fluorinated derivatives were determined using ¹H NMR titration experiments.

  • A solution of the cyclic peptide in a suitable deuterated solvent (e.g., acetone-d₆:DMSO-d₆ 9:1 v/v) was prepared.

  • Aliquots of a solution of the tetrabutylammonium salt of the anion (e.g., chloride) were incrementally added.

  • The chemical shift changes of the amide NH protons of the peptide were monitored by ¹H NMR spectroscopy after each addition.

  • The association constants (Kₐ) were calculated by fitting the titration data to a 1:1 binding model.

Biological Activity and Signaling Pathway

Currently, there is no well-defined signaling pathway directly modulated by this compound. Its primary characterized biological function is that of an anion receptor. Fluorination has been shown to reduce this anion binding capability. The lack of significant antimicrobial or cytotoxic activity has been reported, suggesting that its role may be more related to molecular recognition and transport processes. Further research is needed to elucidate any potential downstream effects of its anion binding properties in a biological context.

G This compound Anion Binding UnguisinA This compound Complex This compound-Anion Complex UnguisinA->Complex Binding Anion Anion (e.g., Phosphate, Pyrophosphate, Chloride) Anion->Complex BiologicalEffect Potential Biological Effect (e.g., Transport, Sensing) Complex->BiologicalEffect Further research needed

Caption: Conceptual diagram of this compound's anion binding function.

References

A Comparative Guide to Unguisin A and Other Anion Receptors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anion-binding performance of the natural cyclic peptide Unguisin A against other synthetic anion receptors. The following sections detail quantitative binding data, experimental methodologies, and visual representations of key concepts to inform receptor selection and design.

Introduction to Anion Recognition and the Role of this compound

Anion recognition is a burgeoning field in supramolecular chemistry with wide-ranging applications in sensing, catalysis, and transmembrane transport. Anion receptors are molecules designed to selectively bind specific anions, a function crucial in many biological processes. Defects in natural anion transport channels are linked to diseases such as cystic fibrosis, making the development of synthetic anion transporters a significant therapeutic goal.

This compound, a marine-derived cyclic heptapeptide containing a flexible γ-aminobutyric acid (GABA) residue, has emerged as a noteworthy natural anion receptor. It exhibits a particularly high affinity for phosphate and pyrophosphate, highlighting its potential in environmental and biomedical applications.[1][2] This guide compares the performance of this compound with other classes of synthetic anion receptors, providing available experimental data to aid in the selection of appropriate molecular scaffolds for specific anion targets.

Comparative Performance of Anion Receptors

The efficacy of an anion receptor is primarily evaluated by its binding affinity (association constant, Kₐ) and selectivity for a target anion over others. The following tables summarize the available quantitative data for this compound and its analogues, alongside representative examples from other major classes of anion receptors.

Table 1: Anion Binding Affinities (Kₐ, M⁻¹) of this compound and its Analogues
AnionThis compoundFluorinated this compound AnaloguesSolvent System
Chloride (Cl⁻)Reference Affinity15-50% lower affinity than this compound[2]Not Specified
Phosphate (H₂PO₄⁻)High Affinity[1][2]Data not availableNot Specified
Pyrophosphate (HP₂O₇³⁻)High AffinityData not availableNot Specified
Table 2: Anion Binding Affinities (Kₐ, M⁻¹) of Selected Synthetic Anion Receptors
Receptor ClassReceptor ExampleChloride (Cl⁻)Bromide (Br⁻)Dihydrogen Phosphate (H₂PO₄⁻)Acetate (AcO⁻)Solvent System
Tripodal Receptors Tris(urea) derivative4,800<102,500>10,000CD₃CN/DMSO-d₆ (9:1)
Hexaurea Receptor93Data not available8.4 x 10⁵Data not available5% H₂O/DMSO-d₆
Calixpyrroles Octamethylcalixpyrrole1.9 x 10⁵Data not availableData not availableData not availableAcetonitrile
Cyclic Peptides Cyclo(Val-Thr)₃Data not availableData not availableHigh affinity for tetrahedral oxoanionsData not availableDMSO-d₆
Squaramides Aliphatic Symmetric Squaramide IVKₐ > I, II, IIIKₐ < IData not availableData not availableNot Specified

This table presents a selection of data from the literature to provide a general comparison. Direct comparison is challenging due to variations in solvent systems and experimental conditions.

Experimental Protocols

The determination of anion binding affinities is commonly achieved through ¹H NMR titration and Isothermal Titration Calorimetry (ITC). Below are detailed methodologies for these key experiments.

¹H NMR Titration

This technique monitors the chemical shift changes of protons in the receptor molecule upon the addition of an anion. The magnitude of the shift is proportional to the extent of binding, allowing for the calculation of the association constant (Kₐ).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the receptor (e.g., this compound) of known concentration (typically in the low millimolar range) in a suitable deuterated solvent (e.g., DMSO-d₆, acetonitrile-d₃).

    • Prepare a stock solution of the anion to be tested (as a tetrabutylammonium or other suitable salt) in the same deuterated solvent at a concentration significantly higher than the receptor solution.

  • Titration:

    • Acquire a ¹H NMR spectrum of the free receptor solution.

    • Add small aliquots of the anion solution to the receptor solution in the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition, ensuring the temperature is kept constant.

    • Continue the additions until the chemical shifts of the receptor's protons no longer change, indicating saturation of the binding sites.

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of specific protons on the receptor that are involved in anion binding (e.g., amide N-H protons).

    • Plot Δδ as a function of the anion concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using specialized software (e.g., Bindfit, HypNMR) to determine the association constant (Kₐ).

Conceptual Workflow for ¹H NMR Titration

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Receptor Receptor Solution (Known Concentration) NMR_Tube Receptor Solution + Aliquot of Anion Receptor->NMR_Tube Anion Anion Solution (Higher Concentration) Anion->NMR_Tube NMR_Spec Acquire ¹H NMR Spectrum NMR_Tube->NMR_Spec Repeat Plot Plot Δδ vs. [Anion] NMR_Spec->Plot Fit Fit to Binding Model Plot->Fit Ka Determine Kₐ Fit->Ka

Caption: Workflow for determining anion binding affinity using ¹H NMR titration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

Methodology:

  • Sample Preparation:

    • Prepare solutions of the receptor and the anion in the same buffer to minimize heats of dilution. The buffer should be degassed.

    • The concentration of the receptor in the sample cell and the anion in the syringe should be carefully chosen based on the expected binding affinity.

  • Experiment Setup:

    • Fill the sample cell of the calorimeter with the receptor solution.

    • Fill the injection syringe with the anion solution.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Inject small, precise volumes of the anion solution into the sample cell at regular intervals.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data is a series of heat-flow spikes corresponding to each injection.

    • Integration of these peaks yields the heat change per injection.

    • Plot the heat change against the molar ratio of anion to receptor.

    • Fit the resulting titration curve to a binding model to determine the thermodynamic parameters (Kₐ, ΔH, and stoichiometry).

General Signaling Pathway for Anion Binding

G Receptor Anion Receptor Complex Receptor-Anion Complex Receptor->Complex Binding Anion Anion Anion->Complex Response Measurable Response (e.g., Δδ in NMR, Heat change in ITC) Complex->Response

Caption: General pathway of anion binding leading to a measurable signal.

Conclusion

This compound represents a promising natural scaffold for the development of anion receptors, particularly for phosphate and pyrophosphate. While comprehensive quantitative data for a wide range of anions is still needed for a complete comparative analysis, initial studies on its fluorinated analogues suggest that its inherent flexibility is a key determinant of its binding affinity. Synthetic receptors, such as tripodal ureas and calixpyrroles, offer high tunability and have demonstrated strong and selective binding for various anions. The choice of receptor will ultimately depend on the specific target anion, the desired selectivity, and the solvent environment. The experimental protocols outlined in this guide provide a foundation for researchers to quantitatively assess and compare the performance of these and other novel anion receptors.

References

Validating the Anion Binding Capacity of Synthetic Unguisin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anion binding capacity of synthetic Unguisin A with alternative anion binders. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential applications in drug development and other scientific fields.

This compound, a cyclic heptapeptide originally isolated from a marine fungus, has garnered significant interest for its ability to selectively bind anions, particularly phosphate and pyrophosphate.[1] Its unique structure, containing a flexible γ-aminobutyric acid (GABA) residue, is thought to contribute to its anion binding capabilities.[1] This guide will delve into the experimental validation of this capacity, offering a clear comparison with other synthetic anionophores.

Comparative Analysis of Anion Binding Affinities

To provide a comparative context, the following table summarizes the reported binding affinities of various synthetic anion binders for different anions. This allows for an indirect assessment of where this compound might stand in terms of binding strength.

Anion BinderAnionBinding Constant (Ka, M⁻¹)Solvent/ConditionsReference
Strapped Calix[2]pyrrole (Phenyl-strapped)Cl⁻1.4 x 10⁵Acetonitrile[3]
Strapped Calixpyrrole (Phenyl-strapped)Br⁻4.5 x 10⁵Acetonitrile
Strapped Calixpyrrole (Phenyl-strapped)PhCO₂⁻7.9 x 10⁵Acetonitrile
Strapped Calixpyrrole (Pyrrole-strapped)Cl⁻64 x K_BrAcetonitrile
Bis(amidopyrrole)-functionalized stiff-stilbene (E-isomer)Cl⁻4.6 x 10²Chloroform-d
Bis(amidopyrrole)-functionalized stiff-stilbene (Z-isomer)Cl⁻59Chloroform-d
Bis(amidopyrrole)-functionalized stiff-stilbene (Z-isomer)H₂PO₄⁻94Chloroform-d
Bis-urea receptor derived from stiff-stilbene (Z-isomer)H₂PO₄⁻2.02 x 10³DMSO-d₆/0.5% H₂O
Bis-urea receptor derived from stiff-stilbene (E-isomer)H₂PO₄⁻77DMSO-d₆/0.5% H₂O
Metal-organic cage [Pd₂(L2)₄]⁴⁺Cl⁻1.8 x 10⁵Buffered aqueous solution
Metal-organic cage [Pd₂(L4)₄]⁴⁺ (fluorinated)Cl⁻6.0 x 10⁵Buffered aqueous solution

Experimental Protocols for Anion Binding Validation

Accurate determination of anion binding affinities requires robust experimental methodologies. The following are detailed protocols for three common techniques used to validate and quantify the interaction between a synthetic host, such as this compound, and anionic guests.

¹H NMR Titration

Principle: This technique monitors the changes in the chemical shifts of the host's protons upon the incremental addition of the anion. The magnitude of the chemical shift change is proportional to the fraction of the host bound to the anion, allowing for the determination of the binding constant.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of synthetic this compound of known concentration (e.g., 1 mM) in a deuterated solvent (e.g., DMSO-d₆).

    • Prepare a stock solution of the anion (as a tetrabutylammonium salt to ensure solubility) of a significantly higher concentration (e.g., 50 mM) in the same deuterated solvent.

  • Titration:

    • Acquire a ¹H NMR spectrum of the this compound solution alone.

    • Add small aliquots of the anion stock solution to the NMR tube containing the this compound solution.

    • After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.

    • Continue the additions until the chemical shifts of the this compound protons no longer change, indicating saturation.

  • Data Analysis:

    • Identify the host protons that exhibit the largest chemical shift changes upon anion binding.

    • Plot the change in chemical shift (Δδ) of these protons as a function of the anion concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) using specialized software to calculate the association constant (Ka).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Protocol:

  • Sample Preparation:

    • Prepare a solution of synthetic this compound (e.g., 0.1 mM) in a suitable buffer.

    • Prepare a solution of the anion (e.g., 1 mM) in the exact same buffer to minimize heats of dilution.

    • Degas both solutions to prevent air bubbles from interfering with the measurement.

  • ITC Experiment:

    • Load the this compound solution into the sample cell of the calorimeter.

    • Load the anion solution into the injection syringe.

    • Set the experimental temperature and stirring speed.

    • Perform a series of small injections of the anion solution into the sample cell. The instrument will measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change as a function of the molar ratio of anion to this compound.

    • Fit the resulting titration curve to a binding model to determine the thermodynamic parameters (Ka, ΔH, and n).

Fluorescence Spectroscopy (Competition Assay)

Principle: This indirect method is useful when the binding event itself does not produce a significant fluorescence change. A fluorescent probe that is known to bind to the host is displaced by the anion of interest, leading to a change in the fluorescence signal.

Protocol:

  • Sample and Reagent Preparation:

    • Prepare a stock solution of synthetic this compound.

    • Prepare a stock solution of a fluorescent probe known to bind to this compound (e.g., 8-Anilino-1-naphthalenesulfonic acid, ANS).

    • Prepare a series of solutions with increasing concentrations of the anion to be tested.

  • Competition Assay:

    • Prepare a solution containing a fixed concentration of this compound and the fluorescent probe.

    • Measure the initial fluorescence of this solution.

    • Add increasing concentrations of the anion to the this compound-probe solution.

    • Measure the fluorescence after each addition. The displacement of the probe by the anion will result in a change in fluorescence intensity or polarization.

  • Data Analysis:

    • Plot the change in fluorescence as a function of the anion concentration.

    • Fit the data to a competitive binding model to determine the IC50 value (the concentration of anion required to displace 50% of the bound probe).

    • The IC50 value can then be used to calculate the binding affinity of the anion for this compound.

Visualizing Experimental and Logical Relationships

To further clarify the experimental workflow and potential biological implications, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Anion Binding Validation cluster_analysis Data Analysis synth Synthetic this compound purify Purification (HPLC) synth->purify nmr ¹H NMR Titration purify->nmr itc Isothermal Titration Calorimetry (ITC) purify->itc fluoro Fluorescence Spectroscopy purify->fluoro ka_kd Binding Constants (Ka, Kd) nmr->ka_kd itc->ka_kd thermo Thermodynamic Parameters (ΔH, ΔS) itc->thermo fluoro->ka_kd comparison comparison ka_kd->comparison Compare to Alternatives

Caption: Experimental workflow for validating the anion binding capacity of synthetic this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling receptor Anion-Gated Ion Channel second_messenger Second Messenger (e.g., Ca²⁺, cAMP) receptor->second_messenger Influx transporter Anion Transporter transporter->second_messenger Increased Concentration kinase_cascade Kinase Cascade (e.g., MAPK/ERK) gene_expression Altered Gene Expression kinase_cascade->gene_expression Regulates second_messenger->kinase_cascade Activates cellular_response Cellular Response gene_expression->cellular_response extracellular_anion Extracellular Anions (e.g., Phosphate) extracellular_anion->receptor Binds & Opens extracellular_anion->transporter Transported unguisin_a This compound (Anion Binder) unguisin_a->extracellular_anion Sequesters

Caption: Hypothetical signaling pathway illustrating the potential impact of an anion binder like this compound.

Conclusion

Synthetic this compound presents a promising scaffold for the development of novel anion binders. Its inherent affinity for biologically important anions such as phosphate and pyrophosphate suggests potential applications in modulating cellular signaling pathways that are dependent on these ions. The experimental protocols detailed in this guide provide a robust framework for the quantitative validation of its anion binding capacity and for comparing its performance against other synthetic alternatives. Further research to elucidate the precise binding constants of this compound and to explore its effects in biological systems is warranted.

References

A Comparative Analysis of Unguisin A from Diverse Fungal Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides a detailed comparative study of Unguisin A, a cyclic heptapeptide, and its analogues isolated from various fungal strains. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, offering a consolidated overview of the structural diversity, biosynthetic pathways, and biological activities of this class of compounds. The information is presented to facilitate objective comparisons and support further investigation into the therapeutic potential of unguisins.

Introduction to Unguisins

Unguisins are a family of cyclic heptapeptides produced by a variety of fungi, particularly within the Aspergillus and related genera.[1][2][3] A defining structural feature of unguisins is the presence of a γ-aminobutyric acid (GABA) residue within the peptide ring, which imparts significant conformational flexibility.[4] These natural products also frequently contain a high proportion of D-amino acids, contributing to their structural diversity and potential for unique biological interactions.[4] this compound is one of the most well-known members of this family, and its isolation from various fungal sources has prompted interest in its biological properties.

Structural Diversity of this compound and its Analogues

This compound, cyclo(D-Ala-D-Val-L-Phe-D-Val-D-Ala-D-Trp-GABA), serves as a parent compound for a range of naturally occurring analogues. These structural variants typically arise from the substitution of one or more amino acid residues in the cyclic peptide backbone. This diversity is a direct result of the relaxed substrate specificity of the non-ribosomal peptide synthetase (NRPS) enzymes involved in their biosynthesis. A summary of this compound and its selected analogues, along with their producing fungal strains and structural modifications, is presented in Table 1.

Compound Producing Fungal Strain(s) Amino Acid Sequence Reference(s)
This compound Aspergillus candidus, Emericella unguis, Aspergillus violaceofuscuscyclo(D-Ala-D-Val-L-Phe-D-Val-D-Ala-D-Trp-GABA)
Unguisin B Emericella unguis, Aspergillus violaceofuscus, Aspergillus heteromorphuscyclo(D-Ala-D-Val-L-Leu -D-Val-D-Ala-D-Trp-GABA)
Unguisin C Emericella unguiscyclo(D-Ala-D-Val-L-Phe-D-Ser -D-Ala-D-Trp-GABA)
Unguisin E Aspergillus sp. AF119, Aspergillus candiduscyclo(D-Ala-D-Val-L-β-MePhe -D-Val-D-Ala-D-Trp-GABA)
Unguisin F Mucor irregularis, Aspergillus candiduscyclo(D-Ala-D-Leu -L-Phe-D-Val-D-Ala-D-Trp-GABA)
Unguisin G Aspergillus candiduscyclo(D-Ala-D-Val-L-Phe-D-Val-D-Ala-D-Kyn -GABA)
Unguisin J Aspergillus heteromorphuscyclo(D-Ala-D-Val-L-Leu -D-Phe -D-Ala-D-Trp-GABA)
Unguisin K Aspergillus candiduscyclo(D-Ala-D-Leu -L-Phe-D-Val-D-Ala-D-Trp-GABA)

Note: Bolded residues indicate substitutions relative to this compound. Kyn = Kynurenine.

Biosynthesis of Unguisins

The biosynthesis of unguisins is orchestrated by a multi-modular non-ribosomal peptide synthetase (NRPS), designated as UgsA or UngA. This enzymatic assembly line is responsible for the sequential condensation of the constituent amino acids and the final cyclization of the linear peptide precursor. The biosynthesis is further tailored by accessory enzymes, including an alanine racemase (UgsC/UngC) that provides the D-alanine starter unit, and in some cases, a methyltransferase (UgsB/UngE') responsible for modifications such as the β-methylation of phenylalanine.

Interestingly, the genetic organization of the unguisin biosynthetic gene cluster (BGC) can vary between different producing strains. For instance, in Aspergillus candidus, the alanine racemase gene (ugsC) is located outside the main ugs gene cluster, whereas in other unguisin-producing fungi, it is co-localized within the BGC.

Unguisin_Biosynthesis cluster_precursors Precursor Supply cluster_enzymes Biosynthetic Machinery L-Ala L-Ala UgsC UgsC/UngC (Alanine Racemase) L-Ala->UgsC Amino_Acids L-Amino Acids (Val, Phe, Trp, etc.) UgsA UgsA/UngA (NRPS) Amino_Acids->UgsA GABA GABA GABA->UgsA D-Ala D-Ala UgsC->D-Ala Isomerization Linear_Heptapeptide Linear_Heptapeptide UgsA->Linear_Heptapeptide Elongation Unguisin_A This compound UgsA->Unguisin_A D-Ala->UgsA Initiation Linear_Heptapeptide->UgsA Cyclization & Release

Proposed biosynthetic pathway of this compound.

Comparative Biological Activity

The biological activity of this compound and its analogues has been investigated in several studies, though comprehensive comparative data remains somewhat limited. The available quantitative data is summarized in Table 2.

Compound Fungal Source Assay Target Result Reference(s)
This compound, E, FAspergillus candidus MEFC1001Cytotoxicity (CCK-8)HEK293T, LO2, A549, HCT116, HeLa, HepG2, MCF-7, SH-SY5YNo significant cytotoxicity at 50 µM
This compoundEmericella unguisAntimicrobial (MIC)Candida albicans125 µg/mL
Unguisin BEmericella unguisAntimicrobial (MIC)Staphylococcus aureus62.5 µg/mL
This compoundNot specifiedAnion BindingPhosphate (H₂PO₄⁻)High Affinity
This compoundNot specifiedAnion BindingPyrophosphate (HP₂O₇³⁻)High Affinity

Notably, this compound has demonstrated a high affinity for phosphate and pyrophosphate anions, suggesting a potential role as an anion receptor. This property is of interest for the development of sensors or transporters for these biologically important anions. In contrast, the cytotoxic and antimicrobial activities of unguisins appear to be modest or negligible in the assays conducted to date.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the key experimental protocols employed in the study of unguisins.

Fungal Cultivation, Extraction, and Isolation of Unguisins

A general workflow for obtaining unguisins from fungal cultures is depicted below.

Extraction_Workflow Start Start Fungal_Culture Fungal Cultivation (e.g., Solid Rice Medium) Start->Fungal_Culture Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Preparative HPLC) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., Semi-preparative HPLC) Fractions->Purification Pure_Unguisin Pure this compound Purification->Pure_Unguisin End End Pure_Unguisin->End

General workflow for unguisin extraction.
  • Cultivation: Fungal strains are typically cultured on a solid medium, such as rice, or in a liquid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or culture medium is extracted with an appropriate organic solvent, such as ethyl acetate, to obtain a crude extract containing the unguisins.

  • Fractionation and Purification: The crude extract is subjected to chromatographic techniques, such as preparative and semi-preparative High-Performance Liquid Chromatography (HPLC), to separate and purify the individual unguisin analogues.

Structural Elucidation

The chemical structures of the isolated unguisins are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to elucidate the amino acid sequence and the overall three-dimensional structure of the cyclic peptides.

Determination of Amino Acid Stereochemistry (Marfey's Method)

The absolute configuration of the constituent amino acids is determined by Marfey's method.

  • Hydrolysis: The purified unguisin is hydrolyzed with strong acid (e.g., 6 M HCl) to break the peptide bonds and release the individual amino acids.

  • Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). This chiral reagent forms diastereomeric derivatives with the L- and D-amino acids.

  • Chromatographic Separation: The resulting diastereomers are separated and analyzed by reverse-phase HPLC.

  • Comparison with Standards: The retention times of the derivatized amino acids from the hydrolysate are compared with those of authentic L- and D-amino acid standards that have been derivatized in the same manner. This comparison allows for the unambiguous assignment of the stereochemistry of each amino acid in the unguisin.

Cytotoxicity Assay (Cell Counting Kit-8, CCK-8)
  • Cell Seeding: Human cancer cell lines and/or normal cell lines are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the purified unguisins for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: After the treatment period, the CCK-8 solution is added to each well. The WST-8 in the CCK-8 reagent is bioreduced by cellular dehydrogenases in viable cells to a soluble formazan dye.

  • Incubation and Absorbance Measurement: The plates are incubated for a short period (e.g., 1-4 hours) to allow for color development. The absorbance of the formazan product is then measured using a microplate reader at a wavelength of 450 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration, MIC)
  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution: The purified unguisin is serially diluted in a 96-well microtiter plate containing broth medium to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the unguisin that completely inhibits the visible growth of the microorganism.

Conclusion

This comparative guide provides a foundational overview of this compound and its analogues, highlighting the structural diversity and biosynthetic origins of these fungal cyclic peptides. While the currently available data suggests limited potential for direct application as cytotoxic or antimicrobial agents, the pronounced anion binding affinity of this compound opens avenues for further exploration in the development of molecular sensors and transporters. The detailed experimental protocols provided herein are intended to standardize methodologies and encourage further research into the biological activities and potential applications of this intriguing class of natural products.

References

A Comparative Guide to Investigating Unguisin A Anion Binding: In Vitro vs. In Silico Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Unguisin A, a cyclic heptapeptide of fungal origin, has garnered significant interest for its ability to act as a molecular receptor for various anions.[1][2] Its promiscuous binding capabilities, with a particularly high affinity for phosphate and pyrophosphate, make it a subject of study for potential applications in sensing and therapeutic development.[1][2] This guide provides a comparative overview of the experimental (in vitro) and computational (in silico) methodologies used to investigate the anion binding properties of this compound, offering insights into their respective strengths and data outputs.

Data Presentation: A Comparative Summary

ParameterIn Vitro (NMR Spectroscopy)In Silico (Molecular Dynamics Simulation)
Binding Affinity (Ka) Experimentally determined; High affinity observed for phosphate and pyrophosphate.[1] Relative affinities for other anions can be inferred from chemical shift perturbations.Computationally estimated (e.g., via MM/PBSA or other free energy methods); Provides a theoretical ranking of binding strengths for various anions.
Binding Stoichiometry Determined by analyzing titration curves (e.g., Job plot analysis).Assumed or systematically tested by varying the number of anions in the simulation box.
Identification of Binding Site Inferred from chemical shift perturbations of specific protons in the this compound structure.Visually identified and quantified through analysis of the simulation trajectory, showing which residues are in close contact with the anion.
Conformational Changes Observed through changes in the NMR spectrum upon anion binding, indicating a conformational shift in the cyclic peptide.Dynamically observed and quantified by measuring changes in root-mean-square deviation (RMSD), radius of gyration, and dihedral angles of the peptide backbone.
Thermodynamic Parameters Can be determined through temperature-dependent NMR studies or Isothermal Titration Calorimetry (ITC).Can be calculated from free energy simulations, providing insights into the enthalpic and entropic contributions to binding.

Experimental and Computational Workflows

The investigation of this compound's anion binding properties follows distinct, yet complementary, workflows for in vitro and in silico approaches.

In Vitro Experimental Workflow: NMR Titration cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis prep_unguisin Prepare this compound Solution (in deuterated solvent) nmr_initial Acquire Initial ¹H NMR Spectrum of this compound prep_unguisin->nmr_initial prep_anion Prepare Anion Stock Solutions (as salts, e.g., Na₂HPO₄) nmr_titration Incremental Addition of Anion Solution prep_anion->nmr_titration nmr_initial->nmr_titration nmr_spectra Acquire ¹H NMR Spectrum after each addition nmr_titration->nmr_spectra Repeat nmr_spectra->nmr_titration analysis_csp Monitor Chemical Shift Perturbations (CSPs) nmr_spectra->analysis_csp analysis_binding Plot Δδ vs. [Anion]/[this compound] Ratio analysis_csp->analysis_binding analysis_fit Fit Binding Isotherm to Determine Kₐ analysis_binding->analysis_fit

In Vitro Experimental Workflow for this compound Anion Binding using NMR Titration.

In Silico Computational Workflow: Molecular Dynamics cluster_setup System Setup cluster_simulation MD Simulation cluster_analysis Data Analysis setup_structure Build 3D Structure of This compound setup_box Solvate in a Simulation Box with Explicit Solvent setup_structure->setup_box setup_anion Define Anion Parameters setup_anion->setup_box setup_ions Add Counter-ions to Neutralize System setup_box->setup_ions sim_minimize Energy Minimization setup_ions->sim_minimize sim_equilibrate System Equilibration (NVT and NPT) sim_minimize->sim_equilibrate sim_production Production MD Run sim_equilibrate->sim_production analysis_trajectory Analyze Trajectory: (RMSD, RMSF, H-bonds) sim_production->analysis_trajectory analysis_binding Identify Binding Site and Key Interactions analysis_trajectory->analysis_binding analysis_free_energy Calculate Binding Free Energy (e.g., MM/PBSA) analysis_trajectory->analysis_free_energy

A Hypothetical In Silico Workflow for this compound Anion Binding using Molecular Dynamics.

Detailed Methodologies

In Vitro Experimental Protocol: ¹H NMR Titration

This protocol is based on the general methods used for studying cyclic peptide-anion interactions.

  • Materials and Sample Preparation:

    • This compound: A stock solution of this compound (e.g., 1 mM) is prepared in a deuterated solvent mixture, such as acetone-d₆:DMSO-d₆ (9:1 v/v), to ensure solubility and minimize solvent interference with amide protons.

    • Anions: Stock solutions of various anions (e.g., phosphates, pyrophosphates, halides) are prepared as tetrabutylammonium (TBA) or sodium salts in the same deuterated solvent to avoid introducing extraneous protons.

  • NMR Data Acquisition:

    • A high-resolution NMR spectrometer (e.g., 500 MHz or higher) is used to acquire ¹H NMR spectra.

    • An initial ¹H NMR spectrum of the this compound solution is recorded to serve as a reference (0 equivalents of anion).

  • Titration Procedure:

    • Small aliquots of the anion stock solution are incrementally added to the NMR tube containing the this compound solution.

    • After each addition, the solution is thoroughly mixed, and a ¹H NMR spectrum is acquired. This process is repeated until no significant changes in the chemical shifts of the this compound protons are observed, typically up to 10-20 equivalents of the anion.

  • Data Analysis:

    • The chemical shifts of specific protons of this compound, particularly the amide (N-H) protons that are likely involved in hydrogen bonding with the anion, are monitored.

    • The change in chemical shift (Δδ) for each proton is plotted against the molar ratio of the anion to this compound.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., 1:1 or 1:2) using non-linear regression analysis to calculate the association constant (Ka).

In Silico Protocol: Molecular Dynamics (MD) Simulation

This hypothetical protocol outlines a standard approach for modeling peptide-ligand interactions.

  • System Preparation:

    • Structure Generation: A three-dimensional structure of this compound is generated. Since a crystal structure may not be available, this can be done through homology modeling or de novo structure prediction, followed by energy minimization.

    • Ligand (Anion) Parametrization: The anion of interest (e.g., H₂PO₄⁻) is parametrized to be compatible with the chosen force field (e.g., AMBER, CHARMM).

    • System Solvation: The this compound-anion complex is placed in the center of a periodic box and solvated with an explicit solvent model (e.g., TIP3P water).

    • Ionization and Neutralization: Counter-ions are added to neutralize the system's total charge.

  • Simulation Execution:

    • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

    • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT ensemble) to achieve the correct density.

    • Production MD: A long-timescale (e.g., 100-500 ns) MD simulation is run under the NPT ensemble to sample the conformational space of the this compound-anion complex.

  • Data Analysis:

    • Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the complex (e.g., by calculating the RMSD of the peptide backbone). Hydrogen bond analysis is performed to identify persistent interactions between this compound and the anion.

    • Binding Free Energy Calculation: The binding free energy is estimated using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy difference between the bound and unbound states.

Conclusion

Both in vitro and in silico models provide valuable, albeit different, insights into the anion binding properties of this compound. NMR spectroscopy offers direct experimental evidence of binding, providing quantitative affinity data and identifying the regions of the molecule involved in the interaction. Molecular dynamics simulations, on the other hand, provide a dynamic, atomistic view of the binding process, revealing the specific intermolecular interactions and conformational changes that stabilize the complex. While experimental validation remains the gold standard, the predictive power of computational models can guide further experimental work, aid in the rational design of this compound analogs with tailored binding properties, and provide a deeper mechanistic understanding of its function as an anion receptor. The integration of both approaches will be crucial in fully elucidating the potential of this compound in various scientific and therapeutic fields.

References

Efficacy of Unguisin A as a Pyrophosphate Sensor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Unguisin A as a sensor for pyrophosphate (PPi), a molecule of significant biological interest. Due to the limited availability of detailed public data on this compound's performance, this document focuses on its established role as an anion receptor and contrasts it with other well-characterized pyrophosphate sensing alternatives. Experimental data and protocols for these alternatives are provided to offer a comprehensive overview of the current landscape of pyrophosphate detection.

This compound: A Cyclic Peptide Anion Receptor

This compound is a cyclic heptapeptide of fungal origin that has been identified as an effective anion receptor.[1] It exhibits a notable affinity for phosphate and pyrophosphate, binding these anions through hydrogen bonding interactions. This binding event induces a conformational change in the peptide's structure, a phenomenon that can be observed using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Sensing Mechanism: The primary mechanism for detecting pyrophosphate with this compound relies on monitoring the changes in the ¹H NMR spectrum of the peptide upon addition of the anion.[1] The chemical shifts of the amide protons in the peptide backbone are particularly sensitive to the binding of anions, providing a spectroscopic signature of the interaction.

Data Presentation:

Experimental Protocol: ¹H NMR Titration (General Outline)

A detailed, validated protocol for the use of this compound as a pyrophosphate sensor is not publicly available. However, a general experimental approach based on NMR titration would involve the following steps:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Initial Spectrum: A baseline ¹H NMR spectrum of the free this compound is recorded.

  • Titration: Aliquots of a stock solution of a pyrophosphate salt (e.g., tetrabutylammonium pyrophosphate) are incrementally added to the this compound solution.

  • Spectral Acquisition: After each addition, a ¹H NMR spectrum is acquired.

  • Data Analysis: The changes in the chemical shifts of the amide protons of this compound are monitored. These changes are then plotted against the molar ratio of pyrophosphate to this compound to determine the stoichiometry and binding affinity of the interaction.

Mandatory Visualization:

General Principle of Anion Sensing by this compound UnguisinA This compound (Free Conformation) Complex This compound-PPi Complex (Altered Conformation) UnguisinA->Complex + PPi PPi Pyrophosphate (PPi) PPi->Complex NMR NMR Spectrometer Complex->NMR Analysis Signal Change in ¹H NMR Spectrum NMR->Signal

Caption: Binding of pyrophosphate to this compound induces a conformational change detected by NMR.

Alternative Pyrophosphate Sensors: A Comparison

A variety of synthetic fluorescent and colorimetric sensors have been developed for the detection of pyrophosphate. These alternatives often offer advantages in terms of sensitivity, selectivity, and ease of use in aqueous environments. The sensing mechanisms typically involve metal-ligand coordination, displacement assays, or specific chemical reactions.

Data Presentation: Performance of Alternative Pyrophosphate Sensors

Sensor TypeSensor NamePrincipleLimit of Detection (LOD)SelectivityReference
Fluorescent Tm(QS)₃Metal-complex formation with Thulium(III)23 nMHigh for PPi over other anions including phosphate[2]
Fluorescent PPE-NP conjugateDisplacement of a fluorescent polymer from nanoparticles>40 nMGood for PPi in the presence of 0.1 mM phosphate
Fluorescent Pd(II) complex with Methylcalcein BlueDisplacement assayLow to mid micromolarGood over phosphate and other common anions
Colorimetric PVP-modified Silver NanoparticlesAnti-aggregation of nanoparticles0.2 µM (smartphone-based)Not specified
Colorimetric Nanozymatic Carbon DotsInhibition of peroxidase-like activity4.29 nMHigh selectivity
Colorimetric Fe³⁺-chemosensor complexMetal-complex displacement0.36 µM (for Fe³⁺)Selective for PPi over other phosphate-based anions

Experimental Protocols: Key Alternative Methods

A. Fluorescent Displacement Assay

This method is commonly used for pyrophosphate detection. A non-fluorescent or quenched complex is formed between a metal ion and a fluorescent dye. The addition of pyrophosphate, which has a high affinity for the metal ion, displaces the fluorescent dye, leading to a "turn-on" fluorescence signal.

  • Reagent Preparation: Prepare a stock solution of the metal-dye complex in a suitable buffer (e.g., HEPES buffer at pH 7.4).

  • Calibration Curve: Prepare a series of pyrophosphate standards of known concentrations in the same buffer.

  • Measurement: Add a fixed volume of the metal-dye complex solution to each standard. After a short incubation period, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity versus the pyrophosphate concentration to generate a calibration curve. The limit of detection is typically calculated as 3 times the standard deviation of the blank divided by the slope of the calibration curve.

B. Colorimetric Assay using Nanoparticles

This approach utilizes the aggregation or disaggregation of nanoparticles, which results in a visible color change.

  • Nanoparticle Synthesis: Synthesize and stabilize nanoparticles (e.g., gold or silver nanoparticles) with a capping agent.

  • Assay Principle: In the presence of an aggregating agent (e.g., a metal ion), the nanoparticles aggregate, causing a color change (e.g., from red to blue for gold nanoparticles). Pyrophosphate can sequester the aggregating agent, preventing aggregation and restoring the original color.

  • Measurement: Mix the nanoparticle solution with the aggregating agent and varying concentrations of pyrophosphate.

  • Analysis: The color change can be quantified by measuring the absorbance spectrum using a UV-Vis spectrophotometer or by digital imaging with a smartphone for semi-quantitative analysis.

Mandatory Visualization:

Workflow for a Fluorescent Displacement Assay cluster_0 Sensor Preparation cluster_1 Detection cluster_2 Signal Readout Metal Metal Ion (e.g., Zn²⁺) QuenchedComplex Quenched Complex (Low Fluorescence) Metal->QuenchedComplex Dye Fluorescent Dye Dye->QuenchedComplex MetalPPi Metal-PPi Complex QuenchedComplex->MetalPPi + PPi FreeDye Free Dye (High Fluorescence) QuenchedComplex->FreeDye + PPi PPi Pyrophosphate (PPi) PPi->MetalPPi Fluorometer Fluorometer FreeDye->Fluorometer Signal Increased Fluorescence Signal Fluorometer->Signal

Caption: A common pyrophosphate sensing strategy using a fluorescent displacement assay.

Conclusion

This compound presents an interesting scaffold as a natural anion receptor with a high affinity for pyrophosphate. Its application as a sensor, however, appears to be primarily based on NMR spectroscopy, which may limit its use to specialized laboratory settings. Furthermore, the lack of comprehensive, publicly available data on its performance metrics makes a direct efficacy comparison challenging.

In contrast, a wide array of synthetic fluorescent and colorimetric pyrophosphate sensors have been developed and characterized extensively. Many of these offer high sensitivity and selectivity, operate in aqueous solutions, and provide a more straightforward and accessible means of pyrophosphate detection suitable for high-throughput screening and in-situ applications. For researchers and professionals in drug development, the choice of a pyrophosphate sensor will depend on the specific requirements of the application, including the desired sensitivity, the sample matrix, and the available instrumentation. While this compound is a promising lead compound for the design of new anion receptors, the currently available synthetic sensors provide more practical and well-documented solutions for routine pyrophosphate quantification.

References

Unveiling the Structure-Activity Relationship of Unguisin A Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Unguisin A, a cyclic heptapeptide of fungal origin, and its analogues have emerged as a class of natural products with intriguing, yet underexplored, biological activities. This guide provides a comparative analysis of the structural modifications of this compound and their impact on antifungal and cytotoxic properties. By presenting available quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate further research and development in this promising area.

Comparative Biological Activity of this compound and its Analogues

The biological activity of this compound analogues appears to be significantly influenced by the amino acid composition of the peptide ring. While a comprehensive structure-activity relationship (SAR) study across a wide range of analogues is not yet available in the public domain, existing data provides initial insights into the impact of specific structural variations.

Antifungal and Antibacterial Activity

Initial screenings have revealed modest antimicrobial activity for some Unguisin analogues. Notably, Unguisin J exhibits moderate antifungal activity against the pathogenic yeast Candida albicans, while Unguisin B shows activity against the Gram-positive bacterium Staphylococcus aureus. The minimum inhibitory concentration (MIC) values, representing the lowest concentration of a substance that prevents visible growth of a microorganism, are summarized below.

CompoundTarget OrganismMIC (µg/mL)
Unguisin JCandida albicans125
Unguisin BStaphylococcus aureus62.5

Table 1: Antifungal and Antibacterial Activity of Unguisin Analogues. This table summarizes the minimum inhibitory concentrations (MICs) of Unguisin J and B against specific pathogens.

Cytotoxic Activity

The cytotoxicity of several Unguisin analogues has been evaluated against a panel of human cancer cell lines and normal cell lines. The available data suggests that at a concentration of 50 µM, Unguisins A, E, F, and the newer analogue Unguisin K, do not exhibit significant cytotoxic effects. This lack of potent cytotoxicity could be advantageous for the development of selective antimicrobial agents with a favorable safety profile.

CompoundCell Lines TestedConcentrationResult
This compoundVarious cancer and normal cell lines50 µMNo significant cytotoxicity
Unguisin EVarious cancer and normal cell lines50 µMNo significant cytotoxicity
Unguisin FVarious cancer and normal cell lines50 µMNo significant cytotoxicity
Unguisin KVarious cancer and normal cell lines50 µMNo significant cytotoxicity

Table 2: Cytotoxicity Profile of Unguisin Analogues. This table outlines the observed cytotoxic effects of various Unguisin analogues on different human cell lines.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. The following sections describe standard protocols for assessing the antifungal and cytotoxic activities of cyclic peptides like this compound analogues.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 or similar protocols.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Preparation of Drug Dilutions:

  • The Unguisin analogue is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • A series of twofold serial dilutions of the stock solution are prepared in RPMI-1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the drug dilution is inoculated with the prepared fungal suspension.

  • A growth control (no drug) and a sterility control (no inoculum) are included.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the Unguisin analogue that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, as determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

1. Cell Seeding:

  • Human cancer or normal cell lines are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • The Unguisin analogues are dissolved in a suitable solvent and diluted to various concentrations in cell culture medium.

  • The medium from the seeded cells is replaced with the medium containing the different concentrations of the test compounds. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.

  • The cells are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

  • The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Key Concepts

To better understand the relationships and processes involved in the study of this compound analogues, the following diagrams have been generated using the DOT language.

SAR_Logic cluster_Structure Structural Modification cluster_Activity Biological Activity Unguisin_A This compound (Parent Compound) Analogue_X Analogue X (e.g., Amino Acid Substitution) Unguisin_A->Analogue_X Synthesis Antifungal Antifungal Activity (MIC) Analogue_X->Antifungal Testing Cytotoxicity Cytotoxicity (IC50) Analogue_X->Cytotoxicity Testing SAR Structure-Activity Relationship Antifungal->SAR Data for Cytotoxicity->SAR Data for

Figure 1. Logical relationship in SAR studies of this compound analogues.

Experimental_Workflow cluster_Antifungal Antifungal Assay cluster_Cytotoxicity Cytotoxicity Assay A1 Prepare Fungal Inoculum A2 Serial Dilution of Analogue A1->A2 A3 Inoculate & Incubate A2->A3 A4 Determine MIC A3->A4 C1 Seed Cells C2 Treat with Analogue C1->C2 C3 MTT Assay C2->C3 C4 Determine IC50 C3->C4 Unguisin_Analogue Unguisin_Analogue Unguisin_Analogue->A2 Unguisin_Analogue->C2

Figure 2. General experimental workflow for activity testing.

Antifungal_Mechanism Unguisin_Analogue Unguisin_Analogue Fungal_Cell_Membrane Fungal Cell Membrane Unguisin_Analogue->Fungal_Cell_Membrane Interaction Inhibition_of_Cell_Wall_Synthesis Inhibition of Cell Wall Synthesis (e.g., β-glucan synthase) Unguisin_Analogue->Inhibition_of_Cell_Wall_Synthesis Potential Target Membrane_Disruption Membrane Disruption/ Pore Formation Fungal_Cell_Membrane->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Inhibition_of_Cell_Wall_Synthesis->Cell_Death

Figure 3. Proposed antifungal mechanism of action for Unguisin analogues.

Concluding Remarks

The study of this compound and its analogues is still in its nascent stages. The currently available data, while limited, suggests that these cyclic heptapeptides represent a potential scaffold for the development of novel antimicrobial agents with low cytotoxicity. To fully elucidate the structure-activity relationships, a systematic synthetic effort to generate a library of analogues with diverse amino acid substitutions is required. Subsequent screening of these compounds against a broad panel of pathogenic fungi and bacteria, as well as various cancer cell lines, will be crucial for identifying lead candidates. Furthermore, mechanistic studies are needed to determine the precise molecular targets and signaling pathways affected by these compounds, which will guide future drug design and optimization. The detailed protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of natural product chemistry and drug discovery.

Safety Operating Guide

Navigating the Safe Disposal of Unguisin A: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Unguisin A, a cyclic heptapeptide isolated from marine fungi, has garnered interest in research for its potential biological activities.[1][2] As with any novel or specialized chemical compound, adherence to stringent safety and disposal protocols is paramount to protect personnel and the environment. This document provides procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound, in line with standard laboratory practices for hazardous chemical waste.

Key Chemical Properties and Safety Considerations

Understanding the chemical characteristics of this compound is fundamental to its safe handling and disposal. The following table summarizes key data compiled from various sources.

PropertyValueSource
Molecular Formula C40H54N8O7[3]
Molecular Weight 758.91 g/mol [2]
CAS Number 226956-06-5[3]
Appearance Solid (likely powder)Inferred from product descriptions
Solubility Soluble in ethanol, methanol, DMF, or DMSO
Storage Temperature -20°C
Bioactivity Moderate antibacterial activity reported against S. aureus and V. parahaemolyticus in one study.

Given its bioactive nature and the fact that its full toxicological profile is not extensively documented, this compound and any materials contaminated with it should be treated as hazardous chemical waste.

Standard Operating Procedure for this compound Disposal

The following step-by-step protocol is a recommended guideline for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

2. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, contaminated vials, pipette tips, and weighing papers, in a dedicated, clearly labeled hazardous waste container. The container should be sealable and made of a material compatible with the solvents used.

  • Liquid Waste: Collect all liquid waste containing this compound, including solutions in solvents like DMSO, ethanol, or methanol, in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with aqueous waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.

3. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Also, list any solvents present in the waste.

4. Storage:

  • Store hazardous waste containers in a designated, secure area, away from incompatible materials. Ensure the storage area is well-ventilated.

5. Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the EHS office. Do not pour this compound waste down the drain.

6. Decontamination:

  • Decontaminate work surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general laboratory cleaner. Dispose of the cleaning materials (e.g., paper towels) as solid hazardous waste.

Experimental Protocol: Safe Handling of this compound in a Laboratory Setting

Proper handling is the first step to ensuring safe disposal. The following protocol outlines the safe handling of this compound powder.

Objective: To safely prepare a stock solution of this compound for experimental use.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or other appropriate solvent)

  • Calibrated analytical balance

  • Chemical fume hood

  • Vortex mixer

  • Appropriate PPE (lab coat, safety goggles, nitrile gloves)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Perform all handling of solid this compound within a chemical fume hood to minimize inhalation exposure.

  • Don appropriate PPE.

  • Tare a sterile, pre-labeled microcentrifuge tube on the analytical balance.

  • Carefully weigh the desired amount of this compound into the tube.

  • Add the calculated volume of DMSO to the tube to achieve the desired stock solution concentration.

  • Securely cap the tube and vortex until the solid is completely dissolved.

  • Store the stock solution at -20°C in a clearly labeled, sealed container.

  • Dispose of all contaminated materials (e.g., weighing paper, pipette tips) in the designated solid hazardous waste container.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from working with this compound.

UnguisinA_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in DMSO) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by Institutional EHS storage->pickup

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Unguisin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Core Safety and Handling Procedures

1. Engineering Controls: To minimize inhalation risk, all work with Unguisin A should be conducted in a well-ventilated laboratory. A certified chemical fume hood is strongly recommended for all manipulations of the solid compound and for the preparation of solutions.[1]

2. Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential for ensuring personnel safety.

  • Eye and Face Protection: Chemical safety goggles or a full-face shield must be worn at all times to protect against accidental splashes.[1]

  • Skin Protection: A standard laboratory coat should be worn to protect personal clothing. Chemical-resistant gloves, such as nitrile, are required to prevent skin contact.[1] Gloves should be inspected before use and changed immediately if contamination is suspected.

  • Respiratory Protection: While working in a fume hood may mitigate the need for respiratory protection, a NIOSH-approved respirator (e.g., N95 or higher) should be used if there is any potential for generating dust or aerosols outside of a contained system.[1]

3. Hygiene Practices: Strict hygiene protocols must be followed. The consumption of food and beverages, smoking, and applying cosmetics are prohibited in the laboratory area. Hands must be washed thoroughly with soap and water after handling the compound and before exiting the laboratory. Any contaminated PPE should be removed before entering non-laboratory zones.

Operational and Disposal Plans

1. Handling and Storage:

  • Receiving: Upon receipt, inspect the packaging for any signs of damage. Wear appropriate PPE when unpacking.

  • Storage: this compound should be stored at its recommended temperature of -20°C in a tightly sealed container. The storage location should be a cool, dry, and well-ventilated area, segregated from incompatible materials.

  • Solution Preparation: this compound is reported to be soluble in ethanol, methanol, DMF, or DMSO. All weighing and solution preparation activities must be performed within a chemical fume hood to contain any dust or vapors.

2. Emergency Procedures:

  • Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for chemical waste disposal. The area should then be thoroughly decontaminated.

  • First Aid:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.

    • Skin Contact: Remove any contaminated clothing and wash the affected skin with soap and water. If irritation occurs, seek medical advice.

    • Inhalation: Move the affected person to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical help.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and contact emergency medical services immediately.

3. Waste Disposal: All materials that have come into contact with this compound, including empty vials, contaminated PPE, and spill cleanup supplies, must be treated as hazardous chemical waste. This waste must be collected in sealed, clearly labeled containers. Disposal must adhere strictly to all applicable local, state, and federal environmental regulations. Under no circumstances should this material be disposed of in standard trash or down the drain.

Quantitative Data Summary

Due to the lack of a specific SDS, quantitative data such as occupational exposure limits have not been established. The following table summarizes the recommended protective equipment.

Protection CategoryRecommended EquipmentRationale
Eye/Face Protection Chemical safety goggles or a face shieldProtects against potential splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the substance.
Body Protection Laboratory coatProtects personal clothing from contamination.
Respiratory Protection N95 respirator or higher (if required by risk assessment)Prevents inhalation of fine powders or aerosols.

Process Visualization

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

UnguisinA_Safe_Handling_Workflow cluster_setup 1. Preparation & Setup cluster_procedure 2. Handling & Experimentation cluster_disposal 3. Cleanup & Disposal cluster_emergency Emergency Response Risk_Assessment Conduct Task-Specific Risk Assessment Don_PPE Don Required PPE (Gloves, Goggles, Lab Coat) Prepare_Hood Prepare & Verify Chemical Fume Hood Handle_Solid Weigh/Handle Solid This compound Prepare_Hood->Handle_Solid Prepare_Solution Prepare Solutions Handle_Solid->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Surfaces & Equipment Perform_Experiment->Decontaminate Collect_Waste Collect All Contaminated Waste for Disposal Decontaminate->Collect_Waste Dispose Dispose of Waste via Approved Channels Collect_Waste->Dispose Doff_PPE Doff PPE Correctly Dispose->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Emergency Spill or Exposure Follow_Protocol Follow Emergency Protocols Emergency->Follow_Protocol

Caption: A workflow for the safe handling, use, and disposal of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Unguisin A
Reactant of Route 2
Unguisin A

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